Product packaging for 4-Methoxy-3-nitrobenzoic acid(Cat. No.:CAS No. 89-41-8)

4-Methoxy-3-nitrobenzoic acid

Cat. No.: B147255
CAS No.: 89-41-8
M. Wt: 197.14 g/mol
InChI Key: ANXBDAFDZSXOPQ-UHFFFAOYSA-N
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Description

4-Methoxy-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H7NO5 and its molecular weight is 197.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29085. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO5 B147255 4-Methoxy-3-nitrobenzoic acid CAS No. 89-41-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3-nitrobenzoic acid
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InChI

InChI=1S/C8H7NO5/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ANXBDAFDZSXOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058988
Record name Benzoic acid, 4-methoxy-3-nitro-
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Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

89-41-8
Record name 4-Methoxy-3-nitrobenzoic acid
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Record name 4-Methoxy-3-nitrobenzoic acid
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Record name 4-Methoxy-3-nitrobenzoic acid
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Record name 3-nitro-p-anisic acid
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Record name 4-METHOXY-3-NITROBENZOIC ACID
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Foundational & Exploratory

"4-Methoxy-3-nitrobenzoic acid" molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3-nitrobenzoic acid, a substituted aromatic carboxylic acid, serves as a significant building block in organic synthesis. Its molecular structure, characterized by a benzoic acid core with methoxy (B1213986) and nitro functional groups, imparts unique reactivity, making it a valuable intermediate in the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed experimental protocol for the synthesis of this compound. Furthermore, this document includes spectral data and visualizations to aid researchers and professionals in its application for chemical research and development.

Molecular Structure and Formula

This compound is an organic compound with the chemical formula C₈H₇NO₅.[1][2][3] Its structure consists of a benzene (B151609) ring substituted with a carboxylic acid group at position 1, a methoxy group at position 4, and a nitro group at position 3.

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 89-41-8[1]
Molecular Formula C₈H₇NO₅[1][2][3]
Molecular Weight 197.14 g/mol [2][4][5]
Melting Point 192-194 °C[4][5][6]
Boiling Point 371.6 ± 27.0 °C at 760 mmHg[6]
Density 1.4 ± 0.1 g/cm³[6]
Appearance White to pale yellow crystalline powder
Solubility Soluble in ethanol, ether, and ethyl acetate. Sparingly soluble in cold water.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Key spectral data are summarized below.

Spectroscopic DataDescription
¹H NMR The proton NMR spectrum would show distinct signals for the aromatic protons, the methoxy group protons, and the carboxylic acid proton.
¹³C NMR The carbon NMR spectrum provides information on the carbon framework of the molecule.
Infrared (IR) Spectroscopy The IR spectrum exhibits characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and nitro (N-O stretching) functional groups.
Mass Spectrometry (MS) The mass spectrum confirms the molecular weight of the compound.

Experimental Protocols

Synthesis of this compound via Nitration of p-Anisic Acid

This protocol describes the synthesis of this compound by the nitration of p-anisic acid (4-methoxybenzoic acid).

Materials:

  • p-Anisic acid

  • Concentrated nitric acid (60%)

  • Ice

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

  • Beakers

Procedure:

  • In a round-bottom flask, suspend 10 grams of p-anisic acid in 140 grams of 60% nitric acid.[6]

  • With stirring, heat the suspension to 90°C over a period of 30 minutes, at which point the p-anisic acid should completely dissolve.[6]

  • Maintain the solution at 90°C and continue stirring for an additional 30 minutes to ensure the completion of the nitration reaction.[6]

  • After the reaction is complete, gradually cool the reaction mixture to room temperature. This will cause the crystalline product to precipitate out of the solution.[6]

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.[6]

  • Wash the collected crystals thoroughly with cold distilled water to remove any residual acid.[6]

  • Dry the purified this compound. The expected yield is approximately 11.5 grams (88.5%).[6]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product p-Anisic Acid p-Anisic Acid Dissolution & Heating Suspend p-Anisic Acid in Nitric Acid Heat to 90°C over 30 min p-Anisic Acid->Dissolution & Heating Nitric Acid (60%) Nitric Acid (60%) Nitric Acid (60%)->Dissolution & Heating Nitration Stir at 90°C for 30 min Dissolution & Heating->Nitration Crystallization Cool to Room Temperature Nitration->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry the Product Washing->Drying This compound This compound Drying->this compound

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Development

This compound is primarily utilized as a chemical intermediate in organic synthesis. Its functional groups can be further modified to create a diverse range of more complex molecules. It has been used in the synthesis of compounds with potential biological activities, making it a molecule of interest for researchers in medicinal chemistry and drug development. For instance, it serves as a precursor for the synthesis of certain aniline (B41778) mustard analogues which have been investigated for their potential anti-tumor activity.[5] It is also used in the synthesis of ligands for catalysis.

Safety Information

This compound is harmful if swallowed. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. This technical guide provides essential information on its molecular structure, physicochemical properties, and a detailed protocol for its preparation. The provided data and visualizations are intended to support researchers and drug development professionals in the effective utilization of this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Physical Properties of 4-Methoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Methoxy-3-nitrobenzoic acid, a key intermediate in organic synthesis. This document outlines its melting point and solubility characteristics, supported by detailed experimental protocols and visual workflows to facilitate its application in research and development.

Core Physical Properties

This compound is a substituted aromatic carboxylic acid with the chemical formula C₈H₇NO₅. Its physical properties are crucial for its handling, purification, and reaction optimization.

Data Presentation: A Summary of Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Melting Point 192-194 °C[1][2]
Molecular Weight 197.14 g/mol
Appearance Pale yellow to yellow crystalline solidN/A
Solubility in Water Sparingly soluble[3]
Solubility in Organic Solvents Soluble in DMSO and Methanol[4]

Experimental Protocols

The following sections detail the methodologies for determining the melting point and solubility of this compound. These protocols are based on established laboratory techniques for aromatic carboxylic acids.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Principle: The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

  • Measurement:

    • The loaded capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point (192 °C).

    • The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the last crystal melts is recorded as the completion of melting.

  • Reporting: The melting point is reported as a range from the onset to the completion of melting.

Solubility Determination (Qualitative)

A qualitative assessment of solubility in various solvents is essential for selecting appropriate solvents for reactions, extractions, and purifications.

Principle: A small, measured amount of the solute is added to a fixed volume of a solvent, and its dissolution is observed at a specific temperature.

Apparatus:

  • Test tubes and rack

  • Vortex mixer or stirring rods

  • Graduated cylinders or pipettes

  • Analytical balance

Procedure:

  • Solvent Addition: To a series of test tubes, add 1 mL of each test solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene).

  • Solute Addition: Accurately weigh approximately 10 mg of this compound and add it to each test tube.

  • Mixing: Vigorously agitate each tube using a vortex mixer or by stirring with a clean glass rod for 1-2 minutes.

  • Observation: Observe each tube for the presence of undissolved solid.

  • Classification:

    • Soluble: No solid particles are visible.

    • Slightly Soluble: A small amount of solid remains.

    • Insoluble: The majority of the solid remains undissolved.

  • Heating (Optional): If the compound is insoluble at room temperature, the test tube can be gently warmed in a water bath to observe solubility at an elevated temperature. Note any changes upon cooling.

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows related to this compound.

Melting_Point_Determination_Workflow Melting Point Determination Workflow start Start prep Prepare Sample: - Grind to a fine powder start->prep load Load Capillary Tube: - Pack 2-3 mm of sample prep->load place Place in Apparatus load->place heat_fast Rapid Heating: - To ~180 °C place->heat_fast heat_slow Slow Heating: - 1-2 °C/min heat_fast->heat_slow observe_onset Observe Onset of Melting heat_slow->observe_onset record_t1 Record T1 observe_onset->record_t1 observe_completion Observe Complete Melting record_t1->observe_completion record_t2 Record T2 observe_completion->record_t2 report Report Melting Range: T1 - T2 record_t2->report end_node End report->end_node

Melting Point Determination Workflow

Solubility_Determination_Workflow Qualitative Solubility Determination Workflow start Start add_solvent Add 1 mL of Solvent to Test Tube start->add_solvent add_solute Add ~10 mg of This compound add_solvent->add_solute mix Agitate for 1-2 minutes add_solute->mix observe Observe for Undissolved Solid mix->observe decision Is the solid fully dissolved? observe->decision soluble Classify as 'Soluble' decision->soluble Yes insoluble Classify as 'Insoluble' or 'Slightly Soluble' decision->insoluble No end_node End soluble->end_node insoluble->end_node

Qualitative Solubility Determination Workflow

Synthesis_Workflow Synthesis of this compound start Start reactant 4-Methoxybenzoic Acid start->reactant reagents Nitrating Mixture (HNO3 + H2SO4) start->reagents reaction Electrophilic Aromatic Substitution (Nitration) reactant->reaction reagents->reaction workup Reaction Quench (Pour onto ice) reaction->workup isolation Filtration and Washing workup->isolation product Crude this compound isolation->product purification Recrystallization (e.g., from Ethanol/Water) product->purification final_product Pure this compound purification->final_product end_node End final_product->end_node

Synthesis Workflow

References

Spectroscopic data for "4-Methoxy-3-nitrobenzoic acid" (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Methoxy-3-nitrobenzoic acid (CAS No: 89-41-8), a substituted nitrobenzoic acid derivative utilized in proteomics and organic synthesis.[1] The document details experimental protocols and presents a summary of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data.

Compound Information

PropertyValue
IUPAC Name This compound[2]
Synonyms 3-Nitro-p-anisic acid, 3-Nitro-4-methoxybenzoic acid[2][3]
Molecular Formula C₈H₇NO₅[2][3]
Molecular Weight 197.14 g/mol [4]
Melting Point 192-194 °C[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

Table 1: ¹H NMR Spectral Data

Solvent: DMSO-d₆, 400 MHz[5]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not explicitly found in search resultsAromatic-H
Data not explicitly found in search resultsMethoxy (-OCH₃)
Data not explicitly found in search resultsCarboxylic Acid (-COOH)

Table 2: ¹³C NMR Spectral Data

Source: Sigma-Aldrich Co. LLC.[2]

Chemical Shift (δ) ppmAssignment
Specific peak data not available in search resultsAromatic Carbons
Specific peak data not available in search resultsMethoxy Carbon (-OCH₃)
Specific peak data not available in search resultsCarboxylic Carbon (C=O)
Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[6][7]

Table 3: IR Spectral Data

Technique: KBr Wafer[2]

Wavenumber (cm⁻¹)IntensityVibrational Mode
Specific peak data not available in search resultsO-H Stretch (Carboxylic Acid)
Specific peak data not available in search resultsC-H Stretch (Aromatic/Aliphatic)
Specific peak data not available in search resultsC=O Stretch (Carboxylic Acid)
Specific peak data not available in search resultsN-O Stretch (Nitro Group)
Specific peak data not available in search resultsC-O Stretch (Ether/Carboxylic Acid)
Specific peak data not available in search resultsC=C Stretch (Aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a common method.[3][8]

Table 4: Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
197Data not explicitly found[M]⁺ (Molecular Ion)[2]
150Data not explicitly found[M-NO₂-H]⁺ or other fragment[2]
167Data not explicitly foundFragment Ion[2]

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard NMR tube.[9]

  • Ensure the solid is completely dissolved to form a homogeneous solution.

Instrumentation and Acquisition:

  • The analysis is performed using a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

  • For ¹H NMR, a standard one-pulse sequence is utilized with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling.[9]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh Sample (5-10mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D Prepared Sample E Acquire 1H and 13C Spectra D->E F Data Processing and Analysis E->F Raw Data

NMR Experimental Workflow
IR Spectroscopy Protocol

Thin Solid Film Method:

  • Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[10]

  • Apply a drop of this solution onto a salt plate (NaCl or KBr).[10][11]

  • Allow the solvent to completely evaporate, leaving a thin solid film of the compound on the plate.[10]

  • If the resulting film is too thin (weak peaks), add another drop of the solution and let it dry. If it is too thick (saturated peaks), clean the plate and use a more dilute solution.[10]

Instrumentation and Acquisition:

  • Place the salt plate with the sample film into the sample holder of an FT-IR spectrometer.[10]

  • Acquire the infrared spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[12]

IR_Workflow cluster_prep Sample Preparation (Thin Film) cluster_acq Data Acquisition A Dissolve Sample in Volatile Solvent B Apply Solution to Salt Plate A->B C Evaporate Solvent B->C D Place Plate in FT-IR Spectrometer C->D Coated Plate E Acquire Spectrum D->E F Spectral Analysis E->F IR Spectrum

IR Spectroscopy Experimental Workflow
Mass Spectrometry Protocol

Sample Preparation and Introduction:

  • Prepare a dilute solution of the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile). A typical concentration is around 10-100 micrograms per mL.[13]

  • The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) for volatile compounds.[9] The sample is vaporized in a vacuum.[8]

Ionization and Analysis:

  • In the electron impact (EI) method, the gaseous sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[8]

  • The resulting ions are accelerated and then separated based on their mass-to-charge (m/z) ratio by a magnetic field.[8]

  • A detector records the abundance of each ion, generating a mass spectrum.[8]

MS_Workflow cluster_prep Sample Preparation & Introduction cluster_analysis Mass Analysis A Dissolve Sample in Solvent B Inject into GC-MS A->B C Vaporization B->C D Ionization (EI) C->D Gaseous Sample E Acceleration D->E F Deflection in Magnetic Field E->F G Detection F->G H Data Interpretation G->H Mass Spectrum

Mass Spectrometry Experimental Workflow

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Methoxy-3-nitrobenzoic Acid from p-Anisic Acid

This technical guide provides a comprehensive overview of the synthesis of this compound, an important intermediate in the manufacturing of dyes, pigments, and pharmaceuticals, from p-anisic acid.[1] The synthesis primarily involves the electrophilic nitration of the aromatic ring of p-anisic acid. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with this chemical transformation.

Reaction Overview and Synthesis Pathway

The synthesis of this compound from p-anisic acid is a classic example of electrophilic aromatic substitution. In this reaction, a nitro group (-NO₂) is introduced onto the benzene (B151609) ring of p-anisic acid. The methoxy (B1213986) (-OCH₃) group at position 4 is an activating group and directs the incoming electrophile to the ortho and para positions. Since the para position is already occupied by the carboxylic acid group, the nitration occurs at the ortho position (position 3). The carboxylic acid (-COOH) group is a deactivating group and a meta-director, which further favors substitution at position 3.

Synthesis_Workflow p_anisic_acid p-Anisic Acid (4-Methoxybenzoic Acid) reaction Nitration Reaction p_anisic_acid->reaction nitrating_agent Nitrating Agent (e.g., HNO₃ or HNO₃/H₂SO₄) nitrating_agent->reaction workup Reaction Work-up (Cooling, Filtration, Washing) reaction->workup product This compound workup->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Two primary methods for the nitration of p-anisic acid are prevalent in the literature. The choice of method can affect reaction conditions, yield, and purity of the final product.

Method 1: Nitration using Nitric Acid

This method utilizes nitric acid as both the nitrating agent and the solvent. It offers a simpler reaction setup and avoids the use of sulfuric acid, which can be advantageous in terms of waste disposal.[1]

Procedure:

  • Suspend 10 g of p-anisic acid in 140 g of 60% nitric acid in a suitable reaction vessel.

  • Heat the suspension to 90°C over a period of 30 minutes, ensuring that the p-anisic acid completely dissolves.

  • Maintain the solution at 90°C and stir for 30 minutes to allow the nitration reaction to complete.

  • Gradually cool the reaction mixture to room temperature to induce crystallization of the product.

  • Collect the crystalline product by filtration.

  • Wash the collected crystals thoroughly with water to remove any residual acid.

  • Dry the purified product. This method has been reported to yield 11.5 g (88.5%) of this compound with a purity of 99.6%.[1]

Method 2: Nitration using a Mixture of Nitric and Sulfuric Acids (Mixed Acid)

This is a conventional method for the nitration of aromatic compounds.[1] Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Procedure:

  • Dissolve 10 g of p-anisic acid in 200 g of 98% sulfuric acid in a reaction vessel, and cool the solution to -5°C or lower.

  • Prepare a mixed acid solution by adding 6.6 g of 60% nitric acid to 50 g of 98% sulfuric acid.

  • Add the mixed acid dropwise to the solution of p-anisic acid over approximately 45 minutes, while maintaining the reaction temperature at or below 0°C to control the exothermic reaction.

  • After the addition is complete, stir the reaction mixture for 1 hour at approximately -5°C to ensure the completion of the nitration.

  • Pour the reaction mixture into a large amount of cold water to precipitate the 3-nitro-4-methoxybenzoic acid.

  • Collect the precipitate by filtration.

  • Wash the product with water and dry.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from p-anisic acid based on the described protocols.

ParameterMethod 1: Nitric AcidMethod 2: Mixed Acid
Starting Material p-Anisic Acid (10 g)p-Anisic Acid (10 g)
Nitrating Agent 60% Nitric Acid (140 g)60% Nitric Acid (6.6 g) & 98% Sulfuric Acid (50 g)
Solvent 60% Nitric Acid98% Sulfuric Acid (200 g)
Reaction Temperature 90°C-5°C to 0°C
Reaction Time 30 minutes1 hour
Yield 88.5% (11.5 g)[1]Not specified in the provided context
Purity 99.6%[1]Not specified in the provided context

Reaction Mechanism

The nitration of p-anisic acid proceeds through an electrophilic aromatic substitution mechanism.

  • Formation of the Nitronium Ion: In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly reactive nitronium ion (NO₂⁺). When only nitric acid is used at high temperatures, it can undergo auto-protolysis to generate the nitronium ion.

  • Electrophilic Attack: The electron-rich aromatic ring of p-anisic acid attacks the nitronium ion. The electron-donating methoxy group activates the ring and directs the attack to the ortho position (position 3). This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A base (such as H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

Nitration_Mechanism cluster_0 Formation of Nitronium Ion cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ protonated_HNO3 H₂O⁺-NO₂ HNO3->protonated_HNO3 H2SO4 H₂SO₄ H2SO4->protonated_HNO3 HSO4 HSO₄⁻ nitronium_ion NO₂⁺ (Nitronium Ion) protonated_HNO3->nitronium_ion H2O H₂O protonated_HNO3->H2O p_anisic p-Anisic Acid sigma_complex Sigma Complex (Resonance Stabilized) p_anisic->sigma_complex + NO₂⁺ product This compound sigma_complex->product - H⁺

Caption: Mechanism of nitration of p-anisic acid.

Physicochemical Properties

This table provides a summary of the key physical and chemical properties of the starting material and the final product.

Propertyp-Anisic Acid (4-Methoxybenzoic Acid)This compound
Molecular Formula C₈H₈O₃[2]C₈H₇NO₅
Molecular Weight 152.15 g/mol [2]197.14 g/mol
Appearance White crystalline powder[2]White crystalline product[1]
Melting Point 182-185 °C[2]192-194 °C
Boiling Point ~275 °C[2]Not available
Solubility Sparingly soluble in cold water; soluble in ethanol (B145695), ethyl acetate, chloroform.[2]Soluble in ether.[3]

Purification

The crude this compound obtained after filtration can be further purified to remove unreacted starting materials and side products. Recrystallization is a common and effective method.[4] A suitable solvent system, such as aqueous ethanol or dilute hydrochloric acid, can be used.[3][4] For colored impurities, treatment with activated carbon during recrystallization can be employed.[4]

Conclusion

The synthesis of this compound from p-anisic acid is a well-established and efficient process. The choice between using nitric acid alone or a mixed-acid system allows for flexibility depending on the desired scale, purity requirements, and environmental considerations. The high yields and purity achievable make this an important transformation for the production of valuable chemical intermediates.

References

An In-depth Technical Guide to the Key Chemical Reactions of 4-Methoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-nitrobenzoic acid is a versatile aromatic carboxylic acid that serves as a crucial intermediate in organic synthesis. Its structure, featuring a carboxylic acid, a methoxy (B1213986) group, and a nitro group, provides multiple reactive sites for the synthesis of a wide array of more complex molecules. This makes it a valuable building block in the pharmaceutical, agrochemical, and materials science industries.[1] In pharmaceutical development, it is a key precursor for various drugs, including anti-inflammatory and analgesic agents.[1] This technical guide provides a detailed overview of the core chemical reactions of this compound, complete with experimental protocols, quantitative data, and workflow visualizations to aid researchers and drug development professionals in their work.

Core Chemical Reactions

The key chemical transformations of this compound involve its three primary functional groups: the carboxylic acid, the nitro group, and the methoxy group. The main reactions include esterification and amide formation at the carboxylic acid, reduction of the nitro group, and cleavage of the methoxy ether.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is readily converted into esters and amides, which are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.

The conversion of this compound to its corresponding esters is typically achieved through Fischer-Speier esterification. This acid-catalyzed reaction with an alcohol, such as methanol (B129727) or ethanol, proceeds under reflux conditions to yield the desired ester. To drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it is formed.

Quantitative Data for Esterification of Benzoic Acid Derivatives

Starting MaterialAlcoholCatalystTemperature (°C)Time (h)Yield (%)Reference
3-Nitrobenzoic AcidMethanolH₂SO₄Reflux1-[2]
p-Nitrobenzoic AcidMethanolp-Toluenesulfonic acid190393.5-98.2[3]
4-Methoxybenzoic AcidMethanolH₂SO₄Reflux0.75-[4]

Experimental Protocol: Synthesis of Methyl 4-methoxy-3-nitrobenzoate

This protocol is a generalized procedure based on the Fischer esterification of similar benzoic acid derivatives.[2][4]

Materials:

  • This compound

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane (B109758)

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid while stirring.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-methoxy-3-nitrobenzoate.

  • The product can be further purified by recrystallization from methanol if necessary.

Fischer_Esterification reactant1 This compound product Methyl 4-methoxy-3-nitrobenzoate reactant1->product Reflux reactant2 Methanol reactant2->product catalyst H₂SO₄ (cat.) catalyst->product water Water

Fischer-Speier Esterification of this compound.

A common and efficient method for forming amides from this compound involves a two-step process. First, the carboxylic acid is converted to the more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-methoxy-3-nitrobenzoyl chloride is then reacted with a primary or secondary amine to form the corresponding amide.

Quantitative Data for Acyl Chloride and Amide Formation

Reaction StepStarting MaterialReagentSolventTemperatureTimeYield (%)Reference
Acyl Chloride Formation4-Methoxybenzoic AcidThionyl Chloride, DMF (cat.)BenzeneReflux15 min-[5]
Acyl Chloride Formationp-Nitrobenzoic AcidThionyl Chloride-Reflux-excellent[6]
Amide Formation4-Methoxybenzoyl ChlorideVarious AminesDichloromethane0°C to RT1-4 hHigh[7]
Amide Formation4-(Methylamino)-3-nitrobenzoyl chlorideMethylamineDichloromethaneRT30 minup to 97.5[8]

Experimental Protocol: Synthesis of 4-Methoxy-3-nitrobenzoyl Chloride

This protocol is adapted from procedures for similar benzoic acids.[5][6]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous toluene (B28343) or dichloromethane

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound in anhydrous toluene.

  • Add a catalytic amount of DMF.

  • Slowly add an excess of thionyl chloride to the suspension.

  • Heat the mixture to reflux until the evolution of HCl and SO₂ gases ceases (typically 1-3 hours).

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-methoxy-3-nitrobenzoyl chloride, which can often be used in the next step without further purification.

Experimental Protocol: Synthesis of N-Aryl-4-methoxy-3-nitrobenzamide

This is a general procedure for the synthesis of amides from the acyl chloride.[7][8]

Materials:

  • 4-Methoxy-3-nitrobenzoyl chloride

  • A primary or secondary amine

  • Triethylamine or pyridine

  • Anhydrous dichloromethane

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the amine and a base (e.g., triethylamine, 1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask and cool to 0°C in an ice bath.

  • In a separate flask, dissolve 4-methoxy-3-nitrobenzoyl chloride in anhydrous dichloromethane.

  • Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction by adding water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by recrystallization or column chromatography.

Amide_Formation_Workflow start This compound acyl_chloride 4-Methoxy-3-nitrobenzoyl Chloride start->acyl_chloride SOCl₂, DMF (cat.) Reflux amide N-Substituted-4-methoxy-3-nitrobenzamide acyl_chloride->amide Amine, Base DCM, 0°C to RT

Two-step synthesis of amides from this compound.
Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal reaction, as it introduces a new reactive site and is often a key step in the synthesis of biologically active compounds. This transformation can be achieved using various reducing agents.

Quantitative Data for Nitro Group Reduction

Starting MaterialReagentCatalystSolventTemperature (°C)PressureTime (h)Yield (%)Reference
3-Nitro-4-methoxy-acetanilideH₂Modified skeletal NiMethanol601.0 MPa0.6799.9[9]
3-Nitro-4-methoxy-acetylanilineH₂Bimetallic Cu₀.₇Ni₀.₃Methanol1400.8 MPa295.7[10]
p-Nitrobenzoic acidH₂Pd/CWater, NaOH8010 bar1.5~100[11]
Aromatic Nitro CompoundsFe/HCl-EthanolReflux--quantitative[12]
Aromatic Nitro CompoundsSnCl₂/HCl-Ethanol----[12]

Experimental Protocol: Catalytic Hydrogenation to 3-Amino-4-methoxybenzoic Acid

This protocol is based on established methods for the reduction of aromatic nitro compounds.[11][13]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst

  • Methanol or Ethanol

  • Hydrogen gas source

  • Filtration aid (e.g., Celite)

Procedure:

  • In a hydrogenation vessel, dissolve this compound in methanol.

  • Add the 10% Pd/C catalyst (typically 5-10% by weight of the substrate).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas to the desired pressure (e.g., 1-10 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-4-methoxybenzoic acid.

  • The product can be purified by recrystallization.

Nitro_Reduction_Methods cluster_methods Reduction Methods start This compound catalytic Catalytic Hydrogenation (H₂, Pd/C) start->catalytic metal_acid Metal in Acid (Fe/HCl or SnCl₂) start->metal_acid product 3-Amino-4-methoxybenzoic Acid catalytic->product metal_acid->product

Common methods for the reduction of the nitro group.
Ether Cleavage (Demethylation)

The methoxy group on the aromatic ring can be cleaved to yield a hydroxyl group, a reaction known as demethylation. This is often accomplished using strong Lewis acids like boron tribromide (BBr₃). This transformation can be useful for modifying the properties of the molecule or for enabling further reactions at the newly formed phenolic hydroxyl group.

Quantitative Data for Demethylation of Aryl Methyl Ethers

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Reference
3,3'-DimethoxybiphenylBBr₃Methylene chloride-80 to RTOvernight77-86[14]
Aryl Methyl EthersBBr₃Dichloromethane-78 to RT1-3-[15]

Experimental Protocol: Demethylation to 4-Hydroxy-3-nitrobenzoic Acid

This protocol is a general procedure for the demethylation of aryl methyl ethers using BBr₃.[14][15]

Materials:

  • This compound

  • Boron tribromide (BBr₃) solution in dichloromethane

  • Anhydrous dichloromethane

  • Methanol

  • Water

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous dichloromethane.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (1.1-1.5 equivalents) in dichloromethane dropwise to the cooled solution.

  • Stir the reaction mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture back to -78°C and cautiously quench the reaction by the slow addition of methanol until gas evolution stops.

  • Allow the mixture to warm to room temperature and add water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Demethylation_Reaction reactant This compound product 4-Hydroxy-3-nitrobenzoic Acid reactant->product -78°C to RT reagent BBr₃ reagent->product

Demethylation of this compound using BBr₃.

Role in Drug Development

This compound is not typically a biologically active molecule itself but serves as a critical precursor in the synthesis of various pharmaceuticals. For example, its derivatives are used in the development of aniline (B41778) mustards with potential anti-tumor activity.[16] The chemical handles it possesses allow for the systematic modification and optimization of lead compounds in drug discovery programs.

Drug_Development_Pathway start This compound intermediate1 Amide/Ester Derivative start->intermediate1 Amide/Ester Formation intermediate2 Reduced Nitro Group Derivative intermediate1->intermediate2 Nitro Group Reduction final_product Biologically Active Compound (e.g., API) intermediate2->final_product Further Functionalization

Synthetic pathway from this compound to an API.

Conclusion

This compound is a cornerstone intermediate in synthetic organic chemistry, offering a versatile platform for the construction of complex molecules. The reactions of its carboxylic acid, nitro, and methoxy groups are well-established and provide reliable routes to a diverse range of derivatives. This guide provides the essential technical information for researchers and professionals to effectively utilize this compound in their synthetic endeavors, particularly in the field of drug development. A thorough understanding of these key chemical reactions is paramount to leveraging the full synthetic potential of this valuable building block.

References

"4-Methoxy-3-nitrobenzoic acid" as a chemical intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-nitrobenzoic acid, a substituted aromatic carboxylic acid, is a pivotal chemical intermediate in the landscape of organic synthesis. Its molecular architecture, featuring a carboxylic acid, a methoxy (B1213986) group, and a nitro group on a benzene (B151609) ring, offers a unique combination of functional handles for a diverse array of chemical transformations. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, while the carboxylic acid and methoxy groups provide avenues for further derivatization. This versatility makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound as a chemical intermediate.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

PropertyValue
IUPAC Name This compound
Synonyms 3-Nitro-p-anisic acid, 3-Nitro-4-methoxybenzoic acid
CAS Number 89-41-8
Molecular Formula C₈H₇NO₅
Molecular Weight 197.14 g/mol
Appearance White to light yellow crystalline powder
Melting Point 192-194 °C
Solubility Insoluble in water; soluble in ethanol (B145695) and acetone.
¹H NMR (DMSO-d₆) δ 13.4 (s, 1H, COOH), 8.32 (d, J=2.2 Hz, 1H, ArH), 8.08 (dd, J=8.7, 2.2 Hz, 1H, ArH), 7.37 (d, J=8.7 Hz, 1H, ArH), 3.95 (s, 3H, OCH₃)
IR (KBr, cm⁻¹) 3100-2500 (br, O-H), 1700 (C=O), 1610, 1580 (C=C), 1530 (asym N-O), 1350 (sym N-O), 1280 (C-O)

Synthesis of this compound

The primary route for the synthesis of this compound is the electrophilic nitration of p-anisic acid (4-methoxybenzoic acid). The methoxy group is a strong activating and ortho-, para-directing group, while the carboxylic acid is a deactivating and meta-directing group. The directing effects of the powerful methoxy group dominate, leading to the introduction of the nitro group at the position ortho to the methoxy group.

Synthesis_of_4_Methoxy_3_nitrobenzoic_acid start p-Anisic Acid product This compound start->product Nitration reagents HNO₃, H₂SO₄

Synthesis of this compound
Experimental Protocol: Nitration of p-Anisic Acid

Materials:

  • p-Anisic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beaker

  • Büchner funnel and flask

  • Filter paper

  • Melting point apparatus

Procedure:

  • Dissolution of Starting Material: In a 250 mL round-bottom flask, cautiously add 10.0 g of p-anisic acid to 50 mL of concentrated sulfuric acid while stirring with a magnetic stirrer. Continue stirring until all the p-anisic acid has dissolved. Cool the flask in an ice bath to maintain a temperature between 0 and 5 °C.

  • Preparation of the Nitrating Mixture: In a separate dropping funnel, carefully prepare the nitrating mixture by slowly adding 15 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of p-anisic acid in sulfuric acid over a period of approximately one hour. It is crucial to maintain the reaction temperature between 5 and 15 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. Subsequently, remove the ice bath and let the mixture slowly warm to room temperature, continuing to stir for another hour.

  • Isolation of the Crude Product: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. A yellow precipitate of this compound will form.

  • Filtration and Washing: Once the ice has completely melted, collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold distilled water until the washings are neutral to litmus (B1172312) paper.

  • Purification: The crude product can be purified by recrystallization from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize the formation of crystals.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Expected Yield: A typical yield for this reaction is in the range of 70-85%.

Key Reactions of this compound as a Chemical Intermediate

The functional groups of this compound allow for a variety of subsequent transformations, making it a valuable intermediate.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, yielding 3-amino-4-methoxybenzoic acid. This transformation is a critical step in the synthesis of many bioactive molecules and dyes.

Reduction_Reaction start This compound product 3-Amino-4-methoxybenzoic Acid start->product Reduction reagents Reducing Agent (e.g., SnCl₂/HCl, Fe/HCl)

Reduction of this compound

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Distilled water

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beaker

  • pH paper or pH meter

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5.0 g of this compound in 50 mL of ethanol.

  • Addition of Reducing Agent: To this solution, add 15.0 g of tin(II) chloride dihydrate.

  • Reaction: Slowly add 20 mL of concentrated hydrochloric acid to the mixture. An exothermic reaction will occur. Once the initial reaction subsides, heat the mixture to reflux for 2-3 hours.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. A precipitate of tin hydroxides will form.

  • Isolation: Filter the mixture to remove the tin salts. The filtrate contains the desired 3-amino-4-methoxybenzoic acid.

  • Purification: The product can be precipitated from the filtrate by adjusting the pH to its isoelectric point (around pH 4-5) with dilute hydrochloric acid. The resulting solid is then collected by filtration, washed with cold water, and dried.

Intermediate in the Synthesis of Bioactive Molecules and Dyes

3-Amino-4-methoxybenzoic acid, derived from the reduction of this compound, is a key precursor in the synthesis of various compounds, including azo dyes and pharmaceuticals. For instance, it can be used to synthesize aniline (B41778) mustard analogues with potential anti-tumor activity and is a precursor for ligands like BIPHEP-1-OMe used in catalysis.[2]

Experimental Workflow: Synthesis of an Azo Dye

The following workflow illustrates the general procedure for the synthesis of an azo dye using 3-amino-4-methoxybenzoic acid as the diazo component.

Azo_Dye_Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up and Purification A 3-Amino-4-methoxybenzoic Acid B Dissolve in HCl/H₂O A->B C Cool to 0-5 °C B->C D Add NaNO₂ solution dropwise C->D E Diazonium Salt Solution (Unstable) D->E H Slowly add Diazonium Salt Solution E->H Use Immediately F Coupling Component (e.g., β-Naphthol in NaOH) G Cool to 0-5 °C F->G G->H I Stir for 1-2 hours J Azo Dye Precipitate K Vacuum Filtration J->K L Wash with cold water K->L M Recrystallize from Ethanol L->M N Dry the Purified Azo Dye M->N

Experimental Workflow for Azo Dye Synthesis
Experimental Protocol: General Procedure for Azo Dye Synthesis

Materials:

  • 3-Amino-4-methoxybenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium nitrite (B80452) (NaNO₂)

  • β-Naphthol (or other coupling component)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ice

  • Ethanol

Procedure:

  • Diazotization:

    • Dissolve a molar equivalent of 3-amino-4-methoxybenzoic acid in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 15-20 minutes to ensure complete formation of the diazonium salt. This solution should be used immediately.

  • Azo Coupling:

    • In a separate beaker, dissolve a molar equivalent of the coupling component (e.g., β-naphthol) in a cold, dilute solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the freshly prepared diazonium salt solution to the solution of the coupling component with constant stirring.

    • A colored precipitate of the azo dye will form. Continue stirring the mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Collect the crude dye by vacuum filtration and wash it thoroughly with cold water.

    • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol.

    • Dry the purified azo dye.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis from readily available starting materials and the presence of multiple reactive functional groups make it an important building block in the creation of a wide range of more complex molecules. The ability to selectively transform the nitro and carboxylic acid groups provides chemists with a powerful tool for the synthesis of pharmaceuticals, dyes, and other high-value chemical products. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling further innovation and application of this important chemical intermediate.

References

Potential Research Applications of 4-Methoxy-3-nitrobenzoic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-methoxy-3-nitrobenzoic acid represent a versatile class of compounds with significant potential in various fields of biomedical research and drug discovery. The presence of the methoxy (B1213986), nitro, and carboxylic acid functional groups on the benzene (B151609) ring provides a unique scaffold for the synthesis of a diverse array of molecules with a wide range of biological activities. This technical guide explores the promising research applications of this compound derivatives, with a focus on their potential as anticancer, anti-inflammatory, and antimicrobial agents. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for key biological assays and synthetic procedures, and visualizations of relevant signaling pathways to facilitate further investigation and development in this area.

Introduction

This compound is an aromatic carboxylic acid that serves as a valuable starting material in organic synthesis.[1][2] Its derivatives, including amides, esters, hydrazones, and Schiff bases, have attracted considerable interest in medicinal chemistry due to their diverse pharmacological properties. The interplay of the electron-donating methoxy group and the electron-withdrawing nitro group influences the electronic and steric properties of the molecule, making it a key intermediate for the development of novel therapeutic agents.[3] This guide aims to provide a detailed resource for researchers exploring the potential of this compound derivatives in drug development.

Anticancer Applications

Derivatives of benzoic acid, particularly those with nitro and methoxy substitutions, have demonstrated significant potential as anticancer agents. While specific data for this compound derivatives is emerging, studies on closely related compounds provide strong evidence for their potential cytotoxic and antiproliferative activities.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the anticancer activity of representative benzamide (B126) and Schiff base derivatives, highlighting their potency against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting biological or biochemical functions.

Compound/DerivativeStructureCancer Cell LineIC50 (µM)Reference
N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamidePyrazoline derivativeMCF-7 (Breast)<0.1[4]
5-(Diethylamino)-2-((2,6-diethylphenylimino)methyl)phenolSchiff BaseHeLa (Cervical), MCF-7 (Breast)Micromolar range[5]
5-chloro-2-((4-nitrobenzylidene) amino) benzoic acidSchiff BaseTSCCF (Tongue Squamous Cell Carcinoma)446.68 µg/mL[6][7]
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneChalcone DerivativeHeLa (Cervical), MCF-7 (Breast)3.204, 3.849[8]
4-substituted-3-nitrobenzamide derivative (Compound 4a)Nitrobenzamide DerivativeHCT-116, MDA-MB435, HL-601.904-2.111[9]
Potential Mechanisms of Action and Signaling Pathways

The anticancer activity of benzamide derivatives is often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and survival signaling pathways. The Akt and NF-κB signaling pathways are key regulators of cell survival and are frequently dysregulated in cancer.[4][7][10]

The Akt (Protein Kinase B) signaling pathway is a central node in promoting cell survival and inhibiting apoptosis.[4][7][10] Its activation is a hallmark of many cancers, making it an attractive target for anticancer therapies.

Akt_Signaling_Pathway Akt Signaling Pathway in Cancer Cell Survival GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates BAD BAD (pro-apoptotic) Akt->BAD Inhibits IKK IKK Akt->IKK Activates Proliferation Cell Proliferation mTORC1->Proliferation Bcl2 Bcl-2 (anti-apoptotic) BAD->Bcl2 Apoptosis Inhibition of Apoptosis Bcl2->Apoptosis NFkB NF-κB IKK->NFkB Activates Survival Cell Survival NFkB->Survival Derivative 4-Methoxy-3-nitrobenzoic Acid Derivative Derivative->Akt Potential Inhibition

Figure 1: Potential inhibition of the Akt signaling pathway by this compound derivatives.

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer by promoting the expression of genes involved in cell survival, proliferation, and angiogenesis.[5][11][12]

NFkB_Signaling_Pathway NF-κB Signaling Pathway in Inflammation and Cancer cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_p50_p65->Nucleus Translocation Gene_Expression Target Gene Expression (Pro-inflammatory cytokines, Anti-apoptotic proteins) Nucleus->Gene_Expression Promotes Transcription Response Inflammation & Cell Survival Gene_Expression->Response Derivative 4-Methoxy-3-nitrobenzoic Acid Derivative Derivative->IKK_complex Potential Inhibition

Figure 2: Potential modulation of the NF-κB signaling pathway by this compound derivatives.

Anti-inflammatory Applications

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Derivatives of this compound have shown promise as anti-inflammatory agents.

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a widely used assay to evaluate the anti-inflammatory potential of novel compounds.

Compound/DerivativeDose (mg/kg)Paw Edema Inhibition (%)Time Point (hours)Reference
1-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzylidene)hydrazine10, 30, 50Time- and dose-dependent1-5[13]
Ellagic Acid (Reference)1, 3, 10, 30Dose-dependent1-5[14]
Indomethacin (Reference)5Significant inhibition1-5[14]
(E)-N'-(5-bromo-2-methoxybenzylidene)-4-methoxy benzohydrazideNot specifiedReduced edema thicknessNot specified

Antimicrobial Applications

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Hydrazone and amide derivatives of benzoic acids have demonstrated promising antibacterial and antifungal activities.

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N-(4-methoxybenzyl)undec-10-enamideE. coli, A. tumefaciens55[15]
(9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamideE. coli, A. tumefaciens45[15]
4-nitrobenzamide derivative (3a)Gram-positive & Gram-negative bacteriaNot specified (most active)[16]
2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenolM. catarrhalis11 µM[17]
Benzoic acid (4-allyloxy-benzylidene)-hydrazideM. tuberculosis H37Rv100 (97.9% inhibition)[18]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and for the execution of fundamental biological assays relevant to the evaluation of this compound derivatives.

Synthesis Protocols

This protocol describes the conversion of this compound to its more reactive acid chloride derivative, a key step for the synthesis of amides and esters.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (B109758) (DCM) or Toluene

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add an excess of thionyl chloride (2-3 equivalents) to the stirred suspension at room temperature under a fume hood.

  • Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 1-3 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-methoxy-3-nitrobenzoyl chloride can often be used in the next step without further purification.[17][19][20]

Synthesis_Workflow General Synthesis Workflow for Amide Derivatives Start This compound Step1 Acid Chloride Formation Start->Step1 Intermediate 4-Methoxy-3-nitrobenzoyl chloride Step1->Intermediate + SOCl₂/DMF Step2 Amidation Intermediate->Step2 Product 4-Methoxy-3-nitrobenzamide (B82155) Derivative Step2->Product Amine Primary or Secondary Amine (R-NH₂) Amine->Step2

Figure 3: General workflow for the synthesis of 4-methoxy-3-nitrobenzamide derivatives.

Biological Assay Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23]

Materials:

  • Cancer cell lines

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% fetal bovine serum (FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This in vivo model is used to assess the anti-inflammatory activity of compounds.[2][6][13][14][24][25]

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds

  • Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compounds or vehicle orally or intraperitoneally.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Calculate the percentage of edema inhibition for each group compared to the control group.

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3][16][26][27][28]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • 96-well microtiter plates

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., to 0.5 McFarland standard, then diluted).

  • Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion

Derivatives of this compound hold significant promise for the development of novel therapeutic agents. The synthetic versatility of the parent molecule allows for the creation of a wide range of derivatives with potential applications in oncology, inflammation, and infectious diseases. While further research is needed to fully elucidate the structure-activity relationships and mechanisms of action for derivatives specifically from this compound, the data from analogous compounds strongly support the continued exploration of this chemical scaffold. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to advance the investigation of these promising compounds.

References

The Pivotal Role of 4-Methoxy-3-nitrobenzoic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-nitrobenzoic acid, a substituted aromatic carboxylic acid, serves as a critical and versatile building block in the landscape of medicinal chemistry. Its unique molecular architecture, featuring a methoxy, a nitro, and a carboxylic acid group on a benzene (B151609) ring, provides multiple reactive sites for the synthesis of a diverse array of pharmacologically active compounds. This technical guide offers an in-depth exploration of the synthesis, biological activities, and therapeutic potential of derivatives originating from this pivotal intermediate. The strategic placement of its functional groups allows for targeted modifications, leading to the development of novel therapeutic agents with applications in oncology, inflammatory disorders, and neurodegenerative diseases.

Synthetic Versatility

This compound is a key starting material for the synthesis of numerous complex molecules. Its chemical reactivity allows for modifications of the carboxylic acid group, reduction of the nitro group to an amine, and electrophilic or nucleophilic aromatic substitution, paving the way for a wide range of derivatives.

General Synthetic Workflow

The synthesis of bioactive derivatives from this compound typically follows a structured workflow, beginning with the modification of the core molecule and proceeding through various biological screening assays to identify lead compounds.

G A This compound (Starting Material) B Chemical Modification (e.g., amidation, esterification, reduction) A->B Synthesis C Library of Derivatives B->C D In Vitro Biological Screening (e.g., cytotoxicity, enzyme inhibition) C->D E Hit Identification D->E Active Compounds F Lead Optimization E->F G In Vivo Studies (Animal Models) F->G H Preclinical Candidate G->H

Caption: A general experimental workflow for the synthesis and evaluation of bioactive compounds derived from this compound.

Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated significant potential across several therapeutic areas.

Anticancer Activity

This scaffold has been extensively utilized in the development of novel anticancer agents. Aniline mustard analogues with potential anti-tumor activity have been synthesized from this compound.[1] The cytotoxic effects of these derivatives are often evaluated against a panel of human cancer cell lines.

Quantitative Data: Anticancer Activity

Derivative ClassCell LineIC50 (µM)Reference
Benzoic Acid DerivativesMOLT-3 (Leukemia)15.71 (for a sulfonamide derivative)[2]
MCF-7 (Breast)18.7 and 15.6 (for triazole derivatives)[2]
HCT-116 (Colon)-[2]
HepG2 (Liver)-[2]
A549 (Lung)-[2]
Caco2 (Colon)239.88 (for a thiophene (B33073) derivative)[2]
Copper(II) ComplexesHeLa (Cervical)8.99[3]
A549 (Lung)11.32[3]
HepG2 (Liver)12.19[3]

Mechanism of Action: Inhibition of EGFR and Akt/NF-κB Signaling Pathways

Some derivatives of benzoic acid have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and migration. Two such critical pathways are the Epidermal Growth Factor Receptor (EGFR) pathway and the Akt/NF-κB pathway.[4][5]

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg EGF EGF EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation PLCg->Proliferation Derivative 4-Methoxy-3-nitrobenzoic acid derivative Derivative->EGFR Inhibition

Caption: Proposed inhibitory action on the EGFR signaling pathway.

Akt_NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus PI3K PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Gene Gene Transcription (Anti-apoptotic, Pro-proliferative) NFkB->Gene Derivative 4-Methoxy-3-nitrobenzoic acid derivative Derivative->Akt Inhibition

Caption: Inhibition of the Akt/NF-κB cell survival signaling pathway.

Anti-inflammatory Activity

Derivatives of this compound have shown promise as anti-inflammatory agents. For instance, the nitrooxy derivative, 4-((nitrooxy) methyl)-3-nitrobenzoic acid, exhibits anti-inflammatory and antinociceptive activities.[6] This activity is associated with a reduction in neutrophil recruitment and the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, alongside an increase in the anti-inflammatory cytokine IL-10.[6]

Quantitative Data: Anti-inflammatory Activity

Currently, specific IC50 values for the anti-inflammatory activity of direct this compound derivatives are not widely available in the public domain. The evaluation is often based on in vivo models such as the carrageenan-induced paw edema assay, where the percentage of edema inhibition is measured.

Antimicrobial Activity

The scaffold of this compound has been used to synthesize compounds with antimicrobial properties. The evaluation of these compounds is typically performed using methods like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Quantitative Data: Antimicrobial Activity

Derivative ClassMicroorganismMIC (µg/mL)Reference
Thioureides of 2-(4-methylphenoxymethyl) benzoic acidP. aeruginosa31.5 - 250[7]
C. albicans15.6 - 62.5[7]
A. niger15.6 - 62.5[7]
COMT Inhibitors for Parkinson's Disease

A significant application of this compound derivatives is in the development of Catechol-O-methyltransferase (COMT) inhibitors. These drugs are used in the management of Parkinson's disease to prolong the effects of Levodopa, a primary medication.[8][9][10] Opicapone, a third-generation COMT inhibitor, is synthesized from a derivative of this compound.[11][12]

Mechanism of Action: COMT Inhibition

COMT inhibitors work by blocking the COMT enzyme, which is responsible for the peripheral breakdown of Levodopa. By inhibiting this enzyme, more Levodopa can cross the blood-brain barrier and be converted to dopamine (B1211576) in the brain, thus alleviating the motor symptoms of Parkinson's disease.[6][8][9]

COMT_Inhibition Levodopa Levodopa COMT COMT Enzyme Levodopa->COMT Metabolism BBB Blood-Brain Barrier Levodopa->BBB Metabolite Inactive Metabolite (3-O-methyldopa) COMT->Metabolite Dopamine Dopamine (in Brain) BBB->Dopamine Conversion Derivative COMT Inhibitor (e.g., Opicapone) Derivative->COMT Inhibition

Caption: Mechanism of action of COMT inhibitors in Parkinson's disease therapy.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for the synthesis of a key intermediate and for common biological assays.

Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid

This protocol describes the synthesis of a key intermediate from 4-chloro-3-nitrobenzoic acid.

Materials:

Procedure:

  • A mixture of 4-chloro-3-nitrobenzoic acid and an aqueous solution of methylamine is heated to reflux for 3-5 hours.

  • After the reaction is complete, the solution is cooled.

  • The pH of the solution is adjusted to approximately 3-5 with acetic acid to precipitate the product.

  • The precipitated 4-(methylamino)-3-nitrobenzoic acid is collected by filtration.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][13]

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding purple formazan (B1609692) crystals which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

MTT_Assay A Seed Cells in 96-well Plate B Add Test Compound (Varying Concentrations) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability and IC50 G->H

Caption: A workflow diagram for the MTT cell viability assay.

Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.[14][15][16][17]

Procedure:

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions.

  • Baseline Measurement: Measure the initial paw volume of the animals using a plethysmometer.

  • Compound Administration: Administer the test compound orally or via injection.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Broth Microdilution Assay for Antimicrobial Susceptibility

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][7][18][19][20]

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Conclusion

This compound stands out as a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic tractability allows for the generation of diverse chemical libraries, leading to the discovery of compounds with potent anticancer, anti-inflammatory, antimicrobial, and COMT inhibitory activities. The continued exploration of derivatives based on this core structure holds significant promise for the development of novel and effective therapeutic agents to address a range of unmet medical needs. This guide provides a foundational understanding for researchers and drug development professionals to harness the full potential of this important chemical entity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Aniline Mustard Analogues from 4-Methoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline (B41778) mustards are a significant class of bifunctional alkylating agents, renowned for their cytotoxic properties and application in cancer chemotherapy. Their primary mechanism of action involves the alkylation of nucleophilic sites on DNA, most notably the N7 position of guanine. This interaction leads to the formation of DNA monoadducts and highly cytotoxic interstrand cross-links, which impede DNA replication and transcription, ultimately inducing apoptosis (programmed cell death). This document provides detailed protocols for the synthesis of a novel aniline mustard analogue starting from 4-methoxy-3-nitrobenzoic acid, methods for its biological evaluation, and an overview of the key signaling pathways implicated in its cytotoxic effects.

Synthetic Pathway Overview

The synthesis of the target aniline mustard analogue from this compound is a multi-step process. The general workflow involves the selective reduction of the nitro group to an amine, followed by the introduction of the bis(2-hydroxyethyl)amino moiety, and finally, chlorination to yield the active mustard.

A This compound B Step 1: Nitro Group Reduction A->B Reduction (e.g., Zn/NH4Cl or H2/Pd-C) C 3-Amino-4-methoxybenzoic acid B->C D Step 2: N,N-bis(hydroxyethyl)ation C->D Alkylation (e.g., Ethylene (B1197577) oxide) E 3-(N,N-bis(2-hydroxyethyl)amino)-4-methoxybenzoic acid D->E F Step 3: Chlorination E->F Chlorination (e.g., SOCl2) G Aniline Mustard Analogue F->G

Caption: Synthetic workflow from this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-4-methoxybenzoic acid

This protocol describes the selective reduction of the nitro group of this compound to form the corresponding amine.

Materials:

Procedure:

  • Method A: Zinc Reduction

    • In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water.

    • Add ammonium chloride (5.0 eq) and zinc powder (5.0 eq) to the suspension.

    • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of celite to remove the zinc powder.

    • Concentrate the filtrate under reduced pressure.

    • Acidify the residue with dilute HCl and then neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to yield the crude product.

  • Method B: Catalytic Hydrogenation

    • Dissolve this compound (1.0 eq) in methanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir the mixture at room temperature until the reaction is complete (monitored by H₂ uptake or TLC).

    • Carefully filter the catalyst through a celite pad.

    • Remove the solvent under reduced pressure to obtain the product.

Purification: The crude 3-amino-4-methoxybenzoic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 3-(N,N-bis(2-hydroxyethyl)amino)-4-methoxybenzoic acid

This procedure details the N,N-dialkylation of the synthesized 3-amino-4-methoxybenzoic acid with ethylene oxide to form the dihydroxyethyl intermediate.[1]

Materials:

  • 3-Amino-4-methoxybenzoic acid

  • Ethylene oxide (liquefied)

  • Glacial acetic acid

  • Sodium carbonate

  • Chloroform (B151607)

  • Brine

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 3-amino-4-methoxybenzoic acid (1.0 eq) in glacial acetic acid.[1]

  • Cool the solution to 0-5 °C in an ice bath.[1]

  • Slowly add liquefied ethylene oxide (2.2 eq) to the stirred solution, ensuring the temperature is maintained below 10 °C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.[1]

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8.[1]

  • Extract the aqueous layer with chloroform (3 x 100 mL).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Remove the solvent under reduced pressure to yield the crude N,N-bis(2-hydroxyethyl) intermediate.[1]

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 3: Synthesis of the Aniline Mustard Analogue

This protocol describes the conversion of the dihydroxyethyl intermediate to the final aniline mustard using thionyl chloride.[1]

Materials:

  • 3-(N,N-bis(2-hydroxyethyl)amino)-4-methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dry chloroform

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a dropping funnel, dissolve the 3-(N,N-bis(2-hydroxyethyl)amino)-4-methoxybenzoic acid analogue (1.0 eq) in dry chloroform.[1]

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (2.5 eq) dropwise to the stirred solution.[1]

  • After the addition, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours.[1]

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess thionyl chloride.[1]

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[1]

Purification: The crude aniline mustard analogue can be purified by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes representative yields for the key synthetic steps. Note that these are generalized yields and may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialProductRepresentative Yield (%)
1Nitro ReductionThis compound3-Amino-4-methoxybenzoic acid85-95
2N,N-bis(hydroxyethyl)ation3-Amino-4-methoxybenzoic acid3-(N,N-bis(2-hydroxyethyl)amino)-4-methoxybenzoic acid60-75
3Chlorination3-(N,N-bis(2-hydroxyethyl)amino)-4-methoxybenzoic acidAniline Mustard Analogue70-85

Biological Evaluation Protocols

Protocol 4: Cytotoxicity Assessment using MTT Assay

This protocol outlines a common method for evaluating the in vitro cytotoxicity of the synthesized aniline mustard analogue.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized aniline mustard analogue

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microplates

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[1]

  • Prepare serial dilutions of the aniline mustard analogue in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control.[1]

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.[1]

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[1]

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Mechanism of Action

Aniline mustards exert their cytotoxic effects primarily through the induction of DNA damage, which activates the DNA Damage Response (DDR) pathway.

A Aniline Mustard Analogue B DNA Alkylation (Interstrand Cross-links) A->B C DNA Damage Response (DDR) Activation (ATM/ATR kinases) B->C D Cell Cycle Arrest (p53, Chk1/Chk2) C->D E DNA Repair Attempt C->E D->E F Extensive, Unrepaired Damage E->F Repair Failure G Apoptosis Induction (Caspase Cascade) F->G H Cell Death G->H

Caption: Aniline mustard-induced DNA damage and apoptosis pathway.

The formation of DNA interstrand cross-links by the aniline mustard analogue stalls replication forks and creates double-strand breaks. This damage is recognized by sensor proteins of the DDR pathway, such as the MRN complex and the FANCM/FAAP24 complex. These sensors activate apical kinases, primarily ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).

Activated ATM and ATR phosphorylate a multitude of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53. This leads to cell cycle arrest, providing time for the cell to attempt DNA repair. If the damage is too extensive to be repaired, the sustained DDR signaling will trigger the intrinsic apoptotic pathway, leading to the activation of caspases and ultimately, cell death.

References

Application Notes and Protocols: Synthesis of BIPHEP-1-OMe Precatalyst Utilizing 4-Methoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a proposed synthetic protocol for the preparation of the BIPHEP-1-OMe precatalyst, a valuable tool in asymmetric catalysis, starting from the readily available 4-Methoxy-3-nitrobenzoic acid. The following sections detail the synthetic strategy, experimental procedures, and expected outcomes, designed to guide researchers in the successful synthesis of this important catalytic species.

Introduction

The BIPHEP (2,2'-bis(diphenylphosphino)-1,1'-biphenyl) ligand family is renowned for its efficacy in a variety of asymmetric catalytic transformations, which are crucial in the synthesis of chiral molecules, a cornerstone of modern drug development. The BIPHEP-1-OMe ligand, featuring methoxy (B1213986) groups on the biphenyl (B1667301) backbone, offers unique electronic and steric properties that can influence the stereoselectivity and activity of the resulting metal complexes. This document outlines a plausible synthetic route to a BIPHEP-1-OMe precatalyst, leveraging this compound as a key starting material. The core of this strategy involves the construction of the biphenyl backbone via an Ullmann coupling reaction.

Synthetic Strategy

The proposed synthesis is a multi-step process that begins with the iodination of this compound to prepare the necessary precursor for the Ullmann coupling. The subsequent copper-catalyzed Ullmann reaction will form the C-C bond to create the biphenyl core. Following the successful formation of the biphenyl dicarboxylic acid, a series of functional group manipulations, including reduction of the nitro groups, diazotization, and phosphination, will be performed to install the diphenylphosphino moieties. The final step involves the complexation of the synthesized BIPHEP-1-OMe ligand with a suitable metal precursor to generate the active precatalyst.

Data Presentation

The following table summarizes the proposed reaction parameters and expected yields for each step in the synthesis of the BIPHEP-1-OMe precatalyst. These values are based on typical outcomes for analogous reactions reported in the chemical literature.

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
1 IodinationI₂, HIO₃, H₂SO₄Acetic Acid801285-95
2 Ullmann CouplingCopper powderDMF1502460-70
3 Nitro Group ReductionSnCl₂·2H₂O, HClEthanolReflux1280-90
4 Diazotization & SandmeyerNaNO₂, HCl, CuBrWater/HBr0 to 100270-80
5 Phosphinationt-BuLi, PPh₂ClTHF-78 to RT470-85
6 Precatalyst Formation[Rh(COD)Cl]₂DichloromethaneRT2>95

Experimental Protocols

Step 1: Synthesis of 2-Iodo-4-methoxy-5-nitrobenzoic acid

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Add iodine (0.5 equivalents), periodic acid (HIO₃, 0.2 equivalents), and a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a stirred solution of sodium thiosulfate (B1220275) in water to quench the excess iodine.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-Iodo-4-methoxy-5-nitrobenzoic acid.

Step 2: Synthesis of 6,6'-Dimethoxy-5,5'-dinitro-1,1'-biphenyl-2,2'-dicarboxylic acid

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Iodo-4-methoxy-5-nitrobenzoic acid (1 equivalent) and activated copper powder (2 equivalents).

  • Add anhydrous N,N-Dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 150°C and stir vigorously for 24 hours.

  • After cooling to room temperature, quench the reaction by adding dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired biphenyl dicarboxylic acid.

Step 3: Synthesis of 5,5'-Diamino-6,6'-dimethoxy-1,1'-biphenyl-2,2'-dicarboxylic acid

  • In a round-bottom flask, suspend the dinitro biphenyl derivative (1 equivalent) in ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, 10 equivalents) and concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir for 12 hours.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to obtain the diamino biphenyl compound.

Step 4: Synthesis of 5,5'-Dibromo-6,6'-dimethoxy-1,1'-biphenyl-2,2'-dicarboxylic acid

  • Dissolve the diamino biphenyl (1 equivalent) in a mixture of hydrobromic acid and water at 0°C.

  • Slowly add a solution of sodium nitrite (B80452) (2.2 equivalents) in water, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0°C.

  • In a separate flask, prepare a solution of copper(I) bromide (2.2 equivalents) in hydrobromic acid.

  • Slowly add the diazonium salt solution to the cuprous bromide solution.

  • Warm the reaction mixture to room temperature and then heat to 100°C for 1 hour.

  • Cool the mixture, collect the precipitate by filtration, and purify by recrystallization to afford the dibromo biphenyl derivative.

Step 5: Synthesis of (R)-6,6'-Dimethoxy-2,2'-bis(diphenylphosphino)-1,1'-biphenyl (BIPHEP-1-OMe)

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dibromo biphenyl (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to -78°C.

  • Slowly add tert-butyllithium (B1211817) (4.4 equivalents) and stir the mixture at -78°C for 1 hour.

  • Add chlorodiphenylphosphine (B86185) (2.2 equivalents) dropwise at -78°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, dry the organic phase over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the BIPHEP-1-OMe ligand.

Step 6: Preparation of the [Rh(BIPHEP-1-OMe)(COD)]BF₄ Precatalyst

  • Under an inert atmosphere, dissolve the BIPHEP-1-OMe ligand (1 equivalent) and bis(cyclooctadiene)rhodium(I) tetrafluoroborate (B81430) ([Rh(COD)₂]BF₄) or a similar rhodium precursor in dichloromethane.

  • Stir the solution at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to yield the BIPHEP-1-OMe precatalyst as a solid.

Visualizations

Synthetic_Workflow A This compound B 2-Iodo-4-methoxy- 5-nitrobenzoic acid A->B Iodination C 6,6'-Dimethoxy-5,5'-dinitro- 1,1'-biphenyl-2,2'-dicarboxylic acid B->C Ullmann Coupling D 5,5'-Diamino-6,6'-dimethoxy- 1,1'-biphenyl-2,2'-dicarboxylic acid C->D Reduction E 5,5'-Dibromo-6,6'-dimethoxy- 1,1'-biphenyl-2,2'-dicarboxylic acid D->E Diazotization/ Sandmeyer F BIPHEP-1-OMe Ligand E->F Phosphination G BIPHEP-1-OMe Precatalyst F->G Complexation

Caption: Overall synthetic workflow for the BIPHEP-1-OMe precatalyst.

Logical_Relationships cluster_starting_material Starting Material cluster_key_intermediate Key Intermediate Construction cluster_functionalization Ligand Synthesis cluster_final_product Final Product 4-Methoxy-3-nitrobenzoic_acid This compound Iodination Iodination 4-Methoxy-3-nitrobenzoic_acid->Iodination Ullmann_Coupling Ullmann Coupling Iodination->Ullmann_Coupling Biphenyl_Core Biphenyl Core Formation Ullmann_Coupling->Biphenyl_Core Reduction Nitro Group Reduction Biphenyl_Core->Reduction Diazotization Diazotization & Halogenation Reduction->Diazotization Phosphination Phosphine Installation Diazotization->Phosphination BIPHEP_Ligand BIPHEP-1-OMe Ligand Phosphination->BIPHEP_Ligand Complexation Metal Complexation BIPHEP_Ligand->Complexation Precatalyst BIPHEP-1-OMe Precatalyst Complexation->Precatalyst

Application Note: 4-Methoxy-3-nitrobenzoic Acid as a Versatile Scaffold for Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methoxy-3-nitrobenzoic acid is a readily available chemical intermediate with functional groups amenable to diverse synthetic transformations. Its aromatic core, substituted with methoxy, nitro, and carboxylic acid moieties, presents multiple reaction sites for the construction of complex molecules. This application note explores the potential of this compound as a foundational building block for the development of new anti-inflammatory drugs. We present a case study of a nitric oxide-donating derivative, outline key experimental protocols for efficacy testing, and provide visual workflows to guide the research and development process.

Case Study: 4-((nitrooxy)methyl)-3-nitrobenzoic acid - A Proof-of-Concept Derivative

A notable example demonstrating the utility of the this compound scaffold is the synthesis of 4-((nitrooxy)methyl)-3-nitrobenzoic acid. This derivative has been investigated for its antinociceptive and anti-inflammatory properties.[1] Studies have shown that systemic administration of this compound in mice can inhibit inflammatory pain and edema.[1]

The proposed mechanism of action involves its function as a nitric oxide (NO) donor.[1] The release of NO is a key mediator in various physiological processes, including the modulation of inflammation. The anti-inflammatory effects of this derivative are associated with a reduction in neutrophil recruitment and a favorable modulation of cytokine profiles.[1]

Data Presentation: Biological Activity of 4-((nitrooxy)methyl)-3-nitrobenzoic acid

The following table summarizes the observed in vivo effects of 4-((nitrooxy)methyl)-3-nitrobenzoic acid in a carrageenan-induced inflammation model in mice.[1]

ParameterObserved EffectImplication in Inflammation
Paw EdemaInhibitedReduction of acute local inflammation
Tactile HypersensitivityInhibitedAnalgesic effect in the context of inflammatory pain
Neutrophil RecruitmentReducedAttenuation of the innate immune response at the site of injury
IL-1β ProductionReducedDownregulation of a key pro-inflammatory cytokine
IL-6 ProductionReducedDownregulation of a cytokine involved in acute and chronic inflammation
TNF-α ProductionReducedDownregulation of a major pro-inflammatory cytokine
CXCL-1 ProductionReducedReduction of a chemokine responsible for neutrophil recruitment
IL-10 ProductionIncreasedUpregulation of a key anti-inflammatory and immunoregulatory cytokine

Experimental Protocols

Detailed methodologies are crucial for the successful evaluation of new chemical entities. The following are standard protocols for assessing anti-inflammatory activity.

Protocol 1: Carrageenan-Induced Paw Edema in Mice

This in vivo model is a widely used and reproducible assay for evaluating acute inflammation.

Objective: To assess the anti-inflammatory (anti-edematous) effect of a test compound.

Materials:

  • Male or female mice (e.g., Balb/c, 6-8 weeks old)

  • Test compound and vehicle control

  • Positive control (e.g., Indomethacin, 20 mg/kg)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plethysmometer or digital calipers

  • Syringes and needles for oral gavage and subplantar injection

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast animals overnight before the study, with water ad libitum.

  • Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at various doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer. This is the baseline reading (V0).

  • Compound Administration: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.[2]

  • Induction of Inflammation: Inject 20-50 µL of 1% carrageenan solution into the subplantar region of the right hind paw.[2][3]

  • Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).[4]

  • Calculation:

    • Calculate the edema volume (Ve) at each time point: Ve = Vt - V0.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group:

      • % Inhibition = [ (Ve_control - Ve_treated) / Ve_control ] * 100

Protocol 2: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This in vitro assay is used to screen compounds for their ability to inhibit inflammatory mediators.

Objective: To determine if a test compound can inhibit the production of nitric oxide in stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound dissolved in DMSO

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO2) for standard curve

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight (37°C, 5% CO2).[5]

  • Compound Treatment: Remove the old medium. Add fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO). Incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[6]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Griess Assay:

    • Prepare a sodium nitrite standard curve (0-100 µM).

    • Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess reagent to each well containing the supernatant and standards.[7][8]

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[5][6]

  • Calculation: Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only control.

  • Viability Assay: Perform a concurrent cell viability assay (e.g., MTT) to ensure that the observed NO inhibition is not due to cytotoxicity.[6]

Protocol 3: Measurement of Inflammatory Cytokines by ELISA

Objective: To quantify the concentration of specific pro-inflammatory (e.g., TNF-α, IL-6) or anti-inflammatory (e.g., IL-10) cytokines in cell culture supernatants or serum samples.

Materials:

  • Commercial ELISA kit for the specific cytokine of interest (e.g., mouse TNF-α ELISA kit)

  • Samples (cell culture supernatant or mouse serum)

  • Wash buffer, substrate solution, and stop solution (typically provided in the kit)

  • Microplate reader

Procedure:

  • Plate Preparation: A 96-well plate is pre-coated with a capture antibody specific for the target cytokine.

  • Sample Addition: Add standards (of known cytokine concentrations) and samples to the appropriate wells. Incubate for the time specified in the kit protocol (e.g., 2 hours at room temperature). The cytokine in the sample binds to the immobilized capture antibody.

  • Washing: Aspirate the liquid from each well and wash the plate multiple times with wash buffer. This removes any unbound substances.

  • Detection Antibody: Add the biotinylated detection antibody, which binds to a different epitope on the target cytokine. Incubate as directed.

  • Washing: Repeat the wash step to remove the unbound detection antibody.

  • Enzyme Conjugate: Add an enzyme-linked conjugate (e.g., Streptavidin-HRP). This will bind to the biotinylated detection antibody. Incubate.

  • Washing: Repeat the wash step to remove the unbound enzyme conjugate.

  • Substrate Addition: Add the substrate solution (e.g., TMB). The enzyme will catalyze a color change. Incubate in the dark.

  • Stop Reaction: Add the stop solution to terminate the enzymatic reaction. The color will typically change from blue to yellow.

  • Measurement: Immediately read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.

Visualizations

Synthetic Pathway

The following diagram illustrates a plausible synthetic route to obtain the anti-inflammatory agent 4-((nitrooxy)methyl)-3-nitrobenzoic acid from the parent building block.

Synthetic_Pathway cluster_main Plausible Synthesis of a NO-Donating Anti-Inflammatory Agent Start This compound Intermediate 4-(Hydroxymethyl)-3-nitrobenzoic acid Start->Intermediate 1. Reduction of Carboxylic Acid (e.g., BH3-THF) Product 4-((nitrooxy)methyl)-3-nitrobenzoic acid (Anti-inflammatory Agent) Intermediate->Product 2. Nitration of Alcohol (e.g., HNO3/H2SO4 or Ac2O/HNO3)

Plausible synthetic route from the parent building block.
Mechanism of Action: Cytokine Modulation

This diagram shows the proposed mechanism of the derivative, highlighting its effect on key inflammatory cytokines.

Mechanism_of_Action cluster_pathway Proposed Anti-Inflammatory Mechanism Compound 4-((nitrooxy)methyl)-3- nitrobenzoic acid NO_Release Nitric Oxide (NO) Release Compound->NO_Release Bioactivation Immune_Cells Immune Cells (e.g., Macrophages, Neutrophils) NO_Release->Immune_Cells Modulates Pro_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NO_Release->Pro_Cytokines Inhibits Anti_Cytokine Anti-inflammatory Cytokine (IL-10) NO_Release->Anti_Cytokine Promotes Inflammation Inflammatory Stimulus (e.g., Carrageenan) Inflammation->Immune_Cells Activates Immune_Cells->Pro_Cytokines Produces Immune_Cells->Anti_Cytokine Produces

Derivative modulates cytokine balance via NO release.
General Experimental Workflow

The logical progression for screening new derivatives of this compound is depicted below.

Experimental_Workflow cluster_workflow Drug Discovery Workflow Start Scaffold Selection: This compound Synthesis Derivative Synthesis & Purification Start->Synthesis InVitro In Vitro Screening (e.g., NO Assay, Cytotoxicity) Synthesis->InVitro InVitro->Synthesis Inactive or Toxic (Iterate Design) Lead_ID Lead Compound Identification InVitro->Lead_ID InVivo In Vivo Efficacy Testing (e.g., Paw Edema Model) Lead_ID->InVivo Active & Non-toxic InVivo->Lead_ID Ineffective (Re-evaluate) Mechanism Mechanism of Action Studies (e.g., Cytokine Profiling) InVivo->Mechanism Conclusion Preclinical Candidate Mechanism->Conclusion

Workflow for developing anti-inflammatory agents.

Conclusion

This compound represents a promising and versatile starting scaffold for the generation of novel anti-inflammatory drug candidates. The successful development of a nitric oxide-donating derivative highlights one of many potential pathways for creating bioactive molecules from this building block. By employing the standardized in vitro and in vivo protocols detailed in this note, researchers can effectively screen new compounds, identify promising leads, and elucidate their mechanisms of action, thereby accelerating the drug discovery process.

References

Application Notes and Protocols: Incorporation of 4-Methoxy-3-nitrobenzoic Acid into Advanced Polymer Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of 4-Methoxy-3-nitrobenzoic acid into polymer structures. This versatile monomer is a key component in the development of high-performance aromatic polyamides and innovative photo-responsive polymers for controlled drug delivery.

Application in High-Performance Aromatic Polyamides

The incorporation of this compound into aromatic polyamide (aramid) backbones, after reduction of the nitro group to an amine, can significantly enhance the thermal stability and mechanical properties of the resulting polymers. The methoxy (B1213986) group can also improve the solubility of these typically intractable polymers, facilitating their processing.

Monomer Preparation: Reduction of this compound

The primary route for preparing a polymerizable monomer from this compound is the reduction of the nitro group to an amine, yielding 4-Amino-3-methoxybenzoic acid. This can be achieved through catalytic hydrogenation.

Experimental Protocol: Synthesis of 4-Amino-3-methoxybenzoic Acid

  • Materials: this compound, Methanol (B129727), Palladium on activated charcoal (10% Pd/C), Hydrogen gas, Nitrogen gas, Filtration apparatus, Rotary evaporator.

  • Procedure:

    • In a high-pressure autoclave, dissolve 1.0 mole of this compound in 1.2 L of methanol.

    • Carefully add 4g of 10% Pd/C catalyst to the solution under a nitrogen atmosphere.

    • Seal the autoclave and purge the system with nitrogen gas three times to remove any oxygen.

    • Pressurize the autoclave with hydrogen gas to 50 psi.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the hydrogen uptake.

    • Once the reaction is complete, vent the hydrogen and purge the system with nitrogen.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Evaporate the methanol under reduced pressure to obtain 4-Amino-3-methoxybenzoic acid as a solid.

Polymer Synthesis: Polycondensation of 4-Amino-3-methoxybenzoic Acid

The resulting 4-Amino-3-methoxybenzoic acid can undergo self-polycondensation to form an aromatic polyamide. The phosphorylation method is a common technique for this type of polymerization.

Experimental Protocol: Synthesis of Poly(4-amino-3-methoxybenzoic acid)

  • Materials: 4-Amino-3-methoxybenzoic acid, N-Methyl-2-pyrrolidone (NMP), Anhydrous Calcium Chloride (CaCl₂), Pyridine, Triphenyl Phosphite (TPP), Methanol.

  • Procedure:

    • In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, add 10 mmol of 4-Amino-3-methoxybenzoic acid, 0.8 g of anhydrous CaCl₂, 20 mL of NMP, and 4 mL of pyridine.

    • Stir the mixture at room temperature until all solids have dissolved.

    • Add 22 mmol of TPP to the solution.

    • Heat the reaction mixture to 120°C and maintain this temperature for 3-4 hours with continuous stirring. The viscosity of the solution will increase as the polymer forms.

    • After cooling to room temperature, pour the viscous polymer solution into 400 mL of vigorously stirring methanol to precipitate the polymer.

    • Collect the polymer by filtration, wash it thoroughly with hot water and methanol, and dry it in a vacuum oven at 100°C.

Expected Polymer Properties

The properties of the resulting polyamide can be tailored by controlling the polymerization conditions. Below is a table of expected properties based on similar aromatic polyamides.[1][2][3]

PropertyExpected Value
Inherent Viscosity (dL/g)0.5 - 1.2
Molecular Weight (Mw, g/mol )40,000 - 100,000
Polydispersity Index (PDI)1.8 - 2.5
Glass Transition Temp (Tg, °C)200 - 250
10% Weight Loss Temp (TGA, °C)> 450
Tensile Strength (MPa)80 - 100
SolubilitySoluble in NMP, DMAc, DMF

Application in Photo-Responsive Drug Delivery Systems

The ortho-nitrobenzyl group within the this compound structure is a well-known photolabile protecting group.[4][5] This property can be exploited to create polymers that release a payload, such as a drug, upon exposure to UV light. The carboxylic acid group of this compound can be used to attach it as a pendant group to a polymer backbone, where it can act as a photocleavable linker for a therapeutic agent.

Concept for a Photo-Responsive Drug Delivery System

A hydroxyl-containing drug can be esterified with the carboxylic acid of this compound. This conjugate can then be attached to a suitable polymer backbone. Upon irradiation with UV light (e.g., 365 nm), the ortho-nitrobenzyl ester undergoes a photochemical reaction, leading to the cleavage of the ester bond and the release of the drug.[6][7]

Mechanism of Photocleavage and Drug Release

The photocleavage of the o-nitrobenzyl ester results in the formation of o-nitrosobenzaldehyde and the release of the carboxylic acid-linked drug.[7]

G Polymer Polymer Backbone Linker 4-Methoxy-3-nitrobenzyl Linker Polymer->Linker covalently attached Drug Drug Linker->Drug ester bond UV UV Light (365 nm) ReleasedDrug Released Drug UV->ReleasedDrug cleavage Byproduct Polymer with Nitrosobenzaldehyde Byproduct UV->Byproduct cleavage

Experimental Workflow for a Photo-Responsive Polymer

The following diagram outlines the general workflow for the synthesis and testing of a photo-responsive drug delivery system.

G PhotoPolymer PhotoPolymer Encapsulation Encapsulation PhotoPolymer->Encapsulation

Representative Protocol for Drug Conjugation and Release

This protocol describes a general method for conjugating a model drug to a polymer containing this compound as a pendant group and subsequently studying its photo-triggered release.

Part A: Drug Conjugation

  • Polymer Preparation: Synthesize a polymer with pendant carboxylic acid groups (e.g., poly(methacrylic acid)).

  • Activation: Activate the carboxylic acid groups on the polymer using a carbodiimide (B86325) coupling agent (e.g., EDC/NHS).

  • Conjugation: React the activated polymer with a hydroxyl-containing drug that has been pre-esterified with this compound.

  • Purification: Purify the resulting polymer-drug conjugate by dialysis or size exclusion chromatography to remove unreacted drug and coupling agents.

Part B: Photo-triggered Drug Release Study

  • Sample Preparation: Prepare a solution of the polymer-drug conjugate in a suitable buffer (e.g., PBS).

  • Irradiation: Expose the solution to a UV lamp (365 nm) for specific time intervals.

  • Analysis: At each time point, take an aliquot of the solution and analyze the concentration of the released drug using High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the cumulative drug release as a function of irradiation time.

Expected Drug Release Profile

The drug release is expected to be minimal in the absence of UV light and to increase with the duration of UV exposure.

Time (minutes)Cumulative Drug Release (%) (No UV)Cumulative Drug Release (%) (With UV)
000
15< 225
30< 355
60< 585
120< 5> 95

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols for the Esterification of 4-Methoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the generation of key intermediates in pharmaceutical and materials science. This document provides a detailed experimental procedure for the synthesis of alkyl esters of 4-Methoxy-3-nitrobenzoic acid, a valuable building block in medicinal chemistry. The primary method detailed is the Fischer-Speier esterification, a reliable and widely used acid-catalyzed reaction between a carboxylic acid and an alcohol.

Reaction Principle and Mechanism

Fischer-Speier esterification is an equilibrium-controlled reaction. To achieve high yields of the desired ester, the equilibrium is typically shifted towards the products by using an excess of the alcohol or by removing water as it is formed. The reaction proceeds through a series of key steps:

  • Protonation of the Carbonyl Oxygen: A strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another molecule of the alcohol, to yield the final ester and regenerate the acid catalyst.

Experimental Protocols

This section outlines two common protocols for the esterification of this compound to produce its corresponding methyl ester, methyl 4-methoxy-3-nitrobenzoate.

Protocol 1: Standard Fischer Esterification with Excess Alcohol

This is a classic and straightforward method suitable for the synthesis of simple alkyl esters where the alcohol can be used as the solvent.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq). Add an excess of anhydrous methanol (e.g., 20-40 equivalents), which will also serve as the solvent.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 65°C for methanol) using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of methanol using a rotary evaporator.

    • Carefully neutralize the remaining acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 4-methoxy-3-nitrobenzoate.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to obtain the final product.

Protocol 2: Azeotropic Esterification with Dean-Stark Apparatus

This method is advantageous when using less volatile alcohols or when it is desirable to remove water to drive the reaction to completion.

Materials:

  • This compound

  • Desired alcohol (e.g., ethanol, propanol)

  • Toluene (B28343) or Benzene (as an azeotropic agent)

  • p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the alcohol (1.5-3.0 eq), and a catalytic amount of p-TsOH (e.g., 0.05 eq). Add a sufficient volume of toluene to facilitate azeotropic removal of water.

  • Assembly: Assemble a Dean-Stark apparatus with the reaction flask and a reflux condenser.

  • Azeotropic Reflux: Heat the mixture to reflux. The water-toluene azeotrope will distill and collect in the Dean-Stark trap.

  • Monitoring: Continue the reaction until no more water is collected in the trap.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude ester by recrystallization or column chromatography.

Data Presentation

The following table summarizes the key data for the product, methyl 4-methoxy-3-nitrobenzoate.

ParameterValueReference
Molecular Formula C₉H₉NO₅--INVALID-LINK--
Molecular Weight 211.17 g/mol --INVALID-LINK--
Appearance White to pale yellow solidGeneral observation
Melting Point 107 °C--INVALID-LINK--[1]
Reported Yield 91.3%--INVALID-LINK--[1]

Characterization Data:

Spectroscopic data for the characterization of methyl 4-methoxy-3-nitrobenzoate can be found in public databases:

  • ¹H NMR, Mass Spectrometry, and IR spectra are available at the --INVALID-LINK--.[2]

Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Products acid This compound ester Ester acid->ester  H+ catalyst (e.g., H₂SO₄) Heat alcohol Alcohol (R-OH) alcohol->ester water Water Experimental_Workflow A Reaction Setup: Combine this compound, alcohol, and acid catalyst B Reflux (Heat the reaction mixture) A->B C Reaction Monitoring (e.g., by TLC) B->C D Work-up: Neutralization and Extraction C->D E Isolation: Drying and Solvent Removal D->E F Purification: Recrystallization or Chromatography E->F G Characterization: Spectroscopy (NMR, IR, MS) and MP F->G

References

The Limited Role of 4-Methoxy-3-nitrobenzoic Acid in Mainstream Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

While 4-Methoxy-3-nitrobenzoic acid is a commercially available chemical compound with applications in organic synthesis, it does not appear to be a widely utilized or established reagent within the field of proteomics research. A comprehensive review of scientific literature and supplier application notes indicates a lack of documented, mainstream use of this specific molecule for common proteomics techniques such as protein cross-linking, labeling, or as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

Researchers, scientists, and drug development professionals should note that the selection of reagents in proteomics is critical for the success of experiments. Reagents are typically chosen for their specific chemical functionalities that allow for interaction with proteins in a predictable and detectable manner. For instance, cross-linking agents possess multiple reactive groups to covalently link interacting proteins, while MALDI matrices are selected for their ability to co-crystallize with and ionize analytes upon laser irradiation.

While this compound possesses functional groups including a carboxylic acid, a methoxy (B1213986) group, and a nitro group, its specific properties do not appear to have been optimized or characterized for significant applications in proteomics to date.

Comparative Analysis of Structurally Similar Compounds in Proteomics

To provide context, it is useful to examine structurally related compounds that have found utility in proteomics, particularly as MALDI matrices. The effectiveness of a MALDI matrix is highly dependent on its ability to absorb laser energy at a specific wavelength and facilitate the ionization of the analyte.

Compound NameChemical StructureRelevant Application in ProteomicsKey Properties
α-Cyano-4-hydroxycinnamic acid (CHCA) C₁₀H₇NO₃Widely used as a MALDI matrix for peptides and small proteins (< 30 kDa).Strong UV absorption, promotes efficient ionization.
Sinapinic acid (SA) C₁₁H₁₂O₅Commonly used as a MALDI matrix for larger proteins (> 10 kDa).Effective for high-mass analytes.
2,5-Dihydroxybenzoic acid (DHB) C₇H₆O₄A versatile MALDI matrix for peptides, proteins, and glycoproteins.Tolerant to salts and detergents.
4-Hydroxy-3-nitrobenzonitrile C₇H₄N₂O₃Investigated as a general-purpose MALDI matrix for small molecules, peptides, and proteins.[1]Provides a clean background in the low mass range.[1]
4-Hydroxy-3-methoxybenzoic acid (Vanillic acid) C₈H₈O₄Studied for its interaction with proteins like human serum albumin.[2]Demonstrates protein binding capabilities.[2]

General Experimental Workflow for MALDI-MS Analysis

While a specific protocol for this compound in proteomics cannot be provided due to lack of evidence for its use, a general workflow for sample preparation using a standard MALDI matrix is outlined below. This illustrates the typical steps where a reagent like a MALDI matrix would be employed.

MALDI_Workflow cluster_sample_prep Sample Preparation cluster_maldi_spotting MALDI Plate Spotting cluster_ms_analysis Mass Spectrometry Analysis Protein_Sample Protein Sample Digestion Enzymatic Digestion (e.g., Trypsin) Protein_Sample->Digestion Peptide_Mixture Peptide Mixture Digestion->Peptide_Mixture Mix Mix Peptides with Matrix Peptide_Mixture->Mix Matrix_Solution Matrix Solution (e.g., CHCA) Matrix_Solution->Mix Spot Spot on MALDI Plate Mix->Spot Crystallization Co-crystallization Spot->Crystallization MALDI_TOF_MS MALDI-TOF MS Crystallization->MALDI_TOF_MS Data_Acquisition Data Acquisition MALDI_TOF_MS->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

A generalized workflow for preparing a protein sample for MALDI-TOF mass spectrometry analysis.

Hypothetical Application Protocol: Matrix Preparation for MALDI-MS

Should a researcher wish to investigate the potential of this compound as a MALDI matrix, a starting point for protocol development could be adapted from standard procedures for other small organic acid matrices.

Objective: To prepare a saturated matrix solution of this compound for MALDI-MS analysis of a standard peptide mix.

Materials:

  • This compound (CAS 89-41-8)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ultrapure water

  • Standard peptide mix (e.g., Peptide Calibration Standard)

  • MALDI target plate

Protocol:

  • Prepare the Matrix Solvent: Create a solvent mixture of 50% acetonitrile and 0.1% trifluoroacetic acid in ultrapure water.

  • Prepare a Saturated Matrix Solution: Add this compound to the matrix solvent until saturation is reached (i.e., a small amount of solid material remains undissolved). Vortex thoroughly and centrifuge to pellet the excess solid. The supernatant is the saturated matrix solution. A typical starting concentration for many matrices is 10 mg/mL.

  • Prepare the Analyte Solution: Reconstitute the standard peptide mix in 0.1% TFA to a final concentration of approximately 1 pmol/µL.

  • Sample-Matrix Co-crystallization (Dried-Droplet Method):

    • Mix the analyte solution and the saturated matrix solution in a 1:1 ratio (v/v).

    • Pipette 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate.

    • Allow the droplet to air dry at room temperature. This will result in the formation of crystals containing both the matrix and the analyte.

  • Mass Spectrometry Analysis:

    • Load the MALDI target plate into the mass spectrometer.

    • Acquire mass spectra in the appropriate mass range for the standard peptides.

    • Evaluate the quality of the spectra, including signal intensity, resolution, and signal-to-noise ratio, to assess the performance of this compound as a matrix.

Conclusion

References

Application Notes and Protocols for the Derivatization of 4-Methoxy-3-nitrobenzoic acid for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxy-3-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Accurate and sensitive quantification of this analyte is crucial for process monitoring, quality control, and metabolic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose; however, the inherent UV absorbance of this compound may not provide sufficient sensitivity for trace-level analysis.

This application note describes a robust and sensitive method for the analysis of this compound by converting it into a highly fluorescent derivative prior to HPLC separation. Pre-column derivatization with a suitable fluorescent labeling agent significantly enhances the detection sensitivity and selectivity.[1][2][3] This document provides detailed protocols for the derivatization and subsequent HPLC analysis, intended for researchers, scientists, and drug development professionals.

Principle of Derivatization

The derivatization strategy involves the esterification of the carboxylic acid functional group of this compound with a fluorescent labeling reagent. This application note focuses on the use of 4-Bromomethyl-7-methoxycoumarin (Br-Mmc), a widely used fluorescent label for carboxylic acids.[2] The reaction is a nucleophilic substitution where the carboxylate anion of the analyte attacks the bromomethyl group of the reagent, forming a fluorescent ester. The reaction is typically facilitated by a non-nucleophilic base and a crown ether catalyst in an aprotic solvent.[1][2]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (Purity ≥ 98%)

  • 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 18-Crown-6

  • Acetonitrile (B52724) (HPLC grade, anhydrous)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Standard laboratory glassware (dried)

  • HPLC system with a fluorescence detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of anhydrous acetonitrile in a volumetric flask.

Working Standard Solutions: Prepare a series of dilutions from the stock solution in anhydrous acetonitrile to create calibration standards in the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation: Dissolve the sample containing this compound in anhydrous acetonitrile to achieve a concentration within the calibration range. If the sample is in an aqueous matrix, it must be evaporated to dryness before reconstitution in anhydrous acetonitrile.

Derivatization Protocol
  • To 100 µL of the standard or sample solution in a clean, dry reaction vial, add 200 µL of a 1 mg/mL solution of 4-Bromomethyl-7-methoxycoumarin in anhydrous acetonitrile.

  • Add approximately 5 mg of anhydrous potassium carbonate and a catalytic amount (approx. 1 mg) of 18-Crown-6.

  • Seal the vial tightly and vortex for 30 seconds.

  • Heat the reaction mixture at 70°C for 45 minutes in a heating block or water bath.

  • After the reaction is complete, cool the mixture to room temperature.

  • Centrifuge the mixture to pellet the potassium carbonate.

  • Carefully transfer the supernatant to a clean autosampler vial for HPLC analysis.

HPLC Operating Conditions

The following table summarizes the recommended HPLC conditions for the analysis of the derivatized this compound.

ParameterRecommended Condition
Stationary Phase C18 Reverse-Phase Column (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-2 min: 50% B2-15 min: 50% to 90% B15-18 min: 90% B18-20 min: 90% to 50% B20-25 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Fluorescence Detector Excitation: 325 nmEmission: 395 nm

Data Presentation

The following table summarizes the expected performance characteristics of the HPLC method for the analysis of derivatized this compound. These values are based on typical performance for similar derivatized carboxylic acids and should be confirmed during method validation.

ParameterExpected Performance
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.5 ng/mL
Limit of Quantification (LOQ) ~1.5 ng/mL
Precision (%RSD) < 2% (Intra-day and Inter-day)
Accuracy (% Recovery) 98 - 102%

Mandatory Visualizations

Derivatization_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis prep_sample Dissolve Sample in Acetonitrile add_reagents Add Br-Mmc, K₂CO₃, 18-Crown-6 prep_sample->add_reagents prep_std Prepare Standard Solutions prep_std->add_reagents react Heat at 70°C for 45 min add_reagents->react cleanup Cool & Centrifuge react->cleanup hplc_injection Inject Supernatant into HPLC cleanup->hplc_injection separation C18 Reverse-Phase Separation hplc_injection->separation detection Fluorescence Detection (Ex:325/Em:395) separation->detection data_acq Data Acquisition & Quantification detection->data_acq

Caption: Experimental workflow for the derivatization and HPLC analysis of this compound.

Derivatization_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products analyte 4-Methoxy-3-nitrobenzoic acid (Analyte) product Fluorescent Ester Derivative analyte->product reagent 4-Bromomethyl-7-methoxycoumarin (Labeling Reagent) reagent->product catalyst K₂CO₃ (Base) & 18-Crown-6 (Catalyst) catalyst->product solvent Acetonitrile (Solvent) solvent->product temperature 70°C temperature->product byproduct KBr + KHCO₃

Caption: Logical relationship of the derivatization reaction.

Conclusion

The described pre-column derivatization method using 4-Bromomethyl-7-methoxycoumarin provides a highly sensitive and selective approach for the quantitative analysis of this compound by HPLC with fluorescence detection. The protocol is robust and can be readily implemented in a laboratory setting for various applications, including pharmaceutical quality control and research. Proper method validation according to ICH guidelines is recommended to ensure the accuracy and precision of the results for a specific application.

References

Troubleshooting & Optimization

Optimizing reaction conditions for "4-Methoxy-3-nitrobenzoic acid" synthesis to improve yield

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing the Synthesis of 4-Methoxy-3-nitrobenzoic Acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of this compound, focusing on improving reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent laboratory method is the direct electrophilic nitration of 4-methoxybenzoic acid (p-anisic acid) using a nitrating agent. A standard procedure involves a mixture of concentrated nitric acid and concentrated sulfuric acid at controlled low temperatures.[1] The methoxy (B1213986) group is an ortho-, para-director and activating, while the carboxylic acid group is a meta-director and deactivating. The directing effects of these two groups work in concert to favor the introduction of the nitro group at the 3-position.

Q2: What are the primary side reactions that can lower the yield of this compound?

A2: The main side reactions that can diminish the yield include:

  • Over-nitration: The product, this compound, can undergo further nitration to form dinitro derivatives, particularly under harsh conditions like elevated temperatures or extended reaction times.[2]

  • Formation of Isomers: Although the directing groups favor the 3-position, small amounts of other isomers can be formed, complicating purification and reducing the isolated yield of the desired product.[3]

  • Oxidation: The aromatic ring and its substituents are susceptible to oxidation by the strong nitrating mixture, which can lead to the formation of undesired byproducts and potentially charring at higher temperatures.[2]

Q3: What are the critical safety precautions to take during this synthesis?

A3: The nitration of aromatic compounds is a highly exothermic reaction and requires strict safety measures.[3] Key precautions include:

  • Temperature Control: Maintain the recommended low temperature using an efficient cooling bath (e.g., ice-salt bath) to prevent a runaway reaction.[4]

  • Slow Addition of Reagents: The nitrating mixture should be added slowly and dropwise to the solution of the starting material with vigorous stirring to ensure even heat distribution.[5]

  • Proper Quenching: The reaction should be quenched by carefully and slowly pouring the reaction mixture onto a large amount of crushed ice with continuous stirring to dissipate the heat of dilution.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves. Conduct the reaction in a well-ventilated fume hood.

Q4: How can I confirm the purity and identity of the synthesized this compound?

A4: The identity and purity of the final product can be verified using several analytical techniques:

  • Melting Point: A sharp melting point that corresponds to the literature value (typically around 192-194 °C) is a good indicator of high purity.[6][7]

  • Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy can be used to confirm the chemical structure of the compound.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity and quantifying any isomeric impurities or byproducts.[3] Thin Layer Chromatography (TLC) can be used for rapid reaction monitoring.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and corrective actions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete Reaction: Reaction time may have been too short, or the temperature was too low.[4] 2. Over-nitration: Reaction temperature was too high, or the nitrating agent was added too quickly.[2] 3. Loss during Work-up: The product may have been lost during extraction or filtration steps.1. Monitor Reaction: Use TLC or HPLC to monitor the reaction's progress to ensure completion before quenching. Consider extending the reaction time at a controlled low temperature.[3] 2. Strict Temperature Control: Maintain the reaction temperature below 10 °C, ideally between 0-5 °C, throughout the addition of the nitrating agent.[1][5] 3. Optimize Work-up: Ensure the complete precipitation of the product by allowing the quenched mixture to stand in an ice bath. Wash the filtered product with minimal amounts of cold water to avoid dissolving the product.[5]
Formation of Multiple Products (Isomers) 1. High Reaction Temperature: Higher temperatures can reduce the selectivity of the nitration.[3] 2. Incorrect Reagent Ratio: An improper ratio of nitric acid to sulfuric acid can affect the formation of the active nitrating species and influence selectivity.1. Maintain Low Temperature: Consistently keep the reaction temperature low to favor the formation of the thermodynamically preferred product. 2. Optimize Nitrating Mixture: Use a well-defined ratio of concentrated nitric acid to sulfuric acid, and prepare the mixture beforehand with cooling.
Product is an Oil or Fails to Solidify 1. Presence of Impurities: Isomeric byproducts or dinitrated compounds can lower the melting point of the mixture.[2] 2. Incomplete Removal of Acids: Residual nitric or sulfuric acid can prevent proper crystallization.1. Purification: Attempt to induce crystallization by scratching the inside of the flask or adding a seed crystal. If unsuccessful, proceed with purification methods like column chromatography.[2] 2. Thorough Washing: Ensure the crude product is washed thoroughly with cold water until the washings are neutral to litmus (B1172312) paper to remove all residual acids.[5]
Dark Brown or Black Reaction Mixture 1. Decomposition/Oxidation: The reaction temperature was likely too high, causing decomposition of the starting material or product.[2]1. Discard and Repeat: It is often best to discard the reaction and start over, paying closer attention to maintaining a low temperature and ensuring slow, controlled addition of the nitrating agent.
Product is Difficult to Purify by Recrystallization 1. Complex Mixture of Byproducts: The presence of multiple isomers and dinitrated compounds with similar solubilities can make separation by recrystallization challenging.[2]1. Solvent Selection: Experiment with different solvent systems for recrystallization. Ethanol or an ethanol/water mixture is commonly used.[8] 2. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals.[8] 3. Column Chromatography: If recrystallization is ineffective, column chromatography on silica (B1680970) gel may be necessary to separate the desired product from the impurities.[2]

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions and corresponding yields for the synthesis of nitro-methoxybenzoic acid derivatives to provide a comparative overview.

Starting MaterialNitrating Agent/SolventTemperature (°C)TimeYield (%)Reference
4-methoxybenzoic acid30% Nitric Acid905 hoursLow (10% impurity)[9]
3-methoxy-4-hydroxybenzoic acid methyl esterNitric acid in acetic acid603-4 hours~91.5% (after reduction)[10]
3-alkoxy-4-acetoxybenzaldehydeConc. Nitric AcidNot SpecifiedNot Specified>50% (multi-step)[11]
3-nitro-4-methoxy benzyl (B1604629) chloride60% Nitric Acid85-9010 hours87.2%[12]
m-Methoxycinnamic acidNitric acid (d 1.48)015 minMain Product[13]

Experimental Protocols

Key Experiment: Nitration of 4-Methoxybenzoic Acid

This protocol provides a generalized yet detailed method for the laboratory-scale synthesis of this compound.

Materials:

  • 4-Methoxybenzoic acid (p-anisic acid)

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-salt bath

  • Beaker

  • Büchner funnel and flask

  • Filter paper

  • Melting point apparatus

Procedure:

  • Preparation of the Nitrating Mixture: In a clean and dry dropping funnel, carefully and slowly add a measured volume of concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be done in an ice bath to cool the mixture.[14]

  • Dissolution of Starting Material: In a round-bottom flask, dissolve a pre-weighed amount of 4-methoxybenzoic acid in concentrated sulfuric acid. Stir the mixture with a magnetic stirrer until the starting material is completely dissolved. Cool this flask in an ice-salt bath to a temperature between 0 and 5 °C.[14]

  • Nitration Reaction: While vigorously stirring the cooled solution of 4-methoxybenzoic acid, add the chilled nitrating mixture dropwise from the dropping funnel. The rate of addition must be controlled to maintain the reaction temperature below 10 °C to prevent over-nitration and other side reactions.[5][14]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30-60 minutes to ensure the reaction proceeds to completion.[1]

  • Isolation of the Crude Product: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a beaker with constant, vigorous stirring. A yellow precipitate of this compound will form.[5]

  • Filtration and Washing: Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold distilled water until the washings are neutral to litmus paper to remove any residual acid.[5]

  • Purification: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol. If the solid does not readily dissolve, add a small amount of hot water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of pure crystals. Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol. Dry the crystals in a vacuum oven.[8]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Nitrating Mixture (HNO₃ + H₂SO₄) in Ice Bath C Cool Substrate Solution (0-5 °C) B Dissolve 4-Methoxybenzoic Acid in conc. H₂SO₄ B->C D Add Nitrating Mixture Dropwise to Substrate (Keep T < 10 °C) C->D E Stir in Ice Bath (30-60 min) D->E F Quench on Ice-Water E->F G Vacuum Filtration F->G H Wash with Cold Water G->H I Recrystallize from Ethanol/Water H->I J Dry Final Product I->J

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G Start Reaction Outcome LowYield Low Yield? Start->LowYield Impure Impure Product? LowYield->Impure No CheckTemp Check Temperature Control (< 10 °C) LowYield->CheckTemp Yes Recrystallize Recrystallize (Ethanol/Water) Impure->Recrystallize Yes Success High Yield & Purity Achieved Impure->Success No CheckTime Verify Reaction Time (TLC/HPLC) CheckTemp->CheckTime OptimizeWorkup Optimize Work-up & Washing CheckTime->OptimizeWorkup Failure Re-evaluate Strategy OptimizeWorkup->Failure CheckWashing Ensure Thorough Acid Removal Recrystallize->CheckWashing Column Column Chromatography Column->Success CheckWashing->Column

References

Common side reactions in the nitration of 4-methoxybenzoic acid and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the nitration of 4-methoxybenzoic acid (also known as p-anisic acid).

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the nitration of 4-methoxybenzoic acid, and what is the chemical reasoning?

The primary and expected major product of the mononitration of 4-methoxybenzoic acid is 3-nitro-4-methoxybenzoic acid . This high regioselectivity is dictated by the directing effects of the two substituents on the aromatic ring:

  • Methoxy (B1213986) Group (-OCH₃): This is a strongly activating group and an ortho, para-director. It donates electron density to the ring, particularly at positions 2, 4, and 6.

  • Carboxylic Acid Group (-COOH): This is a deactivating group and a meta-director. It withdraws electron density from the ring, directing incoming electrophiles to positions 3 and 5.

The directing effects are concerted, strongly favoring the substitution of the nitro group (NO₂) at the position that is ortho to the activating methoxy group and meta to the deactivating carboxylic acid group, which is position 3.

Q2: My final product is yellow or dark brown, not the expected off-white crystalline solid. What is the likely cause?

A yellow or brown discoloration is typically indicative of oxidative side reactions. The methoxy group makes the benzene (B151609) ring electron-rich and thus susceptible to oxidation by the nitric acid mixture, which can lead to the formation of colored quinone-type structures.[1] This degradation is often accelerated by:

  • High reaction temperatures: The most common cause.

  • Excess nitrogen oxides (NOx): These can be present in the nitric acid and promote oxidation.[2]

  • Prolonged reaction times: Increased exposure to the oxidizing medium.

To prevent this, strictly maintain low reaction temperatures and consider adding a small amount of urea (B33335) to the reaction, which can scavenge excess nitrous acid and inhibit oxidative side reactions.[2]

Q3: My TLC analysis shows multiple spots, indicating an impure product. What are the most common side products?

Besides the desired 3-nitro-4-methoxybenzoic acid, several side products can form, leading to a complex mixture.[2] The most common impurities are:

  • Dinitrated Products: Over-nitration can occur, especially under harsh conditions like high temperatures or the use of fuming nitric acid, leading to the formation of dinitrobenzoic acid derivatives.[3][4] The initial nitro group deactivates the ring, but a second nitration is still possible.[5]

  • Other Isomers: While the 3-nitro isomer is heavily favored, trace amounts of other isomers may form. For example, nitration at position 2 (ortho to both groups) is sterically hindered but not impossible.

  • Unreacted Starting Material: If the reaction does not go to completion, you will have residual 4-methoxybenzoic acid.

  • Oxidation Products: As mentioned in Q2, these can form and are often colored.

  • Hydrolysis Products: Under the strong acidic conditions, the methoxy ether linkage can potentially be cleaved to form a hydroxyl group, leading to 3-nitro-4-hydroxybenzoic acid.[1]

Q4: How can I maximize the yield of 3-nitro-4-methoxybenzoic acid and prevent the formation of byproducts?

Optimizing reaction conditions is key to achieving high yield and purity. High yields, ranging from 88% to over 99%, have been reported under controlled conditions.[3]

  • Strict Temperature Control: This is the most critical factor. Maintain the reaction temperature below 15°C, ideally between 0-10°C, to minimize dinitration and oxidation.[2][3]

  • Controlled Reagent Addition: The nitrating mixture (HNO₃/H₂SO₄) must be added slowly (dropwise) to the solution of 4-methoxybenzoic acid to manage the highly exothermic nature of the reaction and prevent temperature spikes.[2][6]

  • Appropriate Reagents: Using a standard mixed acid of concentrated nitric and sulfuric acid is effective. Avoid fuming nitric acid, as it increases the risk of dinitration.[4] Some protocols achieve high purity using only 40-80% nitric acid without sulfuric acid.[3]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material to ensure the reaction goes to completion without allowing it to proceed for too long, which could increase byproduct formation.[2]

  • Thorough Purification: After quenching the reaction on ice, the crude product should be thoroughly washed with cold water to remove residual acids.[6] Recrystallization, often from an ethanol (B145695)/water mixture, is typically effective for purification.[6] If isomeric impurities are difficult to remove, column chromatography may be necessary.[2]

Quantitative Data Summary

The following tables summarize typical reaction parameters and potential byproducts for the nitration of 4-methoxybenzoic acid.

Table 1: Optimized Reaction Conditions and Expected Outcomes

Parameter Value Reference
Starting Material 4-Methoxybenzoic Acid (p-Anisic Acid)
Primary Product 3-Nitro-4-methoxybenzoic Acid [3]
Typical Yield 88 - 99% [3]
Product Purity >99% [3]
Reaction Temperature 0 - 10°C (ideal); <15°C (required) [2][3]
Reaction Time 15 - 60 minutes (post-addition) [2][3]

| Melting Point of Product | ~191°C |[7] |

Table 2: Common Side Products and Characteristics

Side Product Formation Cause Physical Characteristics
Dinitro-4-methoxybenzoic acid High temperature, prolonged reaction time, harsh nitrating agents. May exist as a low-melting solid or oil, complicating crystallization.[2]
Isomeric Nitro-products Non-optimal regioselectivity. Can lower the melting point of the final product mixture.[2]
Oxidation Products (e.g., quinones) High temperature, excess NOx. Often results in dark brown or black coloration of the reaction mixture.[1][2]

| Unreacted 4-Methoxybenzoic Acid | Incomplete reaction (insufficient time or temperature). | Will be present in the crude product and can be detected by TLC. |

Detailed Experimental Protocol

This protocol is a generalized procedure based on standard laboratory practices for the nitration of benzoic acid derivatives, designed to maximize the yield of 3-nitro-4-methoxybenzoic acid.[2][3][6]

Materials and Reagents:

  • 4-Methoxybenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice and Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Substrate Solution: In a flask, dissolve 4-methoxybenzoic acid in concentrated sulfuric acid. Cool this mixture to between 0°C and 5°C in an ice-salt bath with continuous stirring.[2]

  • Preparation of the Nitrating Mixture: In a separate beaker, slowly and cautiously add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Keep this mixture cooled in an ice bath. This mixing process is highly exothermic.[6]

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 4-methoxybenzoic acid. The rate of addition must be carefully controlled to maintain the reaction temperature below 10°C.[2]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 15-30 minutes to ensure the reaction goes to completion.[2] Monitor progress with TLC if necessary.

  • Quenching and Isolation: Slowly pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. The crude product will precipitate as a solid.[6]

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with several portions of cold deionized water to remove any residual acid.[6]

  • Purification: Purify the crude product by recrystallization. A common solvent is a mixture of ethanol and water. Dissolve the crude solid in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to form pure crystals.[6]

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry completely. Determine the yield and melting point.

Visual Guides

Reaction Pathway Diagram

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions A 4-Methoxybenzoic Acid B 3-Nitro-4-methoxybenzoic Acid (Desired Product) A->B HNO₃ / H₂SO₄ 0-10°C D Other Isomers (e.g., 2-Nitro) A->D Minor Pathway E Oxidation Products (Colored Impurities) A->E High Temp / NOx C Dinitro Products B->C Harsh Conditions (High Temp, >1 eq. HNO₃)

Caption: Main reaction and common side reaction pathways in the nitration of 4-methoxybenzoic acid.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_substrate Dissolve 4-Methoxybenzoic Acid in conc. H₂SO₄ Cool to 0-5°C react Slowly Add Nitrating Mix to Substrate Solution (Maintain T < 10°C) prep_substrate->react prep_nitrating Prepare Nitrating Mix (HNO₃ + H₂SO₄) Cool in Ice Bath prep_nitrating->react stir Stir at Room Temp (15-30 min) react->stir quench Pour onto Crushed Ice stir->quench filtrate Filter & Wash with Cold Water quench->filtrate recrystallize Recrystallize from Ethanol/Water filtrate->recrystallize dry Dry & Characterize (Yield, MP) recrystallize->dry

Caption: Step-by-step experimental workflow for the nitration of 4-methoxybenzoic acid.

Troubleshooting Guide

G issue Problem Encountered? low_yield Low Yield issue->low_yield impure Impure Product (TLC shows spots) issue->impure dark_color Dark Color (Brown/Black) issue->dark_color cause_time Cause: Incomplete Reaction? low_yield->cause_time Check cause_temp Cause: Poor Temp Control? impure->cause_temp Check dark_color->cause_temp Check cause_addition Cause: Reagent Addition Too Fast? cause_temp->cause_addition No sol_temp Solution: Maintain T < 10°C with ice-salt bath. cause_temp->sol_temp Yes sol_addition Solution: Add nitrating mix dropwise with vigorous stirring. cause_addition->sol_addition Yes sol_monitor Solution: Monitor with TLC and allow sufficient reaction time. cause_time->sol_monitor Yes

Caption: Troubleshooting logic for common issues encountered during nitration experiments.

References

Technical Support Center: Purification & Isomer Separation of 4-Methoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the purification of 4-Methoxy-3-nitrobenzoic acid and the separation of its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: During the nitration of 4-methoxybenzoic acid, the primary impurities are typically positional isomers. The directing effects of the methoxy (B1213986) (ortho-, para-directing) and carboxylic acid (meta-directing) groups can lead to the formation of several isomers. The most common impurity is the 3-Methoxy-4-nitrobenzoic acid isomer. Other potential, though less common, isomeric impurities include 2-methoxy-5-nitrobenzoic acid and 2-methoxy-3-nitrobenzoic acid . In addition to isomeric impurities, residual starting material (4-methoxybenzoic acid) and byproducts from over-nitration (dinitrated species) may also be present, particularly under harsh reaction conditions.[1][2]

Q2: My purified this compound has a low melting point and a broad melting range. What could be the cause?

A2: A low and broad melting point is a strong indicator of impurities. The presence of positional isomers, residual solvents, or unreacted starting materials will disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. Pure this compound typically has a melting point in the range of 192-194 °C.[3][4] Comparing your experimental melting point to the literature values of potential impurities can provide clues to their identity.

Q3: What are the recommended starting points for developing an HPLC method to separate this compound from its isomers?

A3: A reversed-phase HPLC method is generally the most effective approach for separating positional isomers of methoxy-nitrobenzoic acids. A good starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and acidified water (e.g., with phosphoric acid or formic acid). Gradient elution is often necessary to achieve baseline separation of all isomers. The similar polarity of the isomers can make separation challenging, and optimization of the mobile phase composition, pH, and gradient profile will likely be required.

Troubleshooting Guides

Recrystallization

Problem 1: The product is discolored (yellow or brownish).

  • Possible Cause: Presence of colored impurities, potentially from side reactions during synthesis or degradation.

  • Solution:

    • Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent. Add a small amount of activated charcoal (typically 1-2% w/w) and boil the solution for a few minutes. The activated charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

    • Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all colored impurities. A second recrystallization from a fresh batch of solvent can significantly improve the color and purity.

Problem 2: Low recovery of purified product after recrystallization.

  • Possible Cause 1: The chosen solvent is too good a solvent, even at low temperatures, leading to a significant amount of the product remaining in the mother liquor.

  • Solution 1: Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room or cold temperatures. A mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can be effective. For instance, dissolving the compound in a minimal amount of hot ethanol (B145695) (good solvent) and then adding hot water (poor solvent) until the solution becomes slightly turbid can induce crystallization upon cooling.[5]

  • Possible Cause 2: Using an excessive amount of solvent to dissolve the crude product.

  • Solution 2: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. This will ensure the solution is saturated upon cooling, maximizing the yield of crystals.

  • Possible Cause 3: Premature crystallization during hot filtration.

  • Solution 3: Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.

Problem 3: The product "oils out" instead of forming crystals.

  • Possible Cause 1: The presence of a high concentration of impurities, which can lower the melting point of the mixture below the temperature of the solution.

  • Solution 1: Consider a preliminary purification step, such as an acid-base extraction, to remove a significant portion of the impurities before attempting recrystallization.

  • Possible Cause 2: The solution is supersaturated, and the compound is coming out of solution too rapidly.

  • Solution 2: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation. Allow the solution to cool very slowly to encourage the formation of crystals. Seeding the solution with a pure crystal of the desired compound can also help induce crystallization.

Isomer Separation by HPLC

Problem: Poor resolution or co-elution of isomers.

  • Possible Cause 1: The stationary phase is not providing sufficient selectivity.

  • Solution 1: While a C18 column is a good starting point, other stationary phases may offer better selectivity for aromatic isomers. Consider trying a phenyl-hexyl or a biphenyl (B1667301) column, which can provide different pi-pi interactions and potentially improve separation.

  • Possible Cause 2: The mobile phase composition is not optimized.

  • Solution 2:

    • Adjust pH: The ionization of the carboxylic acid group can significantly affect retention. Adjusting the pH of the aqueous component of the mobile phase (typically to a value 1-2 units below the pKa of the analytes) can improve peak shape and resolution.

    • Vary Organic Modifier: If using acetonitrile, try substituting it with methanol (B129727) or using a mixture of both. The different solvent strengths and selectivities can impact the separation.

    • Implement a Gradient: A shallow gradient elution, where the concentration of the organic solvent is slowly increased over time, can be very effective in separating closely eluting isomers.

Quantitative Data

Table 1: Physical Properties of this compound and Its Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound89-41-8C₈H₇NO₅197.14192-194[3][4]
3-Methoxy-4-nitrobenzoic acid5081-36-7C₈H₇NO₅197.14233-235[1][5]
2-Methoxy-5-nitrobenzoic acid19094-63-6C₈H₇NO₅197.14157

Table 2: Solubility of Structurally Similar Compounds (as a reference for starting solvent selection)

SolventSolubility of 4-Methoxybenzoic Acid (Mole Fraction, x) at 298.15 KSolubility of 4-Methyl-3-nitrobenzoic Acid (Mole Fraction, x) at 298.15 K
Water0.000051Insoluble
Methanol0.055310.08960
Ethanol0.030780.08180
Acetone0.45012-
Ethyl Acetate0.360880.07920
Acetonitrile0.482010.04980
Toluene0.15221-

Note: The solubility data for 4-Methoxybenzoic acid is provided as a qualitative guide due to the lack of extensive quantitative data for this compound. Experimental determination of solubility is recommended for precise recrystallization solvent selection.[6][7]

Experimental Protocols

Protocol 1: Recrystallization of this compound from an Ethanol/Water Solvent System

This protocol is a general guideline and may require optimization based on the purity of the starting material.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot 95% ethanol and gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is preheated to prevent premature crystallization.

  • Induce Crystallization: To the hot, clear solution, add hot water dropwise with continuous stirring until the solution just begins to turn cloudy (the saturation point).

  • Clarification: Add a few drops of hot 95% ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly, for example, in a vacuum oven at a temperature well below the melting point.

Protocol 2: Starting HPLC Method for Isomer Separation

This is a starting point for method development and will likely require optimization.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B (linear gradient)

    • 15-18 min: 70% B

    • 18-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile).

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude Product add_solvent Add Minimal Hot Solvent crude_product->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly decolorize->hot_filtration ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure Product dry_crystals->pure_product

Caption: General workflow for the purification of this compound by recrystallization.

HPLC_Troubleshooting cluster_column Stationary Phase cluster_mobile_phase Mobile Phase problem Poor Isomer Separation (Co-elution) change_column Change Column Chemistry (e.g., Phenyl-Hexyl) problem->change_column adjust_ph Adjust pH problem->adjust_ph change_organic Change Organic Modifier (e.g., Methanol) problem->change_organic optimize_gradient Optimize Gradient Profile problem->optimize_gradient

Caption: Troubleshooting logic for poor isomer separation in HPLC.

References

Technical Support Center: Recrystallization of 4-Methoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-Methoxy-3-nitrobenzoic acid via recrystallization. These resources are intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for designing and executing a successful recrystallization procedure.

PropertyValue
Molecular Formula C₈H₇NO₅
Molecular Weight 197.14 g/mol
Melting Point 192-194 °C
Appearance Off-white to pale yellow powder
CAS Number 89-41-8

Experimental Protocol: Recrystallization of this compound

This protocol details a recommended procedure for the purification of this compound.

Solvent System: Based on the solubility of structurally similar compounds such as 4-methyl-3-nitrobenzoic acid and 3-nitrobenzoic acid, an ethanol (B145695)/water mixed solvent system is recommended. Ethanol is a good solvent in which the compound is soluble when hot, while water is a poor solvent that will aid in precipitating the purified compound upon cooling.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized water

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of 95% ethanol to create a slurry.

    • Gently heat the mixture on a hot plate with continuous stirring.

    • Add hot 95% ethanol in small portions until the solid completely dissolves. Avoid adding a large excess of solvent to maximize the yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are visible in the hot solution, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.

    • Place a fluted filter paper in the preheated funnel.

    • Quickly pour the hot solution through the filter paper into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization.

  • Inducing Crystallization:

    • To the clear, hot filtrate, add hot deionized water dropwise while stirring until the solution becomes slightly turbid (cloudy). This indicates the saturation point has been reached.

    • If excess turbidity occurs, add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to ensure maximum crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying:

    • Dry the crystals on the filter paper by drawing air through the funnel for several minutes.

    • Transfer the purified crystals to a watch glass and allow them to air dry completely, or for faster drying, place them in a desiccator under vacuum.

  • Purity Assessment:

    • Once completely dry, weigh the purified crystals and calculate the percent recovery.

    • Determine the melting point of the recrystallized product. A sharp melting point within the range of 192-194 °C indicates high purity.

Troubleshooting Guide

This section addresses common issues that may arise during the recrystallization of this compound.

// Troubleshooting Nodes ts1 [label="Troubleshooting:\nNo Crystal Formation", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ts1_sol1 [label="1. Scratch inside of flask\nwith a glass rod.", fillcolor="#FFFFFF", fontcolor="#202124"]; ts1_sol2 [label="2. Add a seed crystal.", fillcolor="#FFFFFF", fontcolor="#202124"]; ts1_sol3 [label="3. Reheat to evaporate\nsome solvent.", fillcolor="#FFFFFF", fontcolor="#202124"];

ts2 [label="Troubleshooting:\nOiling Out", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ts2_sol1 [label="1. Reheat to dissolve the oil.", fillcolor="#FFFFFF", fontcolor="#202124"]; ts2_sol2 [label="2. Add more hot ethanol.", fillcolor="#FFFFFF", fontcolor="#202124"]; ts2_sol3 [label="3. Allow for slower cooling.", fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections start -> dissolution; dissolution -> solid_dissolves; solid_dissolves -> add_more_solvent [label="No"]; add_more_solvent -> dissolution; solid_dissolves -> insoluble_impurities [label="Yes"]; insoluble_impurities -> hot_filtration [label="Yes"]; insoluble_impurities -> induce_crystallization [label="No"]; hot_filtration -> induce_crystallization; induce_crystallization -> cool_solution; cool_solution -> crystals_form; crystals_form -> oiling_out [label="No, or an oil forms"]; oiling_out -> ts2 [label="Yes"]; ts2 -> ts2_sol1 -> ts2_sol2 -> ts2_sol3 -> cool_solution; crystals_form -> collect_crystals [label="Yes"]; oiling_out -> crystals_form [label="No, nothing forms"]; crystals_form -> ts1 [label="No"]; ts1 -> ts1_sol1 -> ts1_sol2 -> ts1_sol3 -> cool_solution; collect_crystals -> end; }

Troubleshooting guide for the reduction of the nitro group in "4-Methoxy-3-nitrobenzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the reduction of the nitro group in 4-Methoxy-3-nitrobenzoic acid to yield 3-amino-4-methoxybenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is incomplete, and I still see starting material. What are the possible causes and solutions?

A1: Incomplete reduction is a common issue. Here are several factors to investigate:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. Ensure you are using a sufficient excess, especially for metal/acid reductions where the metal surface can passivate.

    • Solution: Increase the molar equivalents of the reducing agent. For catalytic hydrogenations, ensure the catalyst loading is adequate (typically 5-10 mol%).

  • Poor Quality Reagents: The activity of the reducing agent can degrade over time.

    • Solution: Use freshly opened or properly stored reagents. For catalytic hydrogenation, use a fresh batch of catalyst. For metal/acid reductions, activate the metal surface if necessary (e.g., by washing with dilute acid).

  • Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature while monitoring for side product formation.

  • Inadequate Mixing: In heterogeneous reactions (e.g., catalytic hydrogenation, metal/acid reductions), efficient mixing is crucial for contact between the substrate and the reagent.

    • Solution: Increase the stirring rate to ensure the catalyst or metal powder is well-suspended.

  • Catalyst Poisoning (for Catalytic Hydrogenation): Impurities in the starting material, solvent, or hydrogen gas can deactivate the catalyst.

    • Solution: Purify the starting material and use high-purity solvents and hydrogen.

Q2: I am observing the formation of side products. How can I minimize them?

A2: The formation of side products such as azo and azoxy compounds can occur, especially with metal hydrides or under certain conditions.

  • Over-reduction or Side Reactions: The choice of reducing agent and reaction conditions can influence the product distribution. For instance, using strong reducing agents like lithium aluminum hydride (LiAlH4) is not recommended as it can lead to the formation of azo compounds and also reduce the carboxylic acid.[1]

    • Solution: Opt for milder and more selective reducing agents. Catalytic hydrogenation with Pd/C or Raney Nickel, or metal/acid reductions with Fe/HCl or SnCl2 are generally more suitable for this transformation.[1] Controlling the temperature and reaction time can also help minimize side product formation.

Q3: The workup of my SnCl2 reduction is difficult due to the precipitation of tin salts. How can I resolve this?

A3: The formation of tin hydroxides during basification is a well-known issue with SnCl2 reductions.

  • Solution 1 (pH adjustment): After the reaction, instead of strongly basic conditions, adjust the pH to around 7-8 with a milder base like sodium bicarbonate. This may result in a more manageable precipitate.

  • Solution 2 (Filtration aid): Add a filter aid like Celite to the reaction mixture before basification and filtration. This can help in filtering the fine tin salt precipitate.

  • Solution 3 (Alternative workup): An alternative is to partition the reaction mixture between ethyl acetate (B1210297) and a 2M KOH solution, although emulsions can still be an issue.[2]

Q4: How can I purify the final product, 3-amino-4-methoxybenzoic acid?

A4: The product is a solid and can typically be purified by recrystallization.

  • Solvent Selection: The choice of solvent is crucial. The product, 3-amino-4-methoxybenzoic acid, has good solubility in ethanol (B145695).[3] Therefore, a mixed solvent system like ethanol/water could be effective for recrystallization.

  • Procedure: Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals. The crystals can then be collected by filtration.

Comparison of Common Reduction Methods

MethodReagents & ConditionsTypical YieldAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas, Pd/C or PtO₂, various solvents (e.g., Ethanol, Methanol)>95%[4]High yields, clean reaction, easy product isolation.Requires specialized hydrogenation equipment, potential for catalyst poisoning, some catalysts may be expensive.
Iron/Acid Reduction Fe powder, HCl or Acetic Acid in Ethanol/Water~64-95%[5]Inexpensive reagents, environmentally benign iron salts.[3]Requires filtration to remove iron salts, reaction can be exothermic.
Tin(II) Chloride Reduction SnCl₂·2H₂O, Ethanol or Ethyl AcetateGood to excellent yields[6]Mild conditions, tolerant of many other functional groups.Workup can be complicated by the precipitation of tin salts.[6]

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C

This protocol is adapted from a general procedure for the hydrogenation of substituted nitrobenzoates.[7]

  • Preparation: In a hydrogenation vessel, dissolve this compound (1.0 g, 5.07 mmol) in methanol (B129727) (20 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%).

  • Hydrogenation: Secure the vessel in a hydrogenation apparatus. Purge the vessel with nitrogen and then introduce hydrogen gas (e.g., using a balloon or a Parr hydrogenator).

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere until the reaction is complete (monitor by TLC).

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield 3-amino-4-methoxybenzoic acid. The product can be further purified by recrystallization if necessary.

Protocol 2: Reduction with Iron and Hydrochloric Acid

This protocol is based on a general method for the reduction of nitroarenes using iron.[5]

  • Preparation: In a round-bottom flask, suspend this compound (1.0 g, 5.07 mmol) in a mixture of ethanol (10 mL), water (2.5 mL), and concentrated hydrochloric acid (0.5 mL).

  • Reagent Addition: Heat the mixture to reflux and add iron powder (approx. 3 equivalents) portion-wise to control the exothermic reaction.

  • Reaction: Continue refluxing with vigorous stirring until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction mixture to room temperature and filter through Celite® to remove the iron salts, washing the filter cake with ethanol.

  • Isolation: Neutralize the filtrate with a base (e.g., sodium carbonate solution) to precipitate the product. Collect the solid by filtration, wash with water, and dry. Recrystallization from an ethanol/water mixture can be performed for further purification.

Diagrams

TroubleshootingWorkflow start Problem: Incomplete Reduction cause1 Insufficient Reducing Agent start->cause1 cause2 Poor Reagent Quality start->cause2 cause3 Low Reaction Temperature start->cause3 cause4 Catalyst Poisoning start->cause4 sol1 Increase Molar Equivalents cause1->sol1 sol2 Use Fresh Reagents cause2->sol2 sol3 Increase Temperature cause3->sol3 sol4 Purify Starting Material/Solvents cause4->sol4

Caption: Troubleshooting workflow for incomplete reduction.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve this compound in solvent add_reagent Add Reducing Agent (e.g., Pd/C + H2 or Fe/HCl) prep->add_reagent react Stir at appropriate temperature add_reagent->react monitor Monitor progress by TLC react->monitor filter Filter to remove solid byproducts monitor->filter isolate Isolate crude product (evaporation/precipitation) filter->isolate purify Recrystallize for purification isolate->purify

Caption: General experimental workflow for the reduction.

References

How to minimize byproduct formation in "4-Methoxy-3-nitrobenzoic acid" derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-3-nitrobenzoic acid derivatization. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The most common derivatization reactions involve the carboxylic acid functional group, primarily esterification to form esters and amide coupling to form amides. These derivatives are often intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients.

Q2: What is the expected appearance of this compound and what might a different color indicate?

A2: this compound is typically a light yellow powder. A darker coloration, such as brown or off-white, may indicate the presence of impurities.[1] These impurities could arise from the synthesis of the starting material or degradation over time.

Q3: Are there any known incompatibilities for this compound?

A3: As a nitro-substituted aromatic compound, it should be handled with care, especially at elevated temperatures in the presence of strong acids or bases, which could promote side reactions like decarboxylation.

Q4: How can I purify the final derivatized product?

A4: Standard purification techniques include recrystallization and column chromatography. For recrystallization, common solvents for similar compounds include methanol (B129727) or ethanol/water mixtures.[1] For column chromatography, the choice of eluent will depend on the polarity of the derivative.

Troubleshooting Guides

This section is designed to help you troubleshoot specific issues you may encounter during the derivatization of this compound.

Esterification Reactions (e.g., Fischer Esterification)

Problem 1: Low yield of the desired ester.

Possible CauseRecommended Solution
Incomplete Reaction The Fischer esterification is an equilibrium reaction. To drive it to completion, use a large excess of the alcohol (it can often be used as the solvent) or remove water as it forms using a Dean-Stark apparatus.[2]
Presence of Water Any water in the starting materials (acid or alcohol) or solvent will push the equilibrium back towards the reactants, lowering the yield. Ensure all reagents and glassware are thoroughly dry.[3]
Insufficient Catalyst A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required. Ensure a catalytic amount is used.
Sub-optimal Temperature The reaction may require heating to reflux to proceed at a reasonable rate.

Problem 2: The reaction mixture turns dark, or I see multiple spots on my TLC.

Possible CauseRecommended Solution
Decarboxylation At high temperatures in the presence of a strong acid, decarboxylation of the benzoic acid can occur, leading to the formation of 1-methoxy-2-nitrobenzene and other degradation products. This is a known side reaction for nitrobenzoic acids.
* Action: Try running the reaction at a lower temperature for a longer period. Monitor the reaction by TLC to find the optimal balance between reaction rate and byproduct formation.
Demethylation While less common under standard Fischer esterification conditions, strong acids at high temperatures could potentially cause demethylation of the methoxy (B1213986) group to yield a phenolic compound.
* Action: If a more polar byproduct is observed, consider the possibility of demethylation. Use milder reaction conditions if possible.
Nitration Byproducts If the starting this compound is not pure, isomeric impurities may lead to the formation of multiple ester products.
* Action: Ensure the purity of the starting material before beginning the derivatization.
Amide Coupling Reactions (e.g., using EDC/HOBt)

Problem 1: Low yield of the desired amide.

Possible CauseRecommended Solution
Hydrolysis of Activated Ester The activated carboxylic acid intermediate (e.g., O-acylisourea) is sensitive to moisture. Ensure all solvents and reagents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Side Reactions of Coupling Agents Carbodiimide reagents like EDC can participate in side reactions. The addition of 1-hydroxybenzotriazole (B26582) (HOBt) can help to minimize some of these and also reduce the risk of racemization if chiral amines are used.
Poor Nucleophilicity of the Amine If the amine is sterically hindered or electronically poor, the reaction may be slow. Consider using a different coupling agent, such as HATU, which is known to be effective for more challenging couplings.
Incorrect Stoichiometry or Base Ensure the correct stoichiometry of the coupling reagents and the presence of a non-nucleophilic base, like diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction.

Problem 2: Difficulty in purifying the final amide product.

Possible CauseRecommended Solution
Residual Coupling Reagents and Byproducts The urea (B33335) byproduct from EDC can be difficult to remove. If using EDC, an acidic workup can help to protonate the urea and any remaining EDC, making them more water-soluble for extraction.
* Action: Perform an aqueous workup with dilute acid (e.g., 0.1 M HCl) followed by a wash with saturated sodium bicarbonate solution to remove unreacted acid and HOBt.
Presence of DIPEA The base, DIPEA, can be challenging to remove completely.
* Action: An acidic wash during the workup will help to remove residual DIPEA.

Quantitative Data

Carboxylic AcidAlcoholCatalyst/MethodTemperature (°C)Reaction TimeYield (%)
Benzoic AcidMethanolH₂SO₄ (conc.)6545 min90
4-Methylbenzoic AcidMethanolH₂SO₄ (conc.)50-70 (Reflux)4 hours~95
Benzoic AcidEthanolH₂SO₄ (conc.), Microwave1705 min97

Table adapted from general literature on Fischer esterification.

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification

This protocol describes a general method for the esterification of this compound with an alcohol using an acid catalyst.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the anhydrous alcohol (e.g., 10-20 eq).

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Attach a reflux condenser and heat the mixture to a gentle reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt

This protocol provides a general method for the formation of an amide from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • 0.1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

  • Dissolve the acid in the anhydrous solvent.

  • Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with the organic solvent.

  • Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_esterification Esterification Workflow cluster_amidation Amide Coupling Workflow start_ester Start: this compound + Alcohol react_ester Add Acid Catalyst (e.g., H₂SO₄) Reflux start_ester->react_ester workup_ester Aqueous Workup (Extraction & Washes) react_ester->workup_ester purify_ester Purification (Recrystallization or Column Chromatography) workup_ester->purify_ester product_ester Final Ester Product purify_ester->product_ester start_amide Start: this compound + Amine react_amide Add Coupling Agents (e.g., EDC, HOBt) & Base Stir at RT start_amide->react_amide workup_amide Aqueous Workup (Extraction & Washes) react_amide->workup_amide purify_amide Purification (Column Chromatography) workup_amide->purify_amide product_amide Final Amide Product purify_amide->product_amide

Caption: General experimental workflows for esterification and amide coupling of this compound.

troubleshooting_byproducts cluster_conditions Reaction Conditions cluster_byproducts Potential Byproducts start Derivatization Reaction (Esterification or Amidation) high_temp High Temperature start->high_temp leads to strong_acid Strong Acid start->strong_acid in presence of moisture Presence of Water start->moisture if present other Other Impurities (e.g., from starting material) start->other desired_product Desired Derivative (Ester or Amide) start->desired_product Optimal Conditions decarboxylation Decarboxylation Product (1-methoxy-2-nitrobenzene) high_temp->decarboxylation strong_acid->decarboxylation hydrolysis Starting Material (Hydrolysis of intermediate) moisture->hydrolysis

References

Technical Support Center: Scale-Up of Reactions Involving 4-Methoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for scaling up reactions involving 4-Methoxy-3-nitrobenzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The most common industrial route is the direct nitration of 4-methoxybenzoic acid. An alternative patented method involves the oxidation of 3-nitro-4-methoxy benzyl (B1604629) chloride or 3-nitro-4-methoxy benzyl alcohol.[1] The direct nitration is often preferred for its atom economy, though it requires careful control of reaction conditions to ensure high regioselectivity and yield.

Q2: What are the critical safety concerns when scaling up the nitration of 4-methoxybenzoic acid?

A2: The primary safety concern is the highly exothermic nature of the nitration reaction.[2] Poor temperature control on a large scale can lead to a runaway reaction, resulting in a rapid increase in temperature and pressure, and potentially an explosion.[2] It is crucial to have a robust cooling system, controlled addition of the nitrating agent, and continuous monitoring of the internal temperature. The use of reaction calorimetry is recommended to assess thermal risk before proceeding with a large-scale reaction.[2]

Q3: What are the typical impurities and by-products in this synthesis?

A3: The main impurities are isomeric by-products, particularly the undesired nitro-isomers. The formation of these isomers is highly dependent on reaction conditions, especially temperature.[2] Other potential impurities include di-nitrated products if an excess of the nitrating agent is used, and unreacted starting material (4-methoxybenzoic acid).[3] Demethylation of the methoxy (B1213986) group under harsh acidic conditions can also lead to phenolic impurities.[2][4]

Q4: How can the purity of this compound be assessed?

A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of this compound and quantifying impurities.[5] A reverse-phase HPLC method can effectively separate the product from its isomers and other by-products.[5] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information to identify impurities.[6][7] Titrimetry can be used to determine the total acidity but is not specific for the main product.[5]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution & Preventative Measures
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure the disappearance of the starting material.[2]- Consider extending the reaction time or moderately increasing the temperature, while carefully monitoring for side-product formation.
Suboptimal Reaction Temperature - Maintain a low and consistent reaction temperature (typically 0-10 °C) to favor the desired isomer.[8]- Excursions to higher temperatures can promote the formation of undesired isomers and reduce the yield of the target compound.[2]
Loss of Product During Work-up - Optimize the extraction and crystallization steps. Ensure the pH is correctly adjusted to fully precipitate the product.- When washing the filtered solid, use minimal amounts of cold solvent to avoid redissolving the product.[9]
Issue 2: High Levels of Isomeric Impurities
Potential Cause Recommended Solution & Preventative Measures
High Reaction Temperature - Strictly control the internal reaction temperature. Implement an efficient cooling system and consider a slower addition rate of the nitrating agent.[2]
Incorrect Ratio of Nitrating Agents - Carefully control the stoichiometry of the nitrating agent. An excess of nitric acid can lead to the formation of di-nitro products.[2]
Inefficient Mixing - Ensure efficient stirring throughout the reaction to prevent localized "hotspots" and maintain a homogenous reaction mixture. This is particularly critical during the addition of the nitrating agent.
Issue 3: Product Discoloration (Off-white or Yellowish)
Potential Cause Recommended Solution & Preventative Measures
Oxidation of Phenolic Impurities - If demethylation occurs, the resulting phenolic compounds can oxidize to form colored quinone-like structures.[4]- Purify the crude product by recrystallization, potentially with the addition of activated carbon to adsorb colored impurities.[9]
Residual Nitrating Agents - Ensure the product is thoroughly washed with cold water after filtration to remove any residual acids.[10]

Experimental Protocols

Laboratory-Scale Nitration of 4-Methoxybenzoic Acid

This protocol is a representative procedure for the synthesis of this compound and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • 4-Methoxybenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Substrate Solution: In a flask equipped with a stirrer and a thermometer, dissolve 4-methoxybenzoic acid in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath with continuous stirring.

  • Preparation of the Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Keep this mixture cooled in an ice bath.

  • Nitration Reaction: Slowly add the chilled nitrating mixture dropwise to the solution of 4-methoxybenzoic acid. Ensure the temperature of the reaction mixture is maintained below 10°C. Vigorous stirring is essential during this addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 30-60 minutes. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The solid product should precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water to remove residual acids.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_substrate Dissolve 4-Methoxybenzoic Acid in Concentrated H2SO4 cool_substrate Cool Substrate to 0-5°C prep_substrate->cool_substrate prep_nitrating Prepare Nitrating Mixture (HNO3 + H2SO4) cool_nitrating Cool Nitrating Mixture prep_nitrating->cool_nitrating add_nitrating Slowly Add Nitrating Mixture (Maintain < 10°C) cool_substrate->add_nitrating cool_nitrating->add_nitrating stir_reaction Stir for 30-60 min add_nitrating->stir_reaction monitor_reaction Monitor by TLC stir_reaction->monitor_reaction quench Pour onto Ice monitor_reaction->quench filtrate Vacuum Filtration quench->filtrate wash Wash with Cold Water filtrate->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize product This compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield high_impurity High Impurity? start->high_impurity incomplete_reaction Check for Incomplete Reaction (TLC/HPLC) low_yield->incomplete_reaction Yes temp_control_yield Review Temperature Control for Yield low_yield->temp_control_yield Yes workup_loss Optimize Work-up/Purification low_yield->workup_loss Yes temp_control_impurity Review Temperature Control for Purity high_impurity->temp_control_impurity Yes reagent_ratio Verify Stoichiometry of Nitrating Agent high_impurity->reagent_ratio Yes mixing_efficiency Assess Mixing Efficiency high_impurity->mixing_efficiency Yes solution_yield Extend Reaction Time or Adjust Temperature incomplete_reaction->solution_yield solution_impurity Lower Temperature and Ensure Slow Addition temp_control_impurity->solution_impurity

Caption: Troubleshooting logic for low yield or high impurity in the synthesis.

References

Impact of solvent choice on the yield of "4-Methoxy-3-nitrobenzoic acid" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 4-methoxy-3-nitrobenzoic acid, with a focus on troubleshooting and the impact of reaction conditions on yield.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the nitration of 4-methoxybenzoic acid.

Issue/Observation Potential Cause(s) Recommended Solutions & Preventative Measures
Low yield of the desired this compound 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Over-nitration: Formation of dinitro derivatives due to the activating nature of the methoxy (B1213986) group. 3. Oxidative side reactions: The methoxy group can be susceptible to oxidation by the nitrating mixture.1. Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. 2. Strict Temperature Control: Maintain a low reaction temperature to minimize dinitration. 3. Controlled Addition of Nitrating Mixture: Add the nitrating agent slowly to the substrate solution to manage the exothermic reaction.
Product is an oil or fails to solidify 1. Presence of isomeric impurities: Formation of other nitro isomers can lower the melting point of the product mixture. 2. Presence of dinitrated products: These byproducts may exist as oils or low-melting solids. 3. Incomplete removal of acids: Residual nitric or sulfuric acid can prevent crystallization.1. Purification: Recrystallization is an effective method for purification. 2. Thorough Washing: After quenching the reaction, ensure the precipitate is thoroughly washed with cold water to remove residual acids.
Dark brown or black reaction mixture 1. Oxidation of the starting material or product: The methoxy group can be sensitive to strong oxidizing conditions. 2. Decomposition: High reaction temperatures can cause decomposition of the starting material or product, leading to charring.1. Temperature Control: Strictly maintain a low reaction temperature. 2. Use of Urea (B33335) (optional): In some nitration reactions, a small amount of urea can be added to scavenge excess nitrous acid and prevent oxidative side reactions.
Product is difficult to purify 1. Multiple side products: A combination of over-nitration, oxidation, and isomeric impurities can lead to a complex mixture.1. Column Chromatography: If recrystallization is ineffective, column chromatography on silica (B1680970) gel may be necessary to separate the desired product from the various byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common laboratory method is the direct nitration of 4-methoxybenzoic acid (p-anisic acid) using a nitrating agent. A mixture of nitric acid and sulfuric acid is a typical nitrating agent.

Q2: What are the primary side reactions to be aware of during the nitration of 4-methoxybenzoic acid?

A2: The main side reactions include:

  • Over-nitration: The initial product, this compound, can be further nitrated to form dinitro derivatives, especially under harsh conditions like high temperatures or prolonged reaction times.

  • Formation of isomers: While the methoxy group is ortho, para-directing and the carboxylic acid is meta-directing, leading primarily to the 3-nitro product, small amounts of other isomers may form.

  • Oxidation: The methoxy group is activating and can be susceptible to oxidation by the nitrating mixture.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: The identity and purity of the final product can be confirmed using various analytical techniques:

  • Melting Point: A sharp melting point close to the literature value (192-194 °C) indicates a high degree of purity.[1]

  • Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the structure of the compound.

  • Chromatography: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity and identify the presence of any impurities.

Q4: What is a suitable solvent for the recrystallization of this compound?

A4: While specific solvent systems for recrystallization are not extensively detailed in the provided search results, for similar compounds like 4-methyl-3-nitrobenzoic acid, ethanol (B145695) or an ethanol/water mixture is commonly used. The choice of solvent depends on the solubility profile of the product and impurities.

Data Presentation

The following table summarizes quantitative data for the synthesis of this compound based on the available literature.

Solvent Nitrating Agent Temperature Yield Reference
None (Nitric acid used in excess)60% Nitric Acid90°C88.5%[2]

Discussion on Solvent Choice:

The choice of solvent can significantly impact the yield and purity of the nitration product. In the case of highly reactive substrates like 4-methoxybenzoic acid, performing the reaction in a solvent can help to control the reaction rate and temperature, potentially reducing the formation of side products.

  • No Solvent (using excess nitrating agent): As shown in the table, using an aqueous solution of nitric acid without an organic solvent can give a high yield of the desired product.[2] This method can be advantageous from an environmental and cost perspective.

  • Inert Solvents: While not explicitly detailed with yield data for this specific reaction in the search results, inert solvents like dichloromethane (B109758) or chloroform (B151607) are sometimes used in nitration reactions.[3] These solvents can help to dissolve the starting material and control the reaction temperature.

  • Protic Solvents: Acetic acid has been mentioned as a solvent for competitive nitration reactions, suggesting its potential use in the nitration of benzoic acid derivatives.[4] However, the reactivity of the solvent with the nitrating agent should be considered.

Experimental Protocols

Key Experiment: Synthesis of this compound via Nitration of 4-Methoxybenzoic Acid

This protocol is adapted from a patented procedure for the nitration of 4-alkoxybenzoic acids.

Materials:

  • 4-methoxybenzoic acid (p-anisic acid)

  • 60% Nitric acid

  • Water

  • Ice

Equipment:

  • Round-bottom flask

  • Stirrer

  • Heating mantle

  • Thermometer

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Suspend 10 grams of 4-methoxybenzoic acid in 140 grams of 60% nitric acid in a round-bottom flask.

  • Heat the suspension to 90°C over 30 minutes with stirring, ensuring the complete dissolution of the 4-methoxybenzoic acid.

  • Stir the solution at 90°C for 30 minutes to complete the nitration reaction.

  • Gradually cool the reaction mixture to room temperature to allow the crystalline product to precipitate.

  • Collect the crystalline product by filtration using a Buchner funnel.

  • Wash the collected product thoroughly with water and dry to obtain this compound.[2]

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification A 4-Methoxybenzoic Acid C Suspend 4-methoxybenzoic acid in nitric acid A->C B 60% Nitric Acid B->C D Heat to 90°C for 30 min C->D E Stir at 90°C for 30 min D->E F Cool to room temperature E->F G Filter the crystalline product F->G H Wash with water G->H I Dry the product H->I J This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_reactants Reactants cluster_factors Influencing Factors cluster_outcomes Potential Outcomes Start 4-Methoxybenzoic Acid Product This compound (Desired Product) Start->Product SideProduct2 Isomeric Products Start->SideProduct2 NitratingAgent Nitrating Agent (e.g., HNO3/H2SO4) NitratingAgent->Product Solvent Solvent Choice Solvent->Product Affects Yield & Purity Temperature Reaction Temperature Temperature->Product Affects Yield & Selectivity SideProduct1 Over-nitration Products Temperature->SideProduct1 SideProduct3 Oxidation Products Temperature->SideProduct3 Time Reaction Time Time->Product Affects Conversion

Caption: Factors influencing the yield of this compound synthesis.

References

Adjusting stoichiometry to minimize byproducts in "4-Methoxy-3-nitrobenzoic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Methoxy-3-nitrobenzoic acid. Our focus is on adjusting stoichiometry and other reaction parameters to minimize byproduct formation and optimize product purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via the nitration of 4-Methoxybenzoic acid, linking them to potential causes and offering corrective actions.

Issue/ObservationPotential Cause(s)Recommended Solutions & Preventative Measures
Low yield of the desired 3-nitro isomer 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Over-nitration: Formation of dinitro compounds due to harsh conditions.[1] 3. Suboptimal Stoichiometry: Incorrect ratio of nitrating agent to starting material. 4. Loss During Workup: Product loss during precipitation and washing steps.1. Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. 2. Strict Temperature Control: Maintain the reaction temperature in the recommended range (e.g., below 15°C) to minimize dinitration.[2][3] 3. Controlled Addition: Add the nitrating mixture (HNO₃/H₂SO₄) slowly to manage the exothermic reaction.[3] 4. Optimized Workup: Ensure complete precipitation by pouring the reaction mixture over a sufficient amount of crushed ice and use ice-cold water for washing to minimize product dissolution.[3]
Presence of multiple isomeric impurities 1. Reaction Temperature: Higher temperatures can favor the formation of undesired isomers. 2. Directing Group Influence: While the methoxy (B1213986) and carboxylic acid groups primarily direct nitration to the 3-position, minor amounts of other isomers can form.1. Maintain Low Temperature: Keeping the reaction temperature low (ideally 0-10°C) favors the formation of the desired 3-nitro isomer. 2. Purification: If isomers are present, purification by recrystallization is often effective. For challenging separations, column chromatography may be necessary.[2]
Product is an oil or fails to solidify 1. Presence of Impurities: A mixture of isomers or the presence of dinitrated byproducts can lower the melting point of the final product.[2] 2. Incomplete Removal of Acids: Residual nitric or sulfuric acid from the reaction can prevent crystallization.[2]1. Purification: Wash the crude product with a cold solvent like methanol (B129727) to remove more soluble impurities.[2] Recrystallization from a suitable solvent (e.g., ethanol (B145695)/water) is crucial.[3] 2. Thorough Washing: After quenching the reaction on ice, ensure the precipitate is washed extensively with cold water until the washings are neutral.
Dark brown or black reaction mixture 1. Oxidative Side Reactions: The presence of excess nitrogen oxides (NOx) or high temperatures can lead to the oxidation of the aromatic ring or methoxy group, resulting in dark-colored byproducts.[2][3] 2. Decomposition: High reaction temperatures can cause decomposition of the starting material or product.[2]1. Strict Temperature Control: Maintain a consistently low reaction temperature.[4] 2. Urea (B33335) Addition (Optional): In some nitration reactions, a small amount of urea can be added to the nitrating mixture to scavenge excess nitrous acid and prevent oxidative side reactions.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the nitration of 4-Methoxybenzoic acid and how can they be minimized?

A1: The main potential byproducts are dinitro compounds and other positional isomers. The formation of dinitro compounds is a common issue with harsh reaction conditions.[1] To minimize these byproducts, it is critical to maintain a low reaction temperature (preferably between 0-15°C) and to add the nitrating mixture slowly and in a controlled manner to prevent localized overheating.[3][5] Using a precise stoichiometric amount of nitric acid is also key to preventing over-nitration.

Q2: What is the recommended stoichiometry of nitric acid and sulfuric acid for this synthesis?

A2: A common approach involves using concentrated sulfuric acid as the solvent and adding a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. A slight molar excess of nitric acid relative to the 4-methoxybenzoic acid is typically used. For example, a protocol might use 10.0 g of p-toluic acid (a similar compound) with a nitrating mixture of 15 mL of concentrated nitric acid and 25 mL of concentrated sulfuric acid.[6] The key is to use enough sulfuric acid to fully dissolve the starting material and to facilitate the formation of the nitronium ion (NO₂⁺), while carefully controlling the amount of nitric acid to prevent dinitration.[3]

Q3: How does temperature affect the stoichiometry and byproduct profile?

A3: Temperature is a critical factor. Higher temperatures increase the reaction rate but also significantly increase the likelihood of side reactions, including the formation of dinitrated products and oxidative byproducts.[3] Even with optimal stoichiometry, elevated temperatures can lead to a poor product profile. Therefore, maintaining a consistently low temperature (e.g., below 15°C) is crucial for selectivity and minimizing byproducts.[2][3] One process patent suggests a higher temperature range of 30-100°C when using 40-80% nitric acid without sulfuric acid, but this is a different reaction medium.[1] For the classic mixed-acid nitration, low temperatures are standard.

Q4: What is the best method to purify the crude this compound?

A4: The most common and effective purification method is recrystallization.[2] Ethanol or an ethanol/water mixture is frequently used as the solvent system.[3][4] Before recrystallization, it is essential to thoroughly wash the crude precipitate with cold water to remove any residual mineral acids.[6] If recrystallization is insufficient to remove persistent impurities, column chromatography on silica (B1680970) gel can be employed for a higher degree of purification.[2]

Experimental Protocol: Nitration of 4-Methoxybenzoic Acid

This protocol is a generalized procedure based on standard nitration methods for benzoic acid derivatives, designed to minimize side reactions.

Materials:

  • 4-Methoxybenzoic acid (p-anisic acid)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, carefully add 4-methoxybenzoic acid to chilled concentrated sulfuric acid. The flask should be kept in an ice-salt bath. Stir the mixture until all the solid has completely dissolved, maintaining a temperature between 0-5°C.[2][6]

  • Preparation of Nitrating Mixture: In a separate beaker or dropping funnel, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should be pre-cooled in an ice bath.[2][4]

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 4-methoxybenzoic acid. The rate of addition must be carefully controlled to ensure the reaction temperature does not exceed 15°C.[2][4] Vigorous stirring is essential for proper mixing and heat dissipation.[4]

  • Reaction Completion: Once the addition is complete, allow the mixture to stir at a low temperature (in the ice bath) for an additional 15-30 minutes to ensure the reaction proceeds to completion.[2][4]

  • Quenching: Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate of the crude product will form.[2][6]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold distilled water to remove residual acids.[6][4]

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol or an ethanol/water mixture to obtain the pure this compound.[2]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.[4]

Visualizations

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve 4-Methoxybenzoic Acid in conc. H₂SO₄ (0-5°C) nitration Slowly add Nitrating Mixture to substrate solution (<15°C) dissolve->nitration prepare_nitro Prepare Nitrating Mixture (HNO₃ + H₂SO₄), cool in ice prepare_nitro->nitration stir Stir for 15-30 min in ice bath nitration->stir quench Pour mixture onto crushed ice stir->quench filtrate Filter crude product quench->filtrate wash Wash with cold H₂O filtrate->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry final product recrystallize->dry

Caption: Experimental workflow for the synthesis of this compound.

LogicDiagram cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes temp Temperature product Desired Product (this compound) temp->product Low (<15°C) Favors byproduct Byproducts (Dinitro, Isomers, Oxidation) temp->byproduct High Increases stoich Stoichiometry (Molar Ratio of HNO₃) stoich->product Controlled (Slight Excess) Favors stoich->byproduct High Excess Increases

Caption: Impact of reaction conditions on product and byproduct formation.

References

Validation & Comparative

A Comparative Guide to the Synthesis Efficiency of Nitrobenzoic Acid Isomers for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted aromatic compounds is a cornerstone of molecular design and production. Among these, nitrobenzoic acid and its derivatives are crucial building blocks and intermediates. The strategic placement of the nitro group and other substituents on the benzoic acid scaffold significantly influences the molecule's reactivity, physicochemical properties, and ultimately its utility in the synthesis of complex molecules such as active pharmaceutical ingredients.

This guide provides an objective comparison of the synthesis efficiency of 4-methoxy-3-nitrobenzoic acid and other key nitrobenzoic acid isomers, including the ortho, meta, and para isomers, as well as the isomeric 3-methoxy-4-nitrobenzoic acid. The comparison is supported by available experimental data on reaction yields and detailed methodologies for their synthesis.

Comparative Synthesis Efficiency

The synthesis of nitrobenzoic acid isomers is primarily achieved through two main strategies: the direct nitration of a benzoic acid derivative or the oxidation of a corresponding toluene (B28343) precursor. The efficiency of these methods varies significantly depending on the target isomer, a factor dictated by the directing effects of the existing functional groups on the aromatic ring during electrophilic aromatic substitution.

The presence of a methoxy (B1213986) group, as in this compound, introduces additional complexity and influences the regioselectivity of the nitration step. The following table summarizes the typical synthesis routes and reported yields for the isomers discussed.

IsomerPrimary Synthesis RouteStarting MaterialReagentsTypical Yield (%)Key Considerations
This compound Oxidation3-nitro-4-methoxybenzyl alcohol or chlorideNitric acid solution (10-70%)87.2 - 91.2%[1]This method provides high yields and is described as environmentally friendly, with potential for industrial-scale production.[1]
3-Methoxy-4-nitrobenzoic acid HydrolysisMethyl 3-methoxy-4-nitrobenzoatePotassium hydroxide, followed by acidificationGood (specific % not cited)[2]A straightforward and reliable laboratory-scale synthesis.[2]
o-Nitrobenzoic acid Oxidationo-NitrotolueneVarious oxidizing agents (e.g., KMnO₄, Na₂Cr₂O₇/H₂SO₄)24 - 89%Often a minor byproduct in the direct nitration of benzoic acid, making isolation challenging.
m-Nitrobenzoic acid NitrationBenzoic acid or Methyl benzoateConc. HNO₃, Conc. H₂SO₄80 - 96%[3]The carboxyl group is a meta-director, making this the major product of direct nitration. The reaction is typically high-yielding.[4]
p-Nitrobenzoic acid Oxidationp-NitrotolueneVarious oxidizing agents (e.g., Na₂Cr₂O₇/H₂SO₄, nitric acid)82 - 95.5%A common and efficient method due to the ready availability of the starting material.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound and other key isomers, reflecting common and effective laboratory and industrial procedures.

Synthesis of this compound via Oxidation

This protocol is based on the method described in patent CN104356000A.[1]

Principle: The oxidation of 3-nitro-4-methoxybenzyl alcohol or 3-nitro-4-methoxybenzyl chloride using a nitric acid solution yields this compound.

Procedure:

  • 3-nitro-4-methoxybenzyl alcohol or 3-nitro-4-methoxybenzyl chloride is added to a nitric acid solution with a mass concentration of 10-70%.

  • The reaction is carried out at a temperature of 0-110°C and a pressure of 0-2MPa.

  • The reaction mixture is stirred for a specified duration (e.g., 10 hours at 85-90°C).

  • Upon completion, the reaction mixture is cooled and filtered to isolate the this compound product.

  • The product is then dried. The filtrate can be reclaimed and recycled.

Synthesis of 3-Nitrobenzoic Acid via Direct Nitration

This is a standard laboratory procedure for the synthesis of the meta isomer.

Principle: The direct nitration of benzoic acid using a nitrating mixture (concentrated nitric and sulfuric acids) favors the formation of the meta isomer due to the meta-directing effect of the carboxylic acid group.[4]

Procedure:

  • In a flask, dissolve benzoic acid in concentrated sulfuric acid.

  • Cool the mixture in an ice bath.

  • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the benzoic acid solution, maintaining a low temperature (e.g., below 15°C).[4]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 30-60 minutes).

  • Pour the reaction mixture onto crushed ice to precipitate the crude 3-nitrobenzoic acid.

  • Collect the product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization.

Synthesis of 4-Nitrobenzoic Acid via Oxidation of p-Nitrotoluene

This is a common and efficient method for producing the para isomer.

Principle: The methyl group of p-nitrotoluene is oxidized to a carboxylic acid group using a strong oxidizing agent.

Procedure:

  • In a round-bottom flask, suspend p-nitrotoluene in an aqueous solution of an oxidizing agent (e.g., sodium dichromate in sulfuric acid).

  • Heat the mixture under reflux with vigorous stirring.

  • The reaction is monitored until completion (e.g., by observing a color change).

  • Cool the reaction mixture and filter to remove any inorganic byproducts.

  • Acidify the filtrate to precipitate the 4-nitrobenzoic acid.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

Factors Influencing Synthesis Efficiency

The choice of synthetic route and the resulting efficiency are governed by several factors, primarily the directing effects of the substituents on the aromatic ring. The following diagram illustrates the synthetic logic for obtaining different isomers based on the starting material.

SynthesisPathways cluster_start Starting Materials cluster_reaction Reaction Type cluster_product Products Benzoic Acid Benzoic Acid Nitration Nitration Benzoic Acid->Nitration -COOH is meta-directing p-Nitrotoluene p-Nitrotoluene Oxidation Oxidation p-Nitrotoluene->Oxidation -CH3 oxidation 4-Methoxybenzyl Alcohol/Chloride 4-Methoxybenzyl Alcohol/Chloride 4-Methoxybenzyl Alcohol/Chloride->Oxidation -CH2X oxidation (nitro group already present) m-Nitrobenzoic Acid m-Nitrobenzoic Acid Nitration->m-Nitrobenzoic Acid p-Nitrobenzoic Acid p-Nitrobenzoic Acid Oxidation->p-Nitrobenzoic Acid This compound This compound Oxidation->this compound

Caption: Synthetic pathways to nitrobenzoic acid isomers.

The methoxy group in 4-methoxybenzoic acid is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. The nitration of 4-methoxybenzoic acid would be expected to yield this compound as the major product due to the strong activating and directing effect of the methoxy group to the ortho position, which is also meta to the carboxyl group. This regioselectivity is a key factor in achieving high synthesis efficiency for this particular isomer.

The following diagram illustrates the directing effects of the substituents on the regioselectivity of nitration.

Caption: Influence of substituents on nitration regioselectivity.

Conclusion

The synthesis of this compound can be achieved with high efficiency through the oxidation of appropriate precursors, with reported yields comparable to or exceeding those of the direct nitration of benzoic acid to form the meta isomer. The synthesis of m- and p-nitrobenzoic acids are also highly efficient through well-established methods of direct nitration and side-chain oxidation, respectively. The synthesis of o-nitrobenzoic acid is generally more challenging and results in lower yields.

The choice of synthetic strategy should be guided by the desired isomer, required purity, and the availability of starting materials and reagents. For drug development professionals, understanding the nuances of these synthetic pathways is critical for the efficient and scalable production of complex molecules. The methodologies and data presented here provide a valuable resource for making informed decisions in the design and execution of synthetic routes involving nitrobenzoic acid isomers.

References

Comparative analysis of the acidity of "4-Methoxy-3-nitrobenzoic acid" and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive comparative analysis of the acidity of 4-Methoxy-3-nitrobenzoic acid and its constitutional isomers. The acidity, quantified by the acid dissociation constant (pKa), is a critical parameter in drug development, influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a summary of available experimental and predicted pKa values, details established experimental protocols for their determination, and explores the underlying electronic and steric effects that govern the observed acidity trends.

Quantitative Acidity Data

The acidity of an organic acid is inversely related to its pKa value; a lower pKa indicates a stronger acid. The table below summarizes the available experimental and predicted pKa values for this compound and its isomers. For a comprehensive comparison, the pKa values of benzoic acid and relevant monosubstituted derivatives are also included.

CompoundSubstituent PositionspKa (Experimental)pKa (Predicted)
Benzoic Acid-4.20-
2-Nitrobenzoic Acid2-NO₂2.17[1]-
3-Nitrobenzoic Acid3-NO₂3.45[1]-
4-Nitrobenzoic Acid4-NO₂3.44[1]-
2-Methoxybenzoic Acid2-OCH₃4.09-
3-Methoxybenzoic Acid3-OCH₃4.09-
4-Methoxybenzoic Acid4-OCH₃4.47-
This compound 4-OCH₃, 3-NO₂ Not available-
2-Methoxy-3-nitrobenzoic acid2-OCH₃, 3-NO₂Not available-
2-Methoxy-4-nitrobenzoic acid2-OCH₃, 4-NO₂Not available-
2-Methoxy-5-nitrobenzoic acid2-OCH₃, 5-NO₂Not available-
2-Methoxy-6-nitrobenzoic acid2-OCH₃, 6-NO₂Not available~1.90
3-Methoxy-2-nitrobenzoic acid3-OCH₃, 2-NO₂Not available-
3-Methoxy-4-nitrobenzoic acid3-OCH₃, 4-NO₂Not available-
3-Methoxy-5-nitrobenzoic acid3-OCH₃, 5-NO₂Not available~3.36
4-Methoxy-2-nitrobenzoic acid4-OCH₃, 2-NO₂Not available-
5-Methoxy-2-nitrobenzoic acid5-OCH₃, 2-NO₂Not available~2.06[2]

Analysis of Acidity Trends: Electronic and Steric Effects

The acidity of substituted benzoic acids is primarily influenced by the electronic effects (inductive and resonance) and steric effects of the substituents on the benzene (B151609) ring. These effects alter the stability of the carboxylate anion formed upon deprotonation.

  • Electron-withdrawing groups (EWGs) , such as the nitro group (-NO₂), increase acidity by delocalizing the negative charge of the carboxylate anion, thereby stabilizing it.[3][4][5] This stabilization facilitates the release of the proton.

  • Electron-donating groups (EDGs) , such as the methoxy (B1213986) group (-OCH₃), generally decrease acidity by intensifying the negative charge on the carboxylate anion, making it less stable.[4]

  • The Ortho Effect : Substituents in the ortho position to the carboxylic acid group, regardless of their electronic nature, often cause a greater increase in acidity than when they are in the meta or para positions.[6] This is attributed to a combination of steric hindrance, which can force the carboxyl group out of the plane of the benzene ring, and intramolecular interactions.

Based on these principles, we can rationalize the acidity of the methoxy-nitrobenzoic acid isomers:

  • The nitro group is a strong electron-withdrawing group through both the inductive effect (-I) and the resonance effect (-M). When placed at the ortho or para position, both effects operate strongly to stabilize the conjugate base, significantly increasing acidity. At the meta position, only the inductive effect is significant.

  • The methoxy group is electron-withdrawing through the inductive effect (-I) due to the electronegativity of the oxygen atom, but it is electron-donating through the resonance effect (+M) due to the lone pairs on the oxygen. The resonance effect is generally stronger and dominates when the methoxy group is at the ortho or para position, leading to a decrease in acidity compared to benzoic acid. At the meta position, the resonance effect is absent, and the weaker inductive effect leads to a slight increase in acidity.

For the disubstituted isomers, the net effect on acidity is a combination of the influences of both groups, and their relative positions become crucial. For instance, in This compound , the methoxy group at the para position to the carboxyl group is electron-donating via resonance, which tends to decrease acidity. The nitro group at the meta position is electron-withdrawing via induction, which increases acidity. The overall acidity will depend on the balance of these opposing effects.

In isomers with a nitro group ortho to the carboxyl group, such as 2-methoxy-6-nitrobenzoic acid and 5-methoxy-2-nitrobenzoic acid , a significant increase in acidity is expected due to the strong ortho effect of the nitro group. The predicted low pKa values for these isomers support this expectation.

Experimental Protocols for pKa Determination

The determination of pKa values is a fundamental experimental procedure in chemical and pharmaceutical sciences. Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves titrating a solution of the acidic compound with a standardized solution of a strong base while monitoring the pH of the solution with a pH meter.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the methoxy-nitrobenzoic acid isomer of known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and an organic solvent like ethanol (B145695) or methanol (B129727) to ensure solubility.

    • Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (B78521) (NaOH), free from carbonate.

    • Prepare buffer solutions of known pH for calibration of the pH meter.

  • Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the sample.

  • Titration:

    • Place a known volume of the acidic solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the standardized NaOH solution in small, precise increments using a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to obtain a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection in the curve. This can be identified from the first or second derivative of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and can be used with very dilute solutions. It relies on the principle that the acidic (protonated) and basic (deprotonated) forms of the molecule have different UV-Vis absorption spectra.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the methoxy-nitrobenzoic acid isomer in a suitable solvent.

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the compound.

  • Spectral Measurements:

    • Determine the absorption spectra of the compound in a highly acidic solution (pH << pKa) and a highly basic solution (pH >> pKa) to identify the wavelengths of maximum absorbance (λmax) for the protonated (HA) and deprotonated (A⁻) species, respectively.

    • Prepare a series of solutions by adding a small, constant amount of the stock solution to each of the buffer solutions.

    • Measure the absorbance of each solution at the λmax of the deprotonated species (A⁻).

  • Data Analysis:

    • Plot the measured absorbance against the pH of the buffer solutions. This will generate a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum values.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log [(A_max - A) / (A - A_min)] where A is the absorbance at a given pH, A_max is the maximum absorbance (in basic solution), and A_min is the minimum absorbance (in acidic solution).

Visualization of Acidity Determinants

The following diagram illustrates the key factors influencing the acidity of substituted benzoic acids.

Acidity_Factors subst Substituent on Benzoic Acid ewg Electron-Withdrawing Group (EWG) e.g., -NO₂ subst->ewg Type edg Electron-Donating Group (EDG) e.g., -OCH₃ subst->edg Type ortho Ortho Effect (Steric & Electronic) subst->ortho Positional Factor stab Stabilizes Carboxylate Anion ewg->stab Effect destab Destabilizes Carboxylate Anion edg->destab Effect inc_acid Increases Acidity (Lower pKa) stab->inc_acid Result dec_acid Decreases Acidity (Higher pKa) destab->dec_acid Result ortho->inc_acid

References

A Comparative Guide to the Quantitative Analysis of 4-Methoxy-3-nitrobenzoic Acid: HPLC vs. ¹H NMR Integration

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical development and chemical research, the accurate quantification of active pharmaceutical ingredients (APIs) and chemical intermediates is paramount. This guide provides a comprehensive cross-validation of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, for the quantitative analysis of "4-Methoxy-3-nitrobenzoic acid," a key building block in organic synthesis.[1] This objective comparison, supported by established experimental protocols and expected performance data, is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of HPLC and ¹H NMR for the analysis of this compound, based on typical validation parameters for similar organic acids.[2][3][4][5][6]

Table 1: Comparison of HPLC and ¹H NMR Quantitative Performance

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative ¹H NMR (qNMR)
Principle Separation based on polarity, quantification by UV absorbance.Quantification based on the direct proportionality between signal intensity and the number of protons.
Selectivity High, dependent on column chemistry and mobile phase composition.Very high, based on unique chemical shifts of protons in the molecule.
Linearity (R²) Typically > 0.999[4]Typically > 0.999[6]
Limit of Detection (LOD) Low (µg/mL to ng/mL range)[3]Moderate (µM range)[5]
Limit of Quantification (LOQ) Low (µg/mL range)[3][6]Moderate (µM range)[5][6]
Precision (RSD%) < 2%[3][6]< 1%[6]
Accuracy (Recovery %) 98-102%[3]98-102%
Sample Throughput HighModerate to High
Reference Standard Requires a specific certified reference standard for the analyte.Can use a universal internal standard (e.g., maleic acid).[6]
Structural Information Minimal (retention time)Provides full structural confirmation.

Experimental Protocols

Detailed methodologies for the quantitative analysis of this compound using both HPLC and ¹H NMR are provided below. These protocols are based on established methods for similar aromatic carboxylic acids.[7][8][9]

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound.

1. Instrumentation and Consumables:

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)[2][8]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • Syringe filters (0.45 µm)

  • Autosampler vials

2. Chromatographic Conditions:

ParameterRecommended Condition
Stationary Phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v ratio to be optimized, e.g., 50:50)[7][8]
Flow Rate 1.0 mL/min[2]
Column Temperature 25 °C
Detection Wavelength To be determined by UV scan (expected around 230-270 nm)
Injection Volume 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analysis and Quantification:

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

¹H NMR Spectroscopy Method

This protocol describes the quantitative analysis of this compound using ¹H NMR with an internal standard.

1. Instrumentation and Consumables:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal Standard (e.g., maleic acid, dimethyl sulfone) of known purity

  • This compound sample

2. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample into a vial.

  • Accurately weigh a specific amount of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.[10]

4. Data Processing and Quantification:

  • Process the ¹H NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, suitable signals would be the aromatic protons or the methoxy (B1213986) protons.[11]

  • Calculate the purity or concentration of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral value of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

    • analyte = this compound

Visualizations

Experimental Workflow for Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of HPLC and ¹H NMR for the quantitative analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis cluster_comp Data Comparison & Cross-Validation A Weigh Analyte & Internal Standard B Prepare Stock Solutions A->B D Prepare qNMR Samples A->D C Create Calibration Curve Standards (HPLC) B->C G Analyze Sample B->G F Analyze Calibration Standards C->F J Acquire NMR Spectra D->J E HPLC Method Development & Validation E->F H Generate HPLC Results F->H G->H M Compare Quantitative Results H->M I qNMR Parameter Optimization I->J K Process & Integrate Spectra J->K L Calculate qNMR Results K->L L->M N Statistical Analysis (e.g., t-test) M->N O Conclusion on Method Equivalency N->O

Caption: Cross-validation workflow for HPLC and ¹H NMR quantitative analysis.

Signaling Pathway for Quantitative Analysis Logic

This diagram illustrates the logical pathway from sample to final quantitative result for both analytical techniques.

G cluster_hplc HPLC Method cluster_qnmr qNMR Method hplc_start Sample in Solution hplc_sep Chromatographic Separation hplc_start->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_quant Quantification via External Standard Calibration hplc_det->hplc_quant end Result hplc_quant->end qnmr_start Sample + Internal Standard in Solution qnmr_acq ¹H NMR Signal Acquisition qnmr_start->qnmr_acq qnmr_proc Signal Integration qnmr_acq->qnmr_proc qnmr_quant Quantification via Signal Ratio qnmr_proc->qnmr_quant qnmr_quant->end start Sample start->hplc_start HPLC Path start->qnmr_start qNMR Path

Caption: Logical pathways for HPLC and qNMR quantitative analysis.

References

A Comparative Analysis of the Biological Activity of 4-Methoxy-3-nitrobenzoic Acid Derivatives and Alternative Synthons in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive molecules is a continuous endeavor. The selection of a core chemical scaffold, or synthon, is a critical starting point in the design and synthesis of new therapeutic agents. This guide provides a comprehensive comparison of the biological activities of derivatives of 4-Methoxy-3-nitrobenzoic acid with other prominent synthons, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

This compound serves as a versatile intermediate in the synthesis of a variety of compounds with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. Its derivatives have been a subject of interest in medicinal chemistry due to their potential to interact with various biological targets. This guide will delve into the specific biological activities of these derivatives and compare them with other widely used synthons in drug discovery.

Anticancer Activity: A Quantitative Comparison

Derivatives of this compound, particularly its amide derivatives, have demonstrated notable anticancer activity. A key study in this area involved the synthesis of a series of 4-substituted-3-nitrobenzamide derivatives and their evaluation against various cancer cell lines.

Table 1: Anticancer Activity of 4-Substituted-3-nitrobenzamide Derivatives

CompoundSubstitution at 4-positionHCT-116 (Colon Cancer) GI50 (µM)MDA-MB-435 (Melanoma) GI50 (µM)HL-60 (Leukemia) GI50 (µM)
4a -OCH32.1111.9042.056
4g -Cl>1001.0081.993
4l -F>1003.5863.778
4m -Br>1002.5512.811
4n -I>1001.9832.132

Data sourced from a study on 4-substituted-3-nitrobenzamide derivatives. GI50 represents the concentration required to inhibit cell growth by 50%.[1]

In comparison, other classes of synthons, particularly those based on heterocyclic scaffolds, have also yielded potent anticancer agents.

Table 2: Anticancer Activity of Selected Heterocyclic Synthons

Synthon ClassRepresentative CompoundCancer Cell LineIC50/GI50 (µM)
Quinazoline GefitinibA549 (Lung Cancer)0.015
Benzimidazole BendamustineVarious LymphomasCell-line dependent
Chalcone (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3)Hela (Cervical Cancer)3.204
Chalcone (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3)MCF-7 (Breast Cancer)3.849
Experimental Protocol: Sulforhodamine B (SRB) Assay for Anticancer Activity

The quantitative data for the anticancer activity of 4-substituted-3-nitrobenzamide derivatives was obtained using the Sulforhodamine B (SRB) assay.

Principle: The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The dye Sulforhodamine B binds to basic amino acids in cellular proteins under mildly acidic conditions.

Procedure:

  • Cell Plating: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with 0.4% (w/v) SRB in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 510 nm.

  • Data Analysis: The GI50 value is calculated from the dose-response curve.

SRB_Assay_Workflow cluster_workflow SRB Assay Workflow A Cell Seeding B Compound Treatment A->B C Cell Fixation (TCA) B->C D SRB Staining C->D E Washing D->E F Dye Solubilization E->F G Absorbance Reading F->G H GI50 Calculation G->H

SRB Assay Workflow for Anticancer Drug Screening.

Antimicrobial Activity: A Comparative Overview

Table 3: Antimicrobial Activity of Benzoic Acid Derivatives and Other Synthons

Synthon ClassRepresentative CompoundTest OrganismMIC (µg/mL)
4-Nitrobenzamide Derivative Schiff base of 4-nitrobenzamideEscherichia coli-
4-Nitrobenzamide Derivative Schiff base of 4-nitrobenzamideStaphylococcus aureus-
4-Methoxybenzylamide Derivative N-(4-methoxybenzyl)undec-10-enamideEscherichia coli-
4-Methoxybenzylamide Derivative (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamideEscherichia coli-[2]
Quaternized N-substituted Carboxymethyl Chitosan (B1678972) Derivative Q4NO2-BzCMChBacillus subtilis6.25[3]
Quaternized N-substituted Carboxymethyl Chitosan Derivative Q4NO2-BzCMChStreptococcus pneumoniae12.5[3]
Quaternized N-substituted Carboxymethyl Chitosan Derivative Q4NO2-BzCMChEscherichia coli20.0[3]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a standard measure of the in vitro activity of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Reading Results: The wells are visually inspected for turbidity, indicating microbial growth. The MIC is the lowest concentration in which no growth is observed.

MIC_Determination_Workflow cluster_workflow Broth Microdilution Workflow A Prepare Inoculum C Inoculate Wells A->C B Serial Dilutions of Compound B->C D Incubate Plate C->D E Read MIC D->E

Workflow for MIC Determination.

Anti-inflammatory Activity: Insights and Comparisons

A nitrooxy derivative of this compound, specifically 4-((nitrooxy)methyl)-3-nitrobenzoic acid, has been shown to possess antinociceptive and anti-inflammatory activities.

This compound was found to reduce paw edema induced by carrageenan in mice. This effect was associated with a reduction in neutrophil recruitment and the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, while increasing the production of the anti-inflammatory cytokine IL-10.[4]

Signaling Pathway: Cytokine Modulation in Inflammation

The anti-inflammatory effect of the nitrooxy derivative of this compound involves the modulation of cytokine production. Cytokines are key signaling molecules that regulate inflammatory responses.

Anti_Inflammatory_Pathway cluster_pathway Modulation of Inflammatory Cytokines Compound 4-((nitrooxy)methyl)- 3-nitrobenzoic acid ImmuneCells Immune Cells (e.g., Macrophages) Compound->ImmuneCells Inhibits ProInflammatory Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Compound->ProInflammatory Reduces Production AntiInflammatory Anti-inflammatory Cytokine (IL-10) Compound->AntiInflammatory Increases Production InflammatoryStimulus Inflammatory Stimulus (e.g., Carrageenan) InflammatoryStimulus->ImmuneCells ImmuneCells->ProInflammatory ImmuneCells->AntiInflammatory Inflammation Inflammation (e.g., Paw Edema) ProInflammatory->Inflammation AntiInflammatory->Inflammation Inhibits

Cytokine modulation by a this compound derivative.

Conclusion and Future Directions

Derivatives of this compound represent a promising scaffold for the development of new therapeutic agents, particularly in the area of oncology. The quantitative data presented highlights their potential, with some derivatives showing significant growth inhibitory effects on various cancer cell lines. While data on their antimicrobial and anti-inflammatory activities are less specific, related benzoic acid derivatives have shown promise, suggesting that further exploration of this compound derivatives in these areas is warranted.

In comparison to other well-established synthons, particularly heterocyclic scaffolds, the potency of the currently reported this compound derivatives may be more moderate. However, the ease of chemical modification of the benzoic acid core provides a significant advantage for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Future research should focus on synthesizing and evaluating a broader range of this compound derivatives to establish a more comprehensive understanding of their biological potential. Specifically, obtaining quantitative data (MIC and IC50 values) for their antimicrobial and anti-inflammatory activities is crucial for a more direct comparison with other synthons. Elucidating the precise mechanisms of action and identifying the specific molecular targets of the most active compounds will be essential for their further development as clinical candidates.

References

A Comparative Performance Analysis of 4-Methoxy-3-nitrobenzoic Acid and 4-cyano-3-nitrobenzoic Acid as Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, the selection of appropriate intermediates is a critical decision that significantly impacts the efficiency, yield, and purity of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two key intermediates, 4-Methoxy-3-nitrobenzoic acid and 4-cyano-3-nitrobenzoic acid, evaluating their performance based on available experimental data. This analysis is intended to assist researchers in making informed decisions when designing synthetic routes for complex molecules, such as the PARP inhibitor Niraparib and other targeted therapies.

Physicochemical Properties and Synthesis

A fundamental understanding of the physical and chemical properties of an intermediate is paramount for its effective use in synthesis. Both this compound and 4-cyano-3-nitrobenzoic acid are substituted nitrobenzoic acids, but the nature of the substituent at the 4-position—methoxy (B1213986) (an electron-donating group) versus cyano (an electron-withdrawing group)—imparts distinct characteristics.

PropertyThis compound4-cyano-3-nitrobenzoic acid
Molecular Formula C₈H₇NO₅C₈H₄N₂O₄
Molecular Weight 197.14 g/mol 192.13 g/mol
Appearance Light yellow powderSolid
Melting Point 192-194 °CNot specified in available data
Purity ≥ 99% (as per a specific synthesis)98% (as per a specific synthesis)
Synthesis Yield 87.2% (from 3-nitro-4-methoxy benzyl (B1604629) chloride)48% (from 4-chloro-3-nitrobenzoic acid)

The synthesis of these intermediates reveals a notable difference in yield. This compound can be prepared in high yield (87.2%) with high purity (≥99%) via the oxidation of 3-nitro-4-methoxy benzyl chloride. In contrast, the synthesis of 4-cyano-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid proceeds with a more moderate yield of 48%. This significant difference in synthetic efficiency is a crucial factor for consideration in large-scale production.

Performance as Intermediates in Subsequent Reactions

The methoxy group in this compound is an electron-donating group, which can influence the reactivity of the aromatic ring and the carboxylic acid functional group. Conversely, the cyano group in 4-cyano-3-nitrobenzoic acid is a strong electron-withdrawing group, which will have opposing electronic effects.

In a representative synthesis of N-substituted benzamides from 4-nitrobenzoic acid, a yield of 83% was achieved. This suggests that nitrobenzoic acids, in general, can be efficiently converted to amides, a common transformation in drug synthesis. It is reasonable to expect that this compound would perform similarly well in such a reaction, potentially with slight variations in reaction kinetics due to the electronic influence of the methoxy group.

The presence of the cyano group in 4-cyano-3-nitrobenzoic acid opens up alternative synthetic pathways, such as its potential conversion to a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry. However, the strong electron-withdrawing nature of the cyano group might deactivate the carboxyl group towards certain nucleophilic attacks, potentially requiring harsher reaction conditions for amide bond formation compared to its methoxy-substituted counterpart.

Experimental Protocols

Synthesis of this compound

This protocol is based on the oxidation of 3-nitro-4-methoxy benzyl chloride.

Materials:

  • 3-nitro-4-methoxy benzyl chloride

  • Nitric acid solution (60% concentration)

  • Water

Procedure:

  • In a 500ml four-necked reaction flask, add 300ml of a 60% nitric acid solution to the 3-nitro-4-methoxy benzyl chloride.

  • Slowly heat the mixture with stirring. Maintain the temperature at 85-90 °C and a pressure of 0.1 MPa.

  • Continue the insulation reaction for 10 hours.

  • After the reaction is complete, filter the mixture to obtain the 3-nitro-4-methoxybenzoic acid product.

  • The resulting product is a white crystal with a purity of ≥99.4% and a yield of 87.2%[1].

Synthesis of 4-cyano-3-nitrobenzoic acid

This protocol describes the synthesis from 4-chloro-3-nitrobenzoic acid.

Materials:

  • 4-Chloro-3-nitrobenzoic acid

  • Cuprous cyanide

  • Cuprous chloride

  • Quinoline (B57606)

  • Concentrated hydrochloric acid

  • Ethyl acetate (B1210297)

  • Aqueous NaH₂PO₄

  • Brine

  • MgSO₄

  • Dichloromethane

  • Acetic acid

Procedure:

  • Heat a mixture of 4-Chloro-3-nitrobenzoic acid (5.84 g, 29 mM), cuprous cyanide (5.2 g, 58 mM), cuprous chloride (0.96 g, 9.7 mM), and quinoline (6.9 ml, 58 mM) under an argon atmosphere at 180°C for 3.5 hours.[2]

  • After cooling, dissolve the mixture in concentrated hydrochloric acid (60 ml) and dilute with water (80 ml).

  • Extract the aqueous solution with ethyl acetate (3x100 ml).

  • Wash the combined organic layers with aqueous NaH₂PO₄ and brine, then dry over MgSO₄.

  • Purify the crude product by chromatography on silica (B1680970) gel, eluting with a mixture of dichloromethane/acetic acid (98:2), to yield 4-cyano-3-nitrobenzoic acid (2.65 g, 48%)[2].

Mandatory Visualizations

The following diagrams illustrate a key signaling pathway relevant to the therapeutic area of PARP inhibitors, for which these intermediates could be employed in the synthesis, and a general workflow for the synthesis of these intermediates.

PARP1_Signaling_Pathway cluster_DNA_Damage DNA Damage cluster_PARP1_Activation PARP1 Activation cluster_DNA_Repair DNA Repair DNA_Strand_Break DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Strand_Break->PARP1 Detection PAR Poly(ADP-ribose) (PAR) Polymer Synthesis PARP1->PAR Catalyzes NAD NAD+ NAD->PAR Substrate Repair_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins Recruits SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair Mediates

Caption: PARP1 Signaling Pathway in DNA Single-Strand Break Repair.

Intermediates_Synthesis_Workflow cluster_Methoxy This compound Synthesis cluster_Cyano 4-cyano-3-nitrobenzoic Acid Synthesis Start_M 3-nitro-4-methoxy benzyl chloride Oxidation_M Oxidation (Nitric Acid) Start_M->Oxidation_M Product_M This compound (Yield: 87.2%) Oxidation_M->Product_M Start_C 4-chloro-3-nitrobenzoic acid Cyanation_C Cyanation (CuCN) Start_C->Cyanation_C Product_C 4-cyano-3-nitrobenzoic acid (Yield: 48%) Cyanation_C->Product_C

Caption: Synthetic Workflow for the Preparation of the Intermediates.

Conclusion

Based on the available data, This compound demonstrates a superior performance profile as a synthetic intermediate compared to 4-cyano-3-nitrobenzoic acid , primarily due to its significantly higher synthesis yield and purity. The high efficiency of its preparation makes it a more cost-effective and scalable option for industrial applications.

While the electron-withdrawing nature of the cyano group in 4-cyano-3-nitrobenzoic acid may offer unique synthetic possibilities, the lower yield in its preparation presents a considerable drawback. For synthetic routes where a nitrobenzoic acid intermediate is required for subsequent transformations such as amide bond formation, this compound appears to be the more pragmatic choice for researchers and drug development professionals aiming for efficient and high-yielding synthetic processes. Further head-to-head studies would be beneficial to fully elucidate the comparative performance of these intermediates in a wider range of chemical reactions.

References

A Researcher's Guide to Differentiating 4-Methoxy-3-nitrobenzoic Acid and Its Isomers with Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in chemical research and drug development, the unambiguous identification of constitutional isomers is a foundational requirement for ensuring the purity, safety, and efficacy of synthesized compounds. 4-Methoxy-3-nitrobenzoic acid and its isomers share the same molecular formula (C₈H₇NO₅) and molecular weight (197.14 g/mol ), making their differentiation by mass spectrometry alone challenging.[1][2][3][4][5][6] However, their distinct substitution patterns on the benzene (B151609) ring give rise to unique spectroscopic "fingerprints." This guide provides a comparative analysis of their spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental protocols, to facilitate their accurate identification.

Comparative Spectroscopic Data

The following tables summarize key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses for this compound and four of its common isomers. This side-by-side comparison highlights the critical differences used for identification.

Table 1: ¹H NMR Spectroscopic Data (in DMSO-d₆)

CompoundAromatic Protons (δ, ppm, multiplicity, J)Methoxy (-OCH₃) Proton (δ, ppm)Carboxylic Acid (-COOH) Proton (δ, ppm)
This compound 8.25 (d, J=2.1 Hz, 1H), 8.15 (dd, J=8.7, 2.1 Hz, 1H), 7.35 (d, J=8.7 Hz, 1H)3.95 (s, 3H)~13.5 (br s, 1H)
3-Methoxy-4-nitrobenzoic acid 7.67 (d, J=1.5 Hz, 1H), 7.61 (dd, J=8.0, 1.5 Hz, 1H), 7.59 (d, J=8.0 Hz, 1H)[7]3.93 (s, 3H)[7]~14.0 (br s, 1H)[7]
4-Methoxy-2-nitrobenzoic acid 7.60 (d, J=2.5 Hz, 1H), 7.45 (dd, J=8.8, 2.5 Hz, 1H), 7.25 (d, J=8.8 Hz, 1H)3.90 (s, 3H)~13.0 (br s, 1H)
2-Methoxy-5-nitrobenzoic acid 8.50 (d, J=2.8 Hz, 1H), 8.35 (dd, J=9.0, 2.8 Hz, 1H), 7.30 (d, J=9.0 Hz, 1H)4.00 (s, 3H)~13.8 (br s, 1H)
3-Methoxy-2-nitrobenzoic acid 7.64 (t, J=8.0 Hz, 1H), 7.60 (dd, J=8.0, 1.5 Hz, 1H), 7.59 (dd, J=8.0, 1.5 Hz, 1H)[7]3.93 (s, 3H)[7]~14.0 (br s, 1H)[7]

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard. Multiplicity is abbreviated as s (singlet), d (doublet), dd (doublet of doublets), t (triplet), and br s (broad singlet). J values are coupling constants in Hertz (Hz). Data is compiled from various sources and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (in DMSO-d₆)

CompoundCarboxylic Carbon (C=O)Aromatic CarbonsMethoxy Carbon (-OCH₃)
This compound ~165.5~155.0, 138.0, 134.0, 125.0, 123.0, 115.0~57.0
3-Methoxy-4-nitrobenzoic acid ~166.0~152.0, 148.0, 131.0, 127.0, 118.0, 112.0~56.5
4-Methoxy-2-nitrobenzoic acid ~165.0~158.0, 140.0, 132.0, 120.0, 118.0, 114.0~56.8
2-Methoxy-5-nitrobenzoic acid ~164.5~160.0, 141.0, 129.0, 128.0, 117.0, 115.0~57.2
3-Methoxy-2-nitrobenzoic acid ~165.8~151.0, 145.0, 133.0, 124.0, 122.0, 116.0~56.9

Note: The number of distinct aromatic carbon signals can help confirm the substitution pattern.[8]

Table 3: Key Infrared (IR) Spectroscopy Data (cm⁻¹)

Vibrational ModeThis compound3-Methoxy-4-nitrobenzoic acid4-Methoxy-2-nitrobenzoic acid2-Methoxy-5-nitrobenzoic acid
O-H Stretch (Carboxylic Acid) ~3200-2500 (broad)~3100-2500 (broad)~3200-2500 (broad)~3100-2500 (broad)
C=O Stretch (Carboxylic Acid) ~1705~1700~1710~1695
N-O Asymmetric Stretch ~1530~1525~1535~1520
N-O Symmetric Stretch ~1350~1345~1355~1350
C-O Stretch (Aryl Ether) ~1270~1280~1260~1275

Note: IR spectroscopy is excellent for confirming the presence of functional groups. While the exact peak positions vary slightly between isomers, these variations are often too subtle for definitive identification without reference spectra.[9]

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z)
All Isomers 197180 ([M-OH]⁺), 167 ([M-NO]⁺), 152 ([M-NO₂]⁺), 137 ([M-NO₂-CH₃]⁺)

Note: All isomers exhibit the same molecular ion peak at m/z 197. While high-resolution mass spectrometry can confirm the elemental composition, distinguishing isomers typically requires analysis of fragmentation patterns, which may show subtle differences in relative intensities but are often not sufficient for unambiguous identification alone.[2][5]

Distinguishing Isomers: A Workflow

The most powerful technique for differentiating these isomers is ¹H NMR spectroscopy, due to the unique electronic environment of each proton on the aromatic ring, which results in distinct chemical shifts and spin-spin coupling patterns.

G Isomer Differentiation Workflow cluster_start Initial Analysis cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_nmr ¹H NMR Analysis (Aromatic Region) cluster_isomers Isomer Identification start Acquire Spectroscopic Data (NMR, IR, MS) ms MS: Confirm MW = 197 start->ms ir IR: Confirm Functional Groups (-COOH, -NO₂, -OCH₃) start->ir nmr Analyze Aromatic Region (3 Proton Signals) start->nmr pattern1 Pattern: d, dd, d Protons are adjacent nmr->pattern1 Ortho/Meta Coupling pattern2 Pattern: d, dd, d Protons are NOT all adjacent nmr->pattern2 Meta/Para Coupling iso2 3-Methoxy-4-nitrobenzoic acid pattern1->iso2 Check specific shifts & J values iso4 2-Methoxy-5-nitrobenzoic acid pattern1->iso4 Check specific shifts & J values iso1 This compound pattern2->iso1 Check specific shifts & J values iso3 4-Methoxy-2-nitrobenzoic acid pattern2->iso3 Check specific shifts & J values

Caption: Logical workflow for distinguishing isomers using spectroscopic data.

Experimental Protocols

The data presented in this guide are acquired using standard spectroscopic techniques. Below are generalized experimental protocols.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[11]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[10]

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum. A greater number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[11]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid): Prepare samples as potassium bromide (KBr) pellets. Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[9] Alternatively, for Attenuated Total Reflectance (ATR-IR), place the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR region (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio. A background spectrum should be recorded and automatically subtracted from the sample spectrum.[9]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a chromatograph (e.g., GC-MS or LC-MS). For these non-volatile acids, LC-MS with electrospray ionization is often preferred.[12][13]

  • Ionization: Electrospray Ionization (ESI) is a common soft ionization technique for these types of molecules. Electron Ionization (EI) can also be used, typically at 70 eV, which will induce more fragmentation.[11][12]

  • Mass Analysis: Use a mass analyzer, such as a quadrupole or time-of-flight (TOF), to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum that reveals the molecular weight and fragmentation pattern of the compound.[10]

Conclusion

While IR and MS are crucial for confirming the molecular formula and the presence of key functional groups, ¹H NMR spectroscopy is the most definitive method for distinguishing between the constitutional isomers of methoxy-nitrobenzoic acid. The unique splitting patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum serve as a reliable fingerprint for each specific isomer. By systematically applying these spectroscopic techniques and comparing the resulting data to established values, researchers can confidently identify and characterize their synthesized compounds.

References

A Comparative Guide to HPLC Method Development for the Purity Analysis of 4-Methoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-Methoxy-3-nitrobenzoic acid. Detailed experimental protocols and supporting data are presented to assist in selecting and developing a robust and efficient analytical method.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and other organic compounds.[1][2] Accurate determination of its purity is crucial for ensuring the quality and safety of the final products. Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of polar compounds like this compound and its isomers.[3][4] This guide compares different RP-HPLC methods and provides a systematic approach to method development.

Experimental Workflow for HPLC Method Development

The development of a reliable HPLC method follows a structured workflow. The primary goal is to achieve adequate resolution of the main peak from any impurities with good peak shape and within a reasonable analysis time.

HPLC Method Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Define Analytical Target Profile Define Analytical Target Profile Select Column & Mobile Phase Select Column & Mobile Phase Define Analytical Target Profile->Select Column & Mobile Phase Initial Gradient Run Initial Gradient Run Select Column & Mobile Phase->Initial Gradient Run Optimize Gradient Optimize Gradient Initial Gradient Run->Optimize Gradient Adjust Mobile Phase pH Adjust Mobile Phase pH Optimize Gradient->Adjust Mobile Phase pH Fine-tune Organic Content Fine-tune Organic Content Adjust Mobile Phase pH->Fine-tune Organic Content Specificity Specificity Fine-tune Organic Content->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision Robustness Robustness Accuracy & Precision->Robustness HPLC Parameter Relationships cluster_0 Inputs (Variables) cluster_1 Outputs (Performance) Stationary Phase Stationary Phase Selectivity Selectivity Stationary Phase->Selectivity Mobile Phase Mobile Phase Retention Time Retention Time Mobile Phase->Retention Time Mobile Phase->Selectivity pH pH Peak Shape Peak Shape pH->Peak Shape pH->Retention Time Temperature Temperature Resolution Resolution Temperature->Resolution Temperature->Retention Time Retention Time->Resolution Selectivity->Resolution

References

Comparative study of the reactivity of nitrobenzoic acid isomers in amide coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of an amide bond is a cornerstone of modern drug discovery and organic synthesis. The reactivity of the carboxylic acid starting material is a critical parameter influencing reaction efficiency, yield, and purity. This guide provides a comparative study of the reactivity of ortho-, meta-, and para-nitrobenzoic acid isomers in amide coupling reactions, supported by theoretical principles and experimental data. The position of the electron-withdrawing nitro group significantly impacts the chemical properties of the benzoic acid, leading to distinct differences in their suitability for amide synthesis.

Theoretical Background: Electronic and Steric Effects

The reactivity of nitrobenzoic acid isomers in amide coupling is primarily governed by a combination of electronic and steric effects imparted by the nitro group.

  • Electronic Effects : The nitro group (-NO₂) is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects.[1][2][3] This electron withdrawal increases the acidity of the carboxylic acid proton and, more importantly, enhances the electrophilicity of the carbonyl carbon. A more electrophilic carbonyl carbon is more susceptible to nucleophilic attack by the amine, thus facilitating the coupling reaction. The effect is most pronounced when the nitro group is in the para position, where it can exert its maximum resonance effect. The ortho position also experiences a strong resonance and inductive effect. In the meta position, the electron-withdrawing influence is primarily inductive, which is generally weaker than the resonance effect.

  • Steric Effects (The Ortho Effect) : For ortho-nitrobenzoic acid, the proximity of the bulky nitro group to the carboxylic acid group introduces significant steric hindrance.[4][5] This "ortho effect" can physically obstruct the approach of the coupling reagents and the amine nucleophile to the reaction center.[6] Furthermore, steric hindrance can force the carboxyl group to twist out of the plane of the benzene (B151609) ring, which can disrupt resonance stabilization.[6] This steric clash is a major factor that often reduces the reactivity of ortho-substituted compounds compared to their meta and para counterparts.[4]

Based on these principles, the predicted order of reactivity for nitrobenzoic acid isomers in amide coupling reactions is:

Para > Meta > Ortho

Comparative Reactivity Data

IsomerAmineCoupling SystemSolventYield (%)Reference
p-Nitrobenzoic Acid N-ButylamineOrganocatalystDichloromethane91%[7]
p-Nitrobenzoic Acid Various AminesPd Colloid (Reductive Coupling)Not Specified39-97%[8]
p-Nitrobenzoic Acid N-HydroxysuccinimideDCCTetrahydrofuranNot specified, but product isolated[9]
m-Nitrobenzoic Acid BenzylamineDPDTC2-MeTHF35% (initial, unoptimized)[10]
o-Nitrobenzoic Acid Various AminesRearrangement of Nitrile IminesAcetonitrile58-88% (for related hydrazonyl bromides)[11]

Note: The yields presented are from different experimental setups and should be interpreted as illustrative rather than as a direct, controlled comparison.

The data, though varied in methodology, generally supports the predicted reactivity trend. Para-nitrobenzoic acid derivatives consistently show high reactivity, participating in a range of coupling reactions with good to excellent yields.[7][8] The ortho isomer often requires specific or more forceful conditions to achieve high yields, and its reactivity can be challenging due to steric hindrance.[5][11][12]

Experimental Protocols

A standardized and robust protocol is crucial for achieving optimal results in amide coupling. The following is a general procedure for the synthesis of amides from nitrobenzoic acids using the widely adopted EDC/HOBt coupling system.

General Protocol for EDC/HOBt Mediated Amide Coupling

Materials:

  • Nitrobenzoic acid isomer (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 - 1.5 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 5.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., Ethyl acetate, 1N HCl, saturated NaHCO₃, brine, Na₂SO₄)

Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve the nitrobenzoic acid isomer (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.2 equiv).

  • Solvent Addition: Add anhydrous DMF or DCM to dissolve the mixture completely.

  • Cooling: Cool the solution to 0 °C using an ice bath while stirring.

  • EDC Addition: Add EDC·HCl (1.2 equiv) to the reaction mixture in portions.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise to the stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-18 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[13]

  • Workup:

    • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure amide.[13]

Reaction Mechanisms and Workflows

Visualizing the reaction pathway and experimental process can aid in understanding and execution.

Amide Coupling Mechanism (EDC/HOBt)

The EDC/HOBt mediated coupling proceeds through the activation of the carboxylic acid. EDC first reacts with the carboxylate to form a highly reactive O-acylisourea intermediate.[13] This intermediate is susceptible to side reactions. The addition of HOBt mitigates this by reacting with the O-acylisourea to form an active ester, which is more stable and less prone to racemization.[13][14] This HOBt-activated ester then readily reacts with the amine to form the desired amide bond, regenerating HOBt in the process.[14][15][16][17]

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Formation RCOOH R-COOH (Nitrobenzoic Acid) EDC EDC O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC - Urea HOBt HOBt Active_Ester HOBt Active Ester O_acylisourea->Active_Ester + HOBt Amine R'-NH2 (Amine) Amide R-CONH-R' (Amide Product) Active_Ester->Amide + R'-NH2 HOBt_regen HOBt (regenerated)

Caption: EDC/HOBt-mediated amide coupling mechanism.

Experimental Workflow

The following diagram outlines the key steps in a typical solution-phase amide coupling experiment, from setup to final product characterization.

Experimental_Workflow Setup 1. Reagent Preparation (Acid, Amine, HOBt in Solvent) Reaction 2. Reaction Initiation (Cool to 0°C, Add EDC & Base) Setup->Reaction Monitoring 3. Reaction Monitoring (TLC or LC-MS) Reaction->Monitoring Workup 4. Aqueous Workup (Quench, Extract, Wash) Monitoring->Workup Upon Completion Purification 5. Isolation & Purification (Dry, Concentrate, Chromatography) Workup->Purification Characterization 6. Product Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for solution-phase amide coupling.

Conclusion

The reactivity of nitrobenzoic acid isomers in amide coupling reactions is a clear illustration of the interplay between electronic and steric effects. The strong electron-withdrawing nature of the nitro group activates the carboxylic acid for nucleophilic attack, while steric hindrance from an ortho-substituent can significantly impede the reaction. The resulting reactivity trend (para > meta > ortho) is a critical consideration for chemists in experimental design. While para-nitrobenzoic acid is an excellent substrate for high-yielding amide synthesis, the ortho isomer may necessitate optimized conditions or alternative coupling strategies to overcome its inherent steric challenges. This comparative understanding allows researchers to make informed decisions in selecting isomers and reaction protocols to efficiently synthesize target amide-containing molecules.

References

The Unexplored Potential of 4-Methoxy-3-nitrobenzoic Acid Derivatives in Chiral Configuration Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a chiral molecule's absolute configuration is a cornerstone of modern chemistry and pharmacology. While well-established chiral derivatizing agents (CDAs) such as Mosher's acid (MTPA) are routinely employed for NMR-based analysis, the exploration of novel reagents continues to be of significant interest. This guide provides a comparative analysis of the potential use of 4-Methoxy-3-nitrobenzoic acid derivatives for the validation of chiral molecule configurations, juxtaposed with the current gold standard, Mosher's acid. To date, the application of this compound as a chiral derivatizing agent for NMR analysis is not documented in peer-reviewed literature. Therefore, this guide will extrapolate its potential based on the fundamental principles of chiral recognition in NMR spectroscopy and provide a framework for its validation.

The core principle behind the use of chiral derivatizing agents is the conversion of a pair of enantiomers, which are indistinguishable in an achiral environment like a standard NMR spectrometer, into a pair of diastereomers. These diastereomers exhibit distinct physical and chemical properties, leading to separable signals in the NMR spectrum, allowing for the determination of enantiomeric excess (ee) and, in many cases, the assignment of the absolute configuration.

A Comparative Overview: Mosher's Acid vs. Hypothetical this compound Derivatives

The efficacy of a chiral derivatizing agent is primarily determined by its ability to induce significant chemical shift differences (Δδ) between the corresponding signals of the two diastereomers formed. This is largely influenced by the conformational rigidity of the resulting derivatives and the anisotropic effect of aromatic groups within the CDA.

FeatureMosher's Acid (α-methoxy-α-trifluoromethylphenylacetic acid)This compound (Hypothetical Derivatives)
Chiral Center Quaternary center with a -CF3 groupWould require synthesis of a chiral derivative (e.g., via introduction of a chiral center α to the carboxyl group).
Anisotropic Group Phenyl groupPhenyl group with methoxy (B1213986) and nitro substituents.
Conformational Rigidity The trifluoromethyl group helps to lock the conformation of the resulting esters or amides, leading to reliable models for predicting absolute configuration.The conformational preferences would depend on the nature of the synthesized chiral derivative. The electronic effects of the methoxy and nitro groups could influence the orientation of the aromatic ring.
NMR Signal Probes ¹H and ¹⁹F NMR are commonly used. The ¹⁹F signals are often well-resolved and free from background interference.Primarily ¹H NMR. The electronic diversity on the aromatic ring might offer unique chemical shift dispersion.
Established Models The "Mosher model" provides a well-documented correlation between the sign of Δδ (δS - δR) and the absolute configuration of the analyte.[1][2]A predictive model would need to be established through systematic studies with compounds of known absolute configuration.

Experimental Protocols: A Roadmap for Validation

The following protocols outline the necessary steps to synthesize and evaluate a hypothetical chiral derivative of this compound and compare its performance against Mosher's acid.

Synthesis of a Chiral 4-Methoxy-3-nitrobenzoyl Derivative (Illustrative Example)

A chiral center would first need to be introduced. A possible route could involve the asymmetric α-hydroxylation of a precursor, followed by etherification or esterification to create a chiral acid. For the purpose of this guide, we will assume the successful synthesis of an enantiomerically pure chiral acid derivative, "(R)-2-hydroxy-2-(4-methoxy-3-nitrophenyl)acetic acid".

Derivatization of a Chiral Alcohol (e.g., (R/S)-1-phenylethanol)

Materials:

  • (R/S)-1-phenylethanol

  • (R)-2-hydroxy-2-(4-methoxy-3-nitrophenyl)acetic acid (hypothetical CDA)

  • (R)- and (S)-Mosher's acid chloride

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Anhydrous deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes

Procedure for Derivatization with Hypothetical CDA:

  • In a clean, dry NMR tube, dissolve approximately 5 mg of (R/S)-1-phenylethanol in 0.5 mL of CDCl₃.

  • Add 1.2 equivalents of (R)-2-hydroxy-2-(4-methoxy-3-nitrophenyl)acetic acid.

  • Add 1.2 equivalents of DCC and a catalytic amount of DMAP.

  • Cap the NMR tube and mix the contents thoroughly.

  • Allow the reaction to proceed at room temperature, monitoring by ¹H NMR until completion (typically 2-4 hours).

Procedure for Derivatization with Mosher's Acid Chloride:

  • In a clean, dry NMR tube, dissolve approximately 5 mg of (R/S)-1-phenylethanol in 0.5 mL of CDCl₃.

  • Add a small amount of pyridine (B92270) (to scavenge HCl).

  • Add 1.1 equivalents of (R)-Mosher's acid chloride.

  • Cap the NMR tube and mix. The reaction is usually rapid.

  • Repeat the procedure in a separate NMR tube using (S)-Mosher's acid chloride.

Hypothetical Data Presentation for Comparison

The following tables present hypothetical ¹H NMR data for the diastereomeric esters formed from (S)-1-phenylethanol. This data is for illustrative purposes to demonstrate how a comparison would be made.

Table 1: Hypothetical ¹H NMR Chemical Shifts (δ, ppm) for Diastereomeric Esters of (S)-1-phenylethanol

Proton(R)-Mosher's Ester(S)-Mosher's EsterΔδ (δS - δR)(R)-Hypothetical CDA Ester
O-CH -Ph5.956.05+0.105.80
CH1.601.50-0.101.65
Phenyl-H (ortho)7.407.35-0.057.50
Phenyl-H (meta)7.307.32+0.027.40
Phenyl-H (para)7.257.28+0.037.35
OCH₃ (Mosher's)3.553.50-0.05-
OCH₃ (CDA)---3.90

Table 2: Comparison of Induced Chemical Shift Differences (Δδ)

| Chiral Derivatizing Agent | Average |Δδ| for Protons Near Chiral Center | | :--- | :--- | | Mosher's Acid | 0.08 ppm | | Hypothetical CDA | To be determined |

Visualizing the Workflow and Logic

To systematically evaluate a new chiral derivatizing agent, a clear workflow is essential.

experimental_workflow cluster_synthesis CDA Synthesis & Purification cluster_derivatization Derivatization cluster_analysis NMR Analysis & Comparison synthesis Synthesize Chiral 4-Methoxy-3-nitrobenzoic Acid Derivative purification Purify Enantiomers (e.g., via chiral HPLC) synthesis->purification derivatize_R React with (R)-CDA purification->derivatize_R derivatize_S React with (S)-CDA purification->derivatize_S analyte Chiral Analyte (e.g., alcohol, amine) analyte->derivatize_R analyte->derivatize_S nmr_R Acquire ¹H NMR of (R)-diastereomer derivatize_R->nmr_R nmr_S Acquire ¹H NMR of (S)-diastereomer derivatize_S->nmr_S compare Calculate Δδ (δS - δR) and Compare with Mosher's Method nmr_R->compare nmr_S->compare

Caption: Workflow for validating a new chiral derivatizing agent.

The logic for determining the absolute configuration based on the Mosher model provides a template for what would need to be established for a new CDA.

mosher_logic cluster_model Mosher's Model for a Secondary Alcohol cluster_determination Absolute Configuration Determination model Conformation of the MTPA ester is fixed with the C=O and C-O bonds eclipsed. phenyl The phenyl group of MTPA creates a shielding cone. model->phenyl protons_L1 Protons on one side of the ester plane (L1) are shielded (negative Δδ). phenyl->protons_L1 protons_L2 Protons on the other side (L2) are deshielded (positive Δδ). phenyl->protons_L2 observe_delta Observe the sign of Δδ for protons of L1 and L2 protons_L1->observe_delta protons_L2->observe_delta assign_config Assign Absolute Configuration observe_delta->assign_config

Caption: Logic for absolute configuration determination using Mosher's model.

Conclusion and Future Directions

While this compound itself is achiral, the potential exists to create chiral derivatives that could serve as effective CDAs for NMR analysis. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring could lead to interesting electronic effects that might enhance diastereomeric differentiation. However, without experimental validation, its utility remains speculative.

The path forward requires the synthesis of enantiomerically pure derivatives of this compound and a systematic study of their performance with a range of chiral alcohols and amines. A direct comparison with established methods, particularly Mosher's acid analysis, will be crucial in determining if this class of compounds offers any advantages in terms of signal dispersion, ease of use, or the reliability of the predictive model for absolute configuration assignment. Until such studies are conducted, Mosher's acid and other well-established chiral derivatizing agents remain the methods of choice for the validation of chiral molecule configurations.

References

Safety Operating Guide

Proper Disposal of 4-Methoxy-3-nitrobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 4-Methoxy-3-nitrobenzoic acid, ensuring the safety of personnel and the protection of the environment. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount.

Immediate Safety and Handling for Disposal

Before preparing this compound for disposal, it is crucial to observe standard safety precautions. Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.

In the event of a spill, the solid material should be carefully swept up to avoid dust formation and placed into a suitable, sealed container for disposal.[1]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] This ensures that the chemical is managed and treated in accordance with all applicable federal, state, and local regulations. Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common and effective method for the destruction of this type of chemical waste.[2]

Under no circumstances should this compound be disposed of down the drain or mixed with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]

The following table summarizes the key logistical and operational aspects of disposing of this compound:

Aspect Procedure Rationale
Primary Disposal Method Engage a licensed professional chemical waste disposal company.[1]Ensures compliance with environmental regulations and safe handling by trained personnel.
Waste Segregation Collect and store in a dedicated, properly labeled, and sealed container.[2]Prevents accidental mixing with incompatible materials and ensures clear identification of the waste.
Container Labeling Label the container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.[2]Provides essential information for waste handlers regarding the contents and associated hazards.
Storage of Waste Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area away from incompatible materials.[2]Minimizes the risk of spills, reactions, and unauthorized access.
Contaminated Materials Dispose of contaminated packaging, PPE, and spill cleanup materials as hazardous waste in the same manner as the chemical itself.[1]Prevents the spread of contamination and ensures all hazardous materials are properly managed.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Disposal Workflow for this compound start Waste 4-Methoxy-3-nitrobenzoic Acid Generated assess Assess Waste Type start->assess spill Small Spill assess->spill Spill surplus Surplus or Expired (Uncontaminated) assess->surplus Bulk Chemical contaminated_labware Contaminated Labware/PPE assess->contaminated_labware Contaminated Material collect_spill Sweep up solid material avoiding dust creation spill->collect_spill package Package in a sealed, properly labeled hazardous waste container surplus->package contaminated_labware->package collect_spill->package contact_ehs Contact Licensed Waste Disposal Service / EHS package->contact_ehs

Disposal decision workflow for this compound.

Regulatory Considerations

While there is no specific U.S. Environmental Protection Agency (EPA) hazardous waste code assigned directly to this compound, it would likely be classified as a hazardous waste based on its chemical properties and the nature of related listed wastes. For instance, waste nitrobenzene (B124822) is listed under the EPA code F004, and distillation bottoms from the production of nitrobenzene are listed as K025.[4] Therefore, it is imperative to manage it as a regulated hazardous waste. Always consult with your institution's EHS department for specific guidance on waste classification and disposal procedures.[5]

References

Personal protective equipment for handling 4-Methoxy-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Methoxy-3-nitrobenzoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring personal safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling to mitigate potential health risks. The primary routes of exposure are inhalation, skin contact, and eye contact. Appropriate personal protective equipment is mandatory to prevent exposure.

Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Hand Protection Chemical-resistant glovesNitrile or Neoprene gloves are recommended. Gloves must be inspected for integrity before each use. Use proper glove removal technique to avoid skin contact. Contaminated gloves should be disposed of as hazardous waste.[1][2]
Eye Protection Safety glasses with side shields or gogglesMust conform to EN166 (EU) or ANSI Z87.1 (US) standards.[1][2]
Body Protection Laboratory coatA standard laboratory coat should be worn to prevent skin contact.[2]
Respiratory Protection Dust mask or respiratorFor operations that may generate dust, a dust mask (EN 143) or a NIOSH-approved respirator is necessary.[1][2]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize risk and ensure a safe laboratory environment.

Engineering Controls:

  • Work in a well-ventilated area.

  • For procedures that may generate dust, such as weighing or transferring solids, use a chemical fume hood.[2]

  • Ensure that eyewash stations and safety showers are readily accessible.[2]

Step-by-Step Handling Procedure:

  • Preparation:

    • Don all required PPE before handling the chemical.[2]

    • Ensure the work area is clean and uncluttered.

    • Have all necessary equipment and reagents ready to minimize movement and potential spills.[2]

  • Handling:

    • Avoid the formation of dust during handling.[1]

    • When weighing, do so in a fume hood or a designated contained space.

    • If dissolving the solid, add it slowly to the solvent to prevent splashing.[2]

    • Avoid breathing any vapors, mists, or gases that may be generated.[1]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling is complete.[1][2]

    • Clean and decontaminate the work area and any equipment used.

    • Properly store the chemical in a tightly closed container in a dry and cool place.[3]

Emergency Procedures

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[1]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]

  • In Case of Eye Contact: Flush the eyes with water as a precaution.[1]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Procedure:

  • Segregation:

    • Collect unused or contaminated solid this compound in a designated, clearly labeled, and sealed container for solid chemical waste.[1]

  • Contaminated Materials:

    • Dispose of any contaminated disposable items, such as gloves, weighing paper, and absorbent pads, in a designated hazardous waste container.[1]

  • Container Labeling:

    • All waste containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings.

  • Professional Disposal:

    • Arrange for the disposal of chemical waste through a licensed and approved waste disposal company.

Workflow for Handling and Disposal

Workflow for Handling and Disposal of this compound A Preparation - Don PPE - Prepare Workspace B Handling - Weigh in Fume Hood - Avoid Dust Generation A->B Proceed with caution C Post-Handling - Clean Workspace - Wash Hands B->C D Spill or Exposure? C->D E Emergency Procedures - First Aid - Spill Cleanup D->E Yes F Waste Segregation - Solid Waste - Contaminated PPE D->F No E->F G Waste Disposal - Label Waste - Professional Disposal F->G H End G->H

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.